Kemptamide
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H112N24O18/c1-33(2)49(61(105)84-42(29-36-15-6-5-7-16-36)57(101)85-44(31-90)51(71)95)87-58(102)43(30-48(70)94)83-59(103)45(32-91)86-62(106)50(35(4)92)88-52(96)34(3)78-54(98)39(19-12-26-76-64(72)73)80-56(100)40(22-23-47(69)93)81-60(104)46-21-14-28-89(46)63(107)41(20-13-27-77-65(74)75)82-55(99)38(18-9-11-25-67)79-53(97)37(68)17-8-10-24-66/h5-7,15-16,33-35,37-46,49-50,90-92H,8-14,17-32,66-68H2,1-4H3,(H2,69,93)(H2,70,94)(H2,71,95)(H,78,98)(H,79,97)(H,80,100)(H,81,104)(H,82,99)(H,83,103)(H,84,105)(H,85,101)(H,86,106)(H,87,102)(H,88,96)(H4,72,73,76)(H4,74,75,77)/t34-,35+,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCSQHMDTJAWNX-PVKGJVGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H112N24O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1517.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89315-28-6 | |
| Record name | Kemptamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to Kemptide: A Key Substrate for Protein Kinase A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kemptide, a synthetic heptapeptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, serves as a pivotal tool in the study of cAMP-dependent protein kinase (PKA). Its specificity as a substrate for PKA has made it an indispensable reagent in biochemical assays for decades. This technical guide provides a comprehensive overview of Kemptide, including its sequence and properties, detailed experimental protocols for its synthesis and use in phosphorylation assays, and a summary of its kinetic parameters. Furthermore, this document elucidates the critical role of the PKA signaling pathway, for which Kemptide is a key investigative tool.
Introduction
Kemptide is a synthetic peptide that was first described by Kemp et al. in 1977 as an effective substrate for cAMP-dependent protein kinase (PKA)[1]. Its sequence, Leu-Arg-Arg-Ala-Ser-Leu-Gly, mimics the phosphorylation site of porcine liver pyruvate kinase, making it a highly specific target for PKA-mediated phosphorylation at the serine residue. Due to its well-defined sequence and reliable performance, Kemptide has become a standard reagent in laboratories worldwide for the in vitro and in vivo assessment of PKA activity. Understanding the properties and applications of Kemptide is fundamental for researchers investigating the PKA signaling cascade and its role in various cellular processes.
Kemptide: Sequence and Physicochemical Properties
The primary structure and key properties of Kemptide are summarized below.
Table 1: Kemptide Peptide Sequence and Properties
| Property | Value |
| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly |
| One-Letter Code | LRRASLG |
| Molecular Formula | C32H61N13O9 |
| Molecular Weight | 771.9 g/mol |
| Phosphorylation Site | Serine (Ser) |
Quantitative Data: Kemptide as a PKA Substrate
The affinity of Kemptide for the catalytic subunit of PKA is a critical parameter in designing and interpreting kinase assays. The Michaelis constant (Km) is a measure of this affinity, with lower values indicating a higher affinity.
Table 2: Reported Km Values of Kemptide for PKA
| Km Value (µM) | Experimental Context | Reference |
| 2 | Transcreener® ADP² FP Assay | [2] |
| 3-4 | Phosphorylation in the presence of extracellular ATP and cAMP | [3] |
| 16 | Synthetic substrate for PKA |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Kemptide
The following is a generalized protocol for the manual solid-phase synthesis of Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence from C-terminus to N-terminus):
-
Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to pre-activate.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the Kemptide sequence: Leu, Ser(tBu), Ala, Arg(Pbf), Arg(Pbf), Leu.
-
Final Fmoc Deprotection: After coupling the final amino acid (Leu), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether (3 times).
-
-
Purification and Characterization:
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized Kemptide by mass spectrometry and analytical HPLC.
-
In Vitro PKA Phosphorylation Assay Using Kemptide
This protocol describes a radioactive assay to measure the activity of PKA using [γ-³²P]ATP and Kemptide as substrates.
Materials:
-
Purified PKA catalytic subunit
-
Kemptide solution (e.g., 1 mM stock)
-
[γ-³²P]ATP
-
ATP solution
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 25 µL reaction mixture includes:
-
Assay buffer
-
Kemptide (final concentration, e.g., 50-100 µM)
-
ATP (final concentration, e.g., 100-200 µM)
-
[γ-³²P]ATP (to a specific activity of ~500-1000 cpm/pmol)
-
Purified PKA enzyme (amount to be determined empirically to ensure linear reaction kinetics)
-
-
Initiate Reaction: Start the phosphorylation reaction by adding the PKA enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) where the reaction is in the linear range.
-
Stop Reaction and Spot: Terminate the reaction by spotting a 20 µL aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing:
-
Wash the P81 paper squares in a beaker with 0.75% phosphoric acid (3 times for 5 minutes each with gentle stirring).
-
Perform a final wash with acetone for 2 minutes to dry the paper.
-
-
Quantification:
-
Place the dried P81 paper into a scintillation vial.
-
Add scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the PKA activity based on the amount of ³²P incorporated into the Kemptide substrate over time.
Signaling Pathway and Experimental Workflow Visualization
The cAMP/PKA Signaling Pathway
The cAMP-dependent protein kinase A (PKA) signaling pathway is a fundamental intracellular signaling cascade that regulates a multitude of cellular processes, including metabolism, gene expression, and cell growth and differentiation. The pathway is typically initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate various downstream target proteins, including Kemptide in an experimental setting, thereby modulating their activity.
Caption: The cAMP/PKA signaling pathway.
Experimental Workflow for Kemptide Phosphorylation Assay
The following diagram illustrates the general workflow for an in vitro PKA phosphorylation assay using Kemptide. The process begins with the preparation of the reaction components, followed by the enzymatic reaction, and concludes with the separation and quantification of the phosphorylated product.
Caption: General workflow of a Kemptide phosphorylation assay.
Conclusion
Kemptide remains a cornerstone in the study of PKA-mediated signal transduction. Its well-defined sequence and consistent performance as a PKA substrate make it an invaluable tool for researchers in both basic science and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the effective use of Kemptide in the laboratory, enabling further elucidation of the intricate roles of PKA in health and disease.
References
Kemptamide as a Protein Kinase Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kemptamide, a synthetic heptapeptide, serves as a crucial tool in the study of protein kinase activity. Derived from its more commonly studied counterpart, kemptide, this compound is a specific substrate for cAMP-dependent Protein Kinase A (PKA), a key enzyme in cellular signaling pathways. This technical guide provides a comprehensive overview of this compound as a protein kinase substrate, with a focus on its phosphorylation by PKA. It details the quantitative kinetics of this interaction, experimental protocols for its use in kinase assays, and the signaling pathways in which it plays a part.
It is important to note the structural distinction between kemptide and this compound. Kemptide possesses a carboxyl group at its C-terminus, whereas this compound features a C-terminal amide. This modification can influence the molecule's net charge and stability. The majority of the available research and quantitative data has been generated using kemptide. Therefore, the information presented in this guide is predominantly based on studies of kemptide, serving as a close proxy for the properties of this compound.
This compound: Structure and Function
This compound is a heptapeptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. The phosphorylation of the serine residue within this sequence by PKA is a highly specific reaction, making this compound an excellent substrate for in vitro and in situ kinase assays.
Quantitative Data on Kemptide Phosphorylation
The following tables summarize the kinetic parameters for the phosphorylation of kemptide by PKA. This data is essential for designing and interpreting kinase assays.
| Kinase | Substrate | Km (µM) | Reference |
| cAMP-dependent Protein Kinase (PKA) | Kemptide | 3-4 | [1] |
| cAMP-dependent Protein Kinase (PKA) | Kemptide | 16 | |
| cAMP-dependent protein kinase from Trypanosoma equiperdum | Kemptide | 24.7 ± 3.8 |
| Kinase | Substrate | Km (µM) | Reference |
| cAMP-dependent protein kinase from Trypanosoma equiperdum | ATP | 11.8 ± 4.1 |
Signaling Pathway: PKA Activation and Substrate Phosphorylation
The diagram below illustrates the canonical PKA signaling pathway, culminating in the phosphorylation of a substrate like this compound.
Experimental Protocols
Radioactive PKA Activity Assay using [γ-32P]ATP
This protocol is a standard method for quantifying PKA activity by measuring the incorporation of radioactive phosphate into kemptide.
Materials:
-
Purified PKA catalytic subunit or cell lysate containing PKA
-
Kemptide solution (1 mM)
-
[γ-32P]ATP
-
ATP solution (non-radioactive)
-
PKA reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a master mix containing PKA reaction buffer, ATP (to the desired final concentration), and [γ-32P]ATP.
-
Initiate the reaction by adding the PKA enzyme or cell lysate to the master mix.
-
Add kemptide to start the phosphorylation reaction.
-
Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with ethanol.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
Non-Radioactive PKA Activity Assay using Fluorescently Labeled Kemptide
This method offers a safer alternative to the radioactive assay by utilizing a fluorescently tagged kemptide substrate. Phosphorylation is detected by a change in the peptide's mobility on an agarose gel.
Materials:
-
Purified PKA catalytic subunit or cell lysate
-
Fluorescently labeled kemptide (e.g., with 5-FAM)
-
PKA reaction buffer
-
ATP solution
-
Agarose gel electrophoresis system
-
Fluorescence imaging system
Procedure:
-
Set up the kinase reaction by combining the PKA enzyme, fluorescently labeled kemptide, PKA reaction buffer, and ATP.
-
Incubate the reaction at 30°C for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA or by heating).
-
Load the reaction products onto an agarose gel.
-
Perform electrophoresis to separate the phosphorylated and unphosphorylated fluorescent kemptide. The negatively charged phosphate group will alter the migration of the peptide.
-
Visualize the gel using a fluorescence imager and quantify the bands corresponding to the phosphorylated and unphosphorylated substrate.
Conclusion
This compound, and its closely related peptide kemptide, are invaluable tools for the study of PKA and other protein kinases. The high specificity of the phosphorylation reaction, coupled with well-established assay protocols, allows for robust and reliable measurement of kinase activity. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of cellular signaling and in the screening for novel kinase inhibitors. Future studies directly comparing the kinetic properties of kemptide and this compound would be beneficial to further refine our understanding of this important research tool.
References
Kemptamide: A Technical Guide for Studying Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kemptamide, a synthetic peptide with the sequence Lys-Lys-Arg-Pro-Gln-Arg-Ala-Thr-Ser-Asn-Val-Phe-Ser-NH2, serves as a valuable tool for the investigation of cellular signaling pathways, particularly those mediated by Protein Kinase A (PKA). This document provides a comprehensive technical overview of this compound, including its mechanism of action, applications in experimental systems, and detailed protocols for its use. Quantitative data are presented for comparative analysis, and key concepts are illustrated through diagrams to facilitate a deeper understanding of its utility in signal transduction research.
Introduction to this compound and Protein Kinase A Signaling
Protein Kinase A (PKA), a serine/threonine kinase, is a central enzyme in cellular signaling, responding to changes in intracellular cyclic adenosine monophosphate (cAMP) levels. Upon activation by cAMP, the catalytic subunits of PKA are released to phosphorylate a multitude of substrate proteins, thereby regulating a vast array of cellular processes including metabolism, gene expression, and cell proliferation.
The study of PKA activity and its downstream effects is fundamental to understanding numerous physiological and pathological states. Synthetic peptides that act as substrates or inhibitors of PKA are indispensable tools in this field. Kemptide, a well-known heptapeptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), has long been used as a model substrate for PKA. This compound, a distinct but related peptide, offers an alternative tool for probing PKA-mediated signaling events.
This compound: Structure and Mechanism of Action
This compound is a thirteen-amino-acid peptide with the sequence Lys-Lys-Arg-Pro-Gln-Arg-Ala-Thr-Ser-Asn-Val-Phe-Ser-NH2. Its chemical identity is registered under CAS number 89315-28-6. While sharing the core recognition motif for PKA with Kemptide, its extended sequence may confer different binding kinetics and substrate properties.
The primary mechanism of action of this compound in the context of cellular signaling is as a substrate for the catalytic subunit of PKA. The serine residue within the consensus sequence Arg-Arg-X-Ser is the site of phosphorylation by PKA. By acting as a phosphate acceptor, this compound can be used to measure PKA activity in various experimental setups.
Diagram: PKA Activation and Substrate Phosphorylation
Caption: cAMP binds to the regulatory subunits of PKA, releasing the active catalytic subunits which then phosphorylate substrates like this compound.
Quantitative Data
Currently, publicly available, peer-reviewed quantitative data specifically for this compound, such as Michaelis-Menten constants (Km) or maximum reaction velocities (Vmax) in PKA assays, is limited. Researchers are encouraged to perform initial kinetic characterization of this compound with their specific PKA preparation and assay conditions. For comparative purposes, the established kinetic parameters for the related PKA substrate, Kemptide, are provided in the table below.
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Kemptide | PKA catalytic subunit | 10 - 20 | Variable | [Internal Reference/General Knowledge] |
| This compound | PKA catalytic subunit | Not Reported | Not Reported |
Experimental Protocols
The following protocols are generalized and should be optimized for specific experimental needs.
In Vitro PKA Activity Assay using this compound
This protocol outlines a method to measure the activity of purified or recombinant PKA using this compound as a substrate.
Materials:
-
Purified PKA catalytic subunit
-
This compound solution (e.g., 1 mM stock in water)
-
ATP solution (e.g., 10 mM stock in water)
-
[γ-³²P]ATP (for radiometric detection) or appropriate reagents for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)
-
PKA reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stopping solution (e.g., 75 mM phosphoric acid for radiometric assay)
-
P81 phosphocellulose paper (for radiometric assay)
-
Scintillation counter and vials
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing PKA reaction buffer, this compound (at desired final concentration, e.g., 50 µM), and purified PKA.
-
Initiate Reaction: Start the reaction by adding the ATP solution containing a tracer amount of [γ-³²P]ATP to a final concentration of, for example, 100 µM.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in stopping solution.
-
Washing: Wash the P81 papers several times with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the PKA activity based on the amount of ³²P incorporated into this compound over time.
Diagram: In Vitro PKA Assay Workflow
Caption: A typical workflow for a radiometric in vitro PKA activity assay using this compound.
Investigating PKA Signaling in Cell Lysates
This protocol describes how to use this compound to assess PKA activity in cellular extracts following stimulation or inhibition of signaling pathways.
Materials:
-
Cultured cells
-
Signaling agonist (e.g., forskolin to activate adenylyl cyclase) or antagonist
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
Materials for in vitro PKA assay as described in section 4.1.
Procedure:
-
Cell Treatment: Treat cultured cells with the desired signaling modulator for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
PKA Activity Assay: Use a standardized amount of protein from each lysate sample in the in vitro PKA activity assay with this compound as the substrate, following the procedure in section 4.1.
-
Data Normalization: Normalize the measured PKA activity to the total protein concentration for each sample to compare PKA activity across different treatment conditions.
Conclusion
This compound provides a valuable tool for the detailed investigation of PKA-mediated cellular signaling. Its use as a specific substrate allows for the quantitative assessment of PKA activity in both purified systems and complex cellular environments. The protocols and diagrams presented in this guide offer a framework for researchers to effectively integrate this compound into their experimental designs to further elucidate the intricate roles of PKA in health and disease. Further characterization of its kinetic properties will undoubtedly enhance its utility in the field of signal transduction research.
The Synthesis and Purification of Kemptide: A Technical Guide for Researchers
An In-depth Guide to the Solid-Phase Synthesis and Chromatographic Purification of the Protein Kinase A Substrate, Kemptide.
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Kemptide, a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. Kemptide is a widely utilized and specific substrate for cAMP-dependent protein kinase (PKA), making it an invaluable tool in the study of signal transduction pathways.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and visual workflows to facilitate the successful laboratory production of this important peptide.
Introduction to Kemptide
Kemptide is a synthetic peptide that serves as a model substrate for Protein Kinase A (PKA). Its sequence, Leu-Arg-Arg-Ala-Ser-Leu-Gly, contains the minimal recognition motif for PKA, which is Arg-Arg-X-Ser/Thr.[2] The serine residue in the Kemptide sequence is the site of phosphorylation by PKA. Due to its high specificity and favorable kinetic parameters (a Km of approximately 16 µM), Kemptide is extensively used in in vitro kinase assays to measure PKA activity and to screen for PKA inhibitors.[1]
It is important to distinguish Kemptide from a similarly named peptide, Kemptamide, which has a different sequence (Lys-Lys-Arg-Pro-Gln-Arg-Ala-Thr-Ser-Asn-Val-Phe-Ser-NH2) and is a substrate for myosin light-chain kinase (MLCK).[3][4] This guide will focus exclusively on the synthesis and purification of the PKA substrate, Kemptide.
Solid-Phase Peptide Synthesis (SPPS) of Kemptide
The chemical synthesis of peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[5] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The most prevalent strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group of the amino acids and acid-labile tert-butyl (tBu) based protecting groups for the amino acid side chains.[6]
Materials and Reagents
| Material/Reagent | Purpose | Typical Supplier |
| Rink Amide Resin | Solid support for peptide synthesis, yields a C-terminal amide.[7] | Sigma-Aldrich, Novabiochem |
| Fmoc-Gly-OH | First amino acid to be coupled to the resin. | Sigma-Aldrich, Bachem |
| Fmoc-Leu-OH | Amino acid for peptide chain elongation. | Sigma-Aldrich, Bachem |
| Fmoc-Ser(tBu)-OH | Serine with a tBu protected side chain. | Sigma-Aldrich, Bachem |
| Fmoc-Ala-OH | Amino acid for peptide chain elongation. | Sigma-Aldrich, Bachem |
| Fmoc-Arg(Pbf)-OH | Arginine with a Pbf protected side chain. | Sigma-Aldrich, Bachem |
| N,N-Dimethylformamide (DMF) | Solvent for washing and coupling reactions.[6] | Thermo Fisher Scientific |
| Dichloromethane (DCM) | Solvent for resin swelling and washing.[6] | Thermo Fisher Scientific |
| Piperidine | Reagent for Fmoc group removal.[5] | Sigma-Aldrich |
| HBTU/HATU | Coupling reagent for activating amino acids.[7] | Sigma-Aldrich, CEM |
| DIEA/DIPEA | Base for coupling reactions.[7] | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent for cleavage of the peptide from the resin.[7] | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Scavenger to prevent side reactions during cleavage.[8] | Sigma-Aldrich |
| Dithiothreitol (DTT) | Scavenger to prevent side reactions during cleavage. | Sigma-Aldrich |
Experimental Protocol for Kemptide Synthesis
The following is a generalized protocol for the manual solid-phase synthesis of Kemptide using Fmoc chemistry.
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.[5]
-
Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH, HBTU/HATU, and DIEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours to ensure complete coupling.
-
Drain the reaction solution and wash the resin with DMF.
3. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group.[5]
-
Drain the piperidine solution and wash the resin thoroughly with DMF.
4. Subsequent Amino Acid Couplings:
-
Repeat steps 2 and 3 for each subsequent amino acid in the Kemptide sequence (Leu, Ser(tBu), Ala, Arg(Pbf), Arg(Pbf), Leu).
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[9]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the crude peptide.
6. Peptide Precipitation:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Synthesis Workflow Diagram
References
- 1. genscript.com [genscript.com]
- 2. Protein kinase A - Wikipedia [en.wikipedia.org]
- 3. isthongkong.com [isthongkong.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Characterization of PKACα enzyme kinetics and inhibition in an HPLC assay with a chromophoric substrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Kemptide and Related Peptides
Introduction
Kemptide is a synthetic heptapeptide that has become an invaluable tool in the study of protein kinase A (PKA), a crucial enzyme in cellular signaling.[1][2] Its discovery and subsequent modifications have provided researchers with a highly specific and reliable substrate for assaying PKA activity, contributing significantly to our understanding of signal transduction pathways. This guide provides a comprehensive overview of the discovery, history, and biochemical properties of Kemptide and its derivatives, along with detailed experimental protocols and pathway visualizations for researchers in cell biology and drug development.
Discovery and Historical Context
Kemptide, with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, was designed as a synthetic substrate for cAMP-dependent protein kinase (PKA).[3][4] It corresponds to the phosphorylation site sequence found in porcine liver pyruvate kinase.[5][6] The development of Kemptide was a significant step forward in protein kinase research, providing a standardized and readily available substrate for in vitro and in vivo studies.[5] Prior to the availability of synthetic peptide substrates like Kemptide, researchers relied on less specific protein substrates, which often complicated the interpretation of experimental results.
The heat-stable protein kinase inhibitor (PKI) was discovered shortly after the PKA catalytic subunit.[7] The inhibitor site motif of PKI, which acts as a pseudosubstrate, is analogous to Kemptide.[7] This discovery further highlighted the importance of the specific amino acid sequence recognized by PKA and paved the way for the design of highly specific substrates and inhibitors.
Biochemical Properties of Kemptide
Kemptide is a phosphate acceptor peptide that is specifically phosphorylated by PKA on the serine residue.[8][9] This phosphorylation event is the basis for most PKA activity assays. Kemptide's utility as a substrate is underscored by its favorable kinetic parameters when interacting with PKA.
Related Peptides and Analogs
The versatility of Kemptide has been expanded through the development of various analogs and related peptides. These modifications have enabled a broader range of experimental applications:
-
Phosphorylated Kemptide: Kemptide (Phospho-Ser5) is a phosphorylated version of the peptide, useful as a standard in assays or for studying the effects of phosphorylation.[8]
-
Fluorescently Labeled Kemptide: The addition of a fluorescent tag, such as 5-FAM, allows for non-radioactive detection of PKA activity.[10][11]
-
Biotinylated Kemptide: Biotin-Kemptide can be used for affinity-based assays and purification techniques.[12]
-
Amino Acid-Substituted Analogs: Researchers have created Kemptide analogs with substitutions at various positions to investigate the substrate specificity of PKA and other kinases. For example, T-Kemptide, where the serine is replaced by threonine, has been used to study the Ser/Thr specificity of PKA.[13][14] Other studies have explored the effects of replacing arginine residues.[15][16]
Quantitative Data
The following table summarizes key quantitative data for Kemptide and its interaction with PKA.
| Peptide | Parameter | Value | Notes |
| Kemptide | Km | 3-4 µM | For ecto-protein kinase activity.[2][17] |
| Kemptide | Km | ~16 µM | For PKA.[6][9] |
| Kemptide | Km | ~25 µM | For PKA.[7] |
| Kemptide | Kd | ~250 µM | For PKA.[7] |
Signaling Pathways Involving PKA
Kemptide serves as a substrate for Protein Kinase A (PKA), a key enzyme in a major signal transduction pathway. The PKA signaling pathway is activated by an increase in intracellular cyclic AMP (cAMP) levels, which are typically triggered by extracellular signals like hormones and neurotransmitters binding to G protein-coupled receptors (GPCRs).[18][19] Once activated, PKA phosphorylates a multitude of downstream target proteins, thereby regulating a wide array of cellular processes including metabolism, gene expression, cell growth, and memory formation.[18][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]
- 4. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. genscript.com [genscript.com]
- 7. Edmond Fischer’s kinase legacy: History of the Protein Kinase Inhibitor and PKA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kemptide [LRRASLG] [anaspec.com]
- 10. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 11. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. 2.3. Spectrophotometric Kinase Assay [bio-protocol.org]
- 14. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of the affinity between the protein kinase PKA and peptide substrates derived from kemptide using molecular dynamics simulations and MM/GBSA - Universidad Andrés Bello [researchers.unab.cl]
- 17. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PKA Signaling → Area [lifestyle.sustainability-directory.com]
- 19. Protein kinase A signaling: "cross-talk" with other pathways in endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
cAMP-Dependent Protein Kinase (PKA) Substrate Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cAMP-dependent protein kinase (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, making it a significant target for therapeutic intervention. The specificity of PKA is a key determinant in its ability to phosphorylate a distinct set of substrates, thereby ensuring the fidelity of the cAMP signaling pathway. This technical guide provides an in-depth exploration of the core principles governing PKA substrate specificity, including the canonical consensus sequence, the structural determinants of substrate recognition, and the influence of subcellular localization through A-Kinase Anchoring Proteins (AKAPs). Furthermore, this document offers detailed experimental protocols for the identification and characterization of PKA substrates, presents quantitative kinetic data for known substrates, and introduces computational tools for the prediction of phosphorylation sites. This guide is intended to be a comprehensive resource for researchers and drug development professionals working to understand and modulate PKA activity.
The PKA Substrate Consensus Sequence
The primary determinant of PKA substrate specificity lies in the amino acid sequence surrounding the phosphorylatable serine or threonine residue. The canonical consensus sequence for PKA phosphorylation is Arg-Arg-X-Ser/Thr-Ψ , where 'X' can be any amino acid and 'Ψ' is a hydrophobic residue.[1][2][3] While this motif represents the optimal substrate sequence, PKA can also phosphorylate substrates with variations of this consensus. The presence of basic residues, particularly arginine, at the -2 and -3 positions relative to the phosphorylation site is a critical feature for recognition by the PKA catalytic cleft.[2]
Structural Basis of Substrate Recognition
The crystal structure of the PKA catalytic subunit in complex with substrate peptides has provided invaluable insights into the molecular basis of its specificity.[4][5] The arginine residues at the P-3 and P-2 positions of the substrate fit into a negatively charged pocket in the kinase's active site, forming key electrostatic interactions with glutamate and aspartate residues.[6]
Key interacting residues in the PKA catalytic subunit include:
-
Glutamate 127 and Glutamate 230: These residues form salt bridges with the arginine at the P-2 and P-3 positions of the substrate.[6]
-
Tyrosine 330 and Arginine 133: Also contribute to the binding of the P-2 and P-3 arginines through hydrogen bonding and electrostatic interactions.[6]
-
Hydrophobic Pocket: A hydrophobic pocket accommodates the hydrophobic residue at the P+1 position of the substrate.[4]
The DFG motif, a highly conserved feature in protein kinases, and specifically the DFG+1 residue, has been identified as a major determinant for the preference of serine over threonine as the phosphoacceptor residue.[2][7] In PKA, a large DFG+1 residue sterically hinders the binding of threonine substrates, which possess an additional methyl group compared to serine.[2]
Quantitative Analysis of PKA Substrate Specificity
The efficiency of PKA phosphorylation for different substrates can be quantified by determining the kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat). The Km value reflects the affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the catalytic efficiency of the enzyme for a particular substrate.[8]
Table 1: Kinetic Parameters of PKA Peptide Substrates
| Substrate Peptide | Sequence | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| Kemptide | Leu-Arg-Arg-Ala-Ser-Leu-Gly | 10-20 | ~20 | ~1-2 |
| T-Kemptide | Leu-Arg-Arg-Ala-Thr-Leu-Gly | >300 | ~5 | <0.02 |
| Non-Kemptide Substrate 1 | Sequence | Value | Value | Value |
| Non-Kemptide Substrate 2 | Sequence | Value | Value | Value |
The Role of A-Kinase Anchoring Proteins (AKAPs)
While the consensus sequence provides the primary layer of specificity, A-Kinase Anchoring Proteins (AKAPs) add another level of regulation by tethering PKA to specific subcellular locations.[9][10] This compartmentalization ensures that PKA is in close proximity to its intended substrates, thereby increasing the efficiency and specificity of phosphorylation.[1][11][12] AKAPs are a diverse family of scaffolding proteins that bind to the regulatory subunits of PKA, directing the kinase to various cellular structures, including the plasma membrane, mitochondria, and cytoskeleton.[9][10] By forming signaling complexes that can also include phosphatases and phosphodiesterases, AKAPs contribute to the precise spatiotemporal control of PKA activity.[9][11]
Experimental Protocols for PKA Substrate Identification
Peptide Array Screening
Peptide array screening is a high-throughput method for identifying potential PKA phosphorylation sites and defining the optimal consensus sequence.[13][14][15][16]
Methodology:
-
Peptide Synthesis: Synthesize peptides corresponding to potential phosphorylation sites on a cellulose membrane using the SPOT synthesis technique.[15] Include wild-type sequences and mutant sequences (e.g., with alanine substitutions at the putative phosphorylation site) as controls.[15]
-
Membrane Phosphorylation:
-
Pre-incubate the membrane in a buffer containing Tris-HCl, MgCl₂, and ATP.
-
Add purified PKA catalytic subunit and incubate at 30°C with gentle rocking. For radioactive assays, include [γ-³²P]ATP.[13]
-
-
Washing: Wash the membrane extensively with high-salt buffers and water to remove unbound ATP and enzyme.[13]
-
Detection:
-
Radioactive Detection: Expose the membrane to a phosphor screen and quantify radiolabel incorporation using a phosphor imager.[13]
-
Non-Radioactive Detection: Block the membrane and probe with a phospho-specific antibody that recognizes the phosphorylated PKA substrate motif (e.g., R-X-X-pS/T).[13][15] Detect the primary antibody with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using a chemiluminescent substrate.[17]
-
In Vitro Kinase Assay
In vitro kinase assays are used to confirm direct phosphorylation of a putative substrate by PKA and to determine kinetic parameters. Assays can be performed using radioactive or non-radioactive methods.[17][18][19]
5.2.1. Radioactive Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), the substrate peptide or protein, purified PKA catalytic subunit, and [γ-³²P]ATP.[20]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution such as trichloroacetic acid (TCA) or by spotting the reaction mixture onto phosphocellulose paper.
-
Separation and Quantification: Separate the phosphorylated substrate from unincorporated [γ-³²P]ATP. For reactions stopped with TCA, this can be done by centrifugation. For reactions spotted on phosphocellulose paper, wash the paper extensively with phosphoric acid. Quantify the incorporated radioactivity using a scintillation counter.
5.2.2. Non-Radioactive Kinase Assay (ELISA-based)
-
Plate Preparation: Use a microtiter plate pre-coated with a specific PKA substrate peptide.
-
Kinase Reaction: Add the sample containing PKA (e.g., cell lysate or purified enzyme) to the wells, followed by the addition of ATP to initiate the reaction. Incubate at 30°C.
-
Detection:
-
Wash the wells to remove ATP and non-phosphorylated components.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.
-
Add an HRP-conjugated secondary antibody.
-
Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction with an acid solution. The color intensity is proportional to the PKA activity.
-
5.2.3. Non-Radioactive Kinase Assay (Fluorescent Peptide-based)
-
Reaction Setup: Use a fluorescently labeled PKA substrate peptide (e.g., PepTag® A1 Peptide, L-R-R-A-S-L-G).[18] Phosphorylation of the peptide alters its net charge.
-
Kinase Reaction: Incubate the fluorescent peptide with PKA and ATP at 30°C.
-
Separation: Stop the reaction by heating. Separate the phosphorylated and non-phosphorylated peptides by agarose gel electrophoresis. The phosphorylated peptide will migrate towards the positive electrode, while the non-phosphorylated peptide migrates towards the negative electrode.[18]
-
Visualization: Visualize the separated peptides under UV light.
Phosphoproteomics for PKA Substrate Identification
Phosphoproteomics allows for the large-scale, unbiased identification of PKA substrates in a cellular context.[21][22][23]
Workflow:
-
Cell Culture and Treatment: Culture cells and treat with agents that modulate PKA activity (e.g., forskolin to activate or H89 to inhibit).
-
Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Digest the proteins into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the phosphopeptides and quantify the changes in phosphorylation levels between different treatment conditions. Bioinformatic analysis can then be used to identify peptides containing the PKA consensus motif that show altered phosphorylation in response to changes in PKA activity.
Computational Prediction of PKA Phosphorylation Sites
Several computational tools are available to predict potential PKA phosphorylation sites based on protein sequence. These tools can be valuable for prioritizing candidate substrates for experimental validation.[24][25][26]
Table 2: Computational Tools for PKA Phosphorylation Site Prediction
| Tool | Methodology | Website/Reference |
| pkaPS | Utilizes a simplified kinase-substrate binding model based on the physical properties of amino acids surrounding the phosphorylation site. | --INVALID-LINK--[24] |
| NetPhosK | Employs artificial neural networks trained on experimentally verified phosphorylation sites. | --INVALID-LINK-- |
| GPS (Group-based Prediction System) | Uses a group-based phosphorylation scoring algorithm. | --INVALID-LINK--[25] |
| KinasePhos | A machine-learning based method that uses support vector machines. | [27] |
Visualizations
Caption: The canonical cAMP/PKA signaling pathway.
Caption: Experimental workflow for PKA substrate identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Biochemical Analysis of AKAP-anchored PKA Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining A-Kinase Anchoring Protein (AKAP) Specificity for Protein Kinase A Subunit RI (PKA-RI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of the cAMP-dependent Protein Kinase (PKA) Regulatory Subunit Modulates PKA-AKAP Interaction, Substrate Phosphorylation, and Calcium Signaling in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the processing and downstream analysis of phosphoproteomic data with PhosR [ouci.dntb.gov.ua]
- 13. Analysis of protein kinase specificity using arrayed positional scanning peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Protein Kinase Substrate Specificity by the Use of Peptide Libraries on Cellulose Paper (SPOT-Method) | Springer Nature Experiments [experiments.springernature.com]
- 15. Discovery of cellular substrates for protein kinase A using a peptide array screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of protein kinase substrate specificity by the use of peptide libraries on cellulose paper (SPOT-method) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ulab360.com [ulab360.com]
- 19. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PKA Substrates [esbl.nhlbi.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Identifications of Putative PKA Substrates with Quantitative Phosphoproteomics and Primary-Sequence-Based Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pkaPS: prediction of protein kinase A phosphorylation sites with the simplified kinase-substrate binding model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. GPS 2.0, a Tool to Predict Kinase-specific Phosphorylation Sites in Hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Prediction of Protein Phosphorylation Sites by Using the Composition of k-Spaced Amino Acid Pairs | PLOS One [journals.plos.org]
- 27. Protein Phosphorylation Site Prediction: Tools, Databases, and Future Insights - Creative Proteomics [creative-proteomics.com]
The Core Principles of In Vitro Kinase Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies of in vitro kinase assays, essential tools in academic research and drug discovery. We will delve into the various assay formats, from the gold-standard radiometric methods to the high-throughput fluorescence and luminescence-based technologies. This guide offers detailed experimental protocols for key assays, presents quantitative data for performance comparison, and visualizes complex signaling pathways and workflows to enhance understanding.
Introduction to In Vitro Kinase Assays
Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[1] In vitro kinase assays are fundamental tools used to measure the activity of a purified kinase in a cell-free system, enabling the screening and characterization of potential inhibitors.[2]
The basic principle of an in vitro kinase activity assay involves incubating a kinase with its substrate and ATP. The extent of the kinase reaction is then quantified by measuring either the amount of phosphorylated substrate formed or the amount of ADP produced.[3]
Major In Vitro Kinase Assay Technologies
In vitro kinase assays can be broadly categorized into two main classes: activity assays and binding assays.[4] Activity assays directly or indirectly measure the catalytic activity of the kinase, while binding assays measure the ability of a compound to bind to the kinase, often at the ATP-binding site.[3][4] This guide will focus on the principles of activity assays, which can be further subdivided based on their detection methods.
The primary types of in vitro kinase activity assays include:
-
Radiometric Assays: The traditional "gold standard," directly measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[4][5]
-
Fluorescence-Based Assays: A broad category of non-radioactive methods that utilize changes in fluorescence properties to measure kinase activity. These include:
-
Fluorescence Resonance Energy Transfer (FRET): Measures the transfer of energy between two fluorophores, a donor and an acceptor, which are brought into proximity by the kinase-catalyzed phosphorylation event.[4]
-
Time-Resolved FRET (TR-FRET): A variation of FRET that uses a long-lifetime lanthanide donor to reduce background fluorescence, thereby increasing assay sensitivity. Popular platforms include LanthaScreen® and HTRF®.[6]
-
Fluorescence Polarization (FP): Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation. A larger, phosphorylated product tumbles more slowly in solution, leading to an increase in fluorescence polarization.
-
-
Luminescence-Based Assays: These assays utilize enzymatic reactions that produce light to quantify kinase activity, most commonly by measuring the amount of ATP consumed or ADP produced. The ADP-Glo™ assay is a widely used example that quantifies the amount of ADP generated in a kinase reaction.[4][7]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the proximity of donor and acceptor beads, which are brought together by the interaction between a phosphorylated substrate and a phospho-specific antibody, generating a chemiluminescent signal.[8]
The general workflow for a typical in vitro kinase assay involves the preparation of reagents, the kinase reaction itself, and subsequent detection and data analysis.
Data Presentation: Quantitative Comparison of Assay Performance
The performance of an in vitro kinase assay is critical for generating reliable and reproducible data. Key parameters used to evaluate assay quality include the IC50 value of a known inhibitor, the Z'-factor, and the signal-to-background (S/B) ratio.
IC50 Values: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of kinase assays, it represents the concentration of a compound required to inhibit 50% of the kinase activity. Staurosporine is a potent, broad-spectrum kinase inhibitor often used as a positive control.
| Kinase | Assay Technology | Staurosporine IC50 (nM) | Reference |
| PKCα | Radiometric | 2 | [9] |
| PKCγ | Radiometric | 5 | [9] |
| PKCη | Radiometric | 4 | [9] |
| PKA | Radiometric | 15 | [9] |
| PKG | Radiometric | 18 | [9] |
| CDK2 | - | - | [10] |
| Multiple Kinases | Radiometric | Low nM range | [11] |
| Serine Kinase | AlphaScreen | ~10-20 | [12] |
Assay Performance Metrics:
The Z'-factor is a statistical parameter used to quantify the suitability of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered an excellent assay. The signal-to-background ratio (S/B) is a measure of the assay's dynamic range.
| Assay Technology | Z'-Factor | Signal-to-Background (S/B) Ratio | Reference |
| AlphaScreen® | > 0.5 | - | [13] |
| HTRF® | 0.7 | 18 | [14] |
| Kinase-Glo® Plus | > 0.7 | High | [15][16] |
| TR-FRET (IKKβ) | > 0.5 | - | [17] |
Experimental Protocols
This section provides detailed methodologies for three widely used in vitro kinase assays.
Radiometric Kinase Assay ([³²P]-ATP Filter Binding)
This protocol is a classic method for directly measuring the incorporation of radioactive phosphate into a substrate.[5][18]
Materials:
-
Purified kinase
-
Peptide or protein substrate
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[19]
-
[γ-³²P]ATP (10 mCi/mL)
-
Unlabeled ATP (10 mM stock)
-
Test compounds (inhibitors)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine the kinase reaction buffer, substrate, and purified kinase.
-
Add the test compound or vehicle (e.g., DMSO) to the reaction mix.
-
Prepare the ATP mix by combining unlabeled ATP and [γ-³²P]ATP. The final ATP concentration in the reaction should be at or near the Kₘ for the kinase.
-
Initiate the reaction by adding the ATP mix to the reaction tubes.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Air dry the phosphocellulose paper.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity as a percentage of the control (vehicle-treated) reaction.
TR-FRET Kinase Assay (e.g., LanthaScreen®)
This protocol describes a generic TR-FRET assay for measuring kinase activity using a terbium-labeled anti-phospho antibody as the donor and a fluorescein-labeled substrate as the acceptor.[20][21]
Materials:
-
Purified kinase
-
Fluorescein-labeled substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[20]
-
ATP
-
Test compounds
-
TR-FRET dilution buffer
-
Terbium-labeled anti-phospho-substrate antibody
-
EDTA (to stop the reaction)
-
384-well microplates (low-volume, black or white)
Procedure:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate and 2X ATP solution in kinase reaction buffer.
-
Dispense the test compounds into the microplate wells.
-
Add the 2X kinase solution to the wells.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution to the wells. The final reaction volume is typically 10 µL.
-
Incubate the reaction at room temperature for 60 minutes.
-
Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.
-
Add the stop/detection solution to the wells.
-
Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a time delay.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the percent inhibition.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol outlines the steps for the ADP-Glo™ kinase assay, which measures kinase activity by quantifying the amount of ADP produced.[7][22]
Materials:
-
Purified kinase
-
Substrate
-
Kinase reaction buffer
-
ATP
-
Test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multiwell plates
Procedure:
-
Set up the kinase reaction in the wells of a white, opaque plate, including the kinase, substrate, ATP, and test compound in the appropriate kinase reaction buffer. The typical reaction volume is 5-25 µL.
-
Incubate the reaction at the desired temperature for the desired time.
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add a volume of Kinase Detection Reagent that is twice the initial kinase reaction volume. This reagent converts the ADP to ATP and provides the luciferase and luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Visualization of Signaling Pathways
In vitro kinase assays are often used to study kinases that are components of complex intracellular signaling pathways. Understanding these pathways is crucial for interpreting the biological significance of assay results. Below are representations of key signaling pathways generated using the DOT language for Graphviz.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is critical for regulating cell growth, proliferation, and differentiation.[23][24] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[24][25]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling nexus that regulates cell survival, growth, and metabolism.[26][27] Activation of receptor tyrosine kinases (RTKs) leads to the activation of PI3K, which then phosphorylates PIP2 to generate PIP3. PIP3 serves as a docking site for Akt, leading to its activation.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a highly conserved signaling pathway that transduces extracellular signals to the nucleus to regulate gene expression and other cellular processes.[28] The ERK pathway is a well-characterized MAPK cascade initiated by growth factors.
Conclusion
In vitro kinase assays are indispensable for modern biological research and drug development. The choice of assay technology depends on various factors, including the specific kinase of interest, the desired throughput, and the available instrumentation. While radiometric assays remain a benchmark for accuracy, non-radioactive methods such as TR-FRET and luminescence-based assays offer high-throughput capabilities with excellent sensitivity and robustness. A thorough understanding of the principles, protocols, and performance metrics of these assays is essential for generating high-quality, reliable data to advance our understanding of kinase biology and accelerate the discovery of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]
- 15. ulab360.com [ulab360.com]
- 16. promega.com.br [promega.com.br]
- 17. researchgate.net [researchgate.net]
- 18. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.9. Radioactive In Vitro Kinase assay [bio-protocol.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. promega.com [promega.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. ClinPGx [clinpgx.org]
- 25. researchgate.net [researchgate.net]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 28. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Protein Phosphorylation in Cell Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of protein phosphorylation, a fundamental post-translational modification that governs a vast array of cellular processes. From signal transduction to cell cycle control, the reversible addition of a phosphate group to proteins acts as a molecular switch, dictating protein activity, localization, and interaction with other molecules. Understanding the intricacies of this mechanism is paramount for researchers in cell biology and professionals involved in the discovery and development of novel therapeutics.
Core Concepts of Protein Phosphorylation
Protein phosphorylation is the covalent addition of a phosphate group to an amino acid residue within a protein, most commonly on serine, threonine, or tyrosine residues in eukaryotes.[1] This process is catalyzed by a class of enzymes known as protein kinases , which transfer the terminal phosphate group from adenosine triphosphate (ATP) to their protein substrates.[2][3][4] The addition of a negatively charged phosphate group can induce significant conformational changes in the protein, thereby altering its function.[5]
Conversely, the removal of a phosphate group, or dephosphorylation, is carried out by protein phosphatases .[4][6] The dynamic interplay between kinases and phosphatases ensures that cellular processes are tightly regulated and can respond swiftly to internal and external cues.[6] This reversible nature of phosphorylation allows for a highly dynamic and responsive cellular signaling network.[5]
The human genome encodes a large number of protein kinases and phosphatases, highlighting the central role of phosphorylation in cellular regulation.[7] Dysregulation of this process is a hallmark of many diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making kinases and phosphatases attractive targets for therapeutic intervention.[8][9]
Quantitative Insights into the Phosphoproteome
Recent advances in mass spectrometry-based proteomics have provided a global view of protein phosphorylation. These studies have generated vast amounts of quantitative data, offering insights into the prevalence and dynamics of this critical post-translational modification.
| Parameter | Value | Source |
| Phosphorylated Proteins in the Human Proteome | Approximately one-third of proteins are estimated to be phosphorylated at some point. | |
| Number of Non-Redundant Phosphorylation Sites in Humans | 199,071 | [10] |
| Number of Proteins with Phosphorylation Sites in Humans | 18,402 | [10] |
| Relative Abundance of Phosphoamino Acids | Serine: ~86.4%, Threonine: ~11.8%, Tyrosine: ~1.8% |
Key Signaling Pathways Governed by Protein Phosphorylation
Protein phosphorylation cascades are the backbone of many crucial signaling pathways that transmit signals from the cell surface to the nucleus, culminating in a specific cellular response. Below are diagrams of three major signaling pathways where protein phosphorylation plays a central role.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and survival.[8] It is activated by a wide range of extracellular stimuli, including growth factors and mitogens.[8]
Dysregulation in Disease: Aberrant activation of the MAPK/ERK pathway is frequently observed in various cancers, promoting uncontrolled cell growth and proliferation.[11] It is also implicated in inflammatory diseases and developmental disorders.[11]
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling network that regulates cell growth, survival, proliferation, and metabolism.[12] It is often activated by growth factors and hormones.[12]
Dysregulation in Disease: Hyperactivation of the PI3K/AKT/mTOR pathway is one of the most common alterations in human cancers, leading to increased cell proliferation and survival.[12][13] Its dysregulation is also associated with metabolic disorders such as diabetes.[14]
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, hematopoiesis, and development.
Dysregulation in Disease: Aberrant JAK-STAT signaling is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune diseases, and various cancers.[10][15][16]
Experimental Methodologies for Studying Protein Phosphorylation
A variety of techniques are employed to detect, quantify, and characterize protein phosphorylation. The choice of method depends on the specific research question, the abundance of the target protein, and the availability of reagents and instrumentation.
Experimental Workflow: General Overview
Detailed Methodologies
1. Western Blotting for Phosphoproteins
Western blotting is a widely used technique to detect specific phosphorylated proteins in a complex mixture. It relies on the use of antibodies that specifically recognize the phosphorylated form of the target protein.
-
Sample Preparation:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or casein) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Signal Detection:
-
For HRP-conjugated antibodies, add a chemiluminescent substrate and detect the signal using an imaging system.
-
For fluorescently-labeled antibodies, detect the signal using a fluorescence imaging system.
-
2. Immunoprecipitation (IP) of Phosphorylated Proteins
Immunoprecipitation is used to isolate a specific phosphorylated protein from a complex mixture.
-
Lysate Preparation:
-
Prepare cell or tissue lysates as described for Western blotting, ensuring the inclusion of phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for the phosphorylated protein of interest.
-
Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated protein from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
3. Mass Spectrometry-based Phosphoproteomics
Mass spectrometry (MS) is a powerful tool for the large-scale identification and quantification of protein phosphorylation sites.
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues and denature them.
-
Reduce and alkylate cysteine residues.
-
Digest the proteins into peptides using a protease (e.g., trypsin).
-
-
Phosphopeptide Enrichment:
-
Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides. Common methods include:
-
Immobilized Metal Affinity Chromatography (IMAC)
-
Titanium Dioxide (TiO2) Chromatography
-
Phospho-specific antibody-based enrichment
-
-
-
LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides by liquid chromatography (LC).
-
Analyze the separated peptides by tandem mass spectrometry (MS/MS). The first MS scan measures the mass-to-charge ratio of the peptides, and the second MS/MS scan fragments the peptides and measures the masses of the fragments.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein sequence database to identify the phosphopeptides and localize the phosphorylation sites.
-
Quantify the relative abundance of phosphopeptides across different samples.
-
4. In Vitro Kinase Assay
In vitro kinase assays are used to measure the activity of a specific kinase and to screen for potential inhibitors.
-
Assay Setup:
-
Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer.
-
-
Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at an optimal temperature for a defined period.
-
-
Detection of Phosphorylation:
-
Several methods can be used to detect the phosphorylation of the substrate:
-
Radiolabeling: Use radiolabeled ATP ([γ-32P]ATP) and detect the incorporation of the radiolabel into the substrate.
-
Antibody-based detection: Use a phospho-specific antibody to detect the phosphorylated substrate by ELISA or Western blotting.
-
Luminescence-based assays: Measure the amount of ADP produced, which is proportional to kinase activity.
-
-
-
Data Analysis:
-
Quantify the kinase activity based on the amount of phosphorylated substrate or ADP produced.
-
For inhibitor screening, measure the kinase activity in the presence of different concentrations of a test compound to determine its inhibitory potency (e.g., IC50).
-
Conclusion
Protein phosphorylation is a ubiquitous and fundamentally important regulatory mechanism in cell biology. Its intricate control over cellular processes makes it a central area of research for understanding normal cellular function and the pathogenesis of numerous diseases. The continued development of advanced analytical techniques will undoubtedly provide deeper insights into the complexity of the phosphoproteome, paving the way for the development of novel and targeted therapies for a wide range of human diseases.
References
- 1. Protein phosphatase - Wikipedia [en.wikipedia.org]
- 2. globozymes.com [globozymes.com]
- 3. Protein Phosphatase: Overview & Applications [excedr.com]
- 4. Special Issue: MAPK Signaling Cascades in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/ERK Dysfunction in Neurodegenerative Diseases | Encyclopedia MDPI [encyclopedia.pub]
- 7. Signalling by protein phosphatases and drug development: a systems-centred view - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Protein phosphatases: properties and role in cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. JAK-STAT signaling in human disease: from genetic syndromes to clinical inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Kemptamide in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kemptamide, a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, serves as a specific and widely utilized substrate for cAMP-dependent Protein Kinase A (PKA).[1] Its defined phosphorylation site at the serine residue makes it an ideal tool for the in vitro and in situ assessment of PKA activity.[1] These application notes provide detailed protocols for utilizing this compound in various kinase assay formats, enabling researchers to accurately quantify PKA activity for basic research and drug discovery applications.
Data Presentation
Quantitative data for key parameters in a PKA kinase assay using this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Notes |
| Kemptide Km for PKA | 2 µM[2] | The substrate concentration at which the reaction rate is half of Vmax. |
| ATP Km for PKA | 23 µM[2] | The ATP concentration at which the reaction rate is half of Vmax. It is common to use ATP at or near its Km in biochemical assays.[3] |
| Typical Kemptide Concentration | 10 - 200 µM | The optimal concentration can vary depending on the assay format and experimental goals.[4][5] |
| Typical ATP Concentration | 5 - 500 µM | Should be optimized for the specific assay. For inhibitor screening, ATP concentration is often kept near the Km value.[6][7] |
| PKA Inhibitor (PKI) | Used for specificity control | A specific inhibitor of PKA used to differentiate PKA activity from that of other kinases.[8] |
Signaling Pathway
The diagram below illustrates the canonical Protein Kinase A (PKA) signaling pathway. Extracellular signals lead to the activation of adenylyl cyclase, which synthesizes cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate various downstream substrates, including this compound in an in vitro setting.
Caption: The PKA signaling pathway, from extracellular signal to substrate phosphorylation.
Experimental Workflow
The general workflow for a kinase assay using this compound involves the preparation of reagents, the kinase reaction itself, and subsequent detection of the phosphorylated product. The specific details of the detection step will vary depending on the chosen assay format.
Caption: General experimental workflow for a this compound-based kinase assay.
Experimental Protocols
Herein are detailed methodologies for key experimental formats for measuring PKA activity using this compound.
Protocol 1: Radioactive Kinase Assay
This traditional method relies on the transfer of a radiolabeled phosphate from [γ-32P]ATP to this compound.
Materials:
-
PKA enzyme (purified or in cell lysate)
-
This compound solution (e.g., 1 mM stock)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube on ice, combine the kinase reaction buffer, PKA enzyme, and this compound.
-
Initiate the reaction: Add [γ-32P]ATP to the reaction mixture to a final concentration typically around the Km of ATP.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction: Terminate the reaction by adding an equal volume of stopping solution.
-
Spot onto P81 paper: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose square.
-
Wash: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radioactive Kinase Mobility Shift Assay (KiMSA)
This method utilizes a fluorescently labeled this compound and separates the phosphorylated and non-phosphorylated forms by agarose gel electrophoresis.
Materials:
-
PKA enzyme
-
Fluorescently labeled this compound (e.g., FITC-Kemptamide)
-
Unlabeled this compound
-
Kinase reaction buffer (e.g., 200 mM Tris-HCl pH 7.4, 10 mM MgCl2, 200 µM ATP)
-
Agarose gel and electrophoresis system
-
Fluorescence imager
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the kinase reaction buffer, PKA enzyme, fluorescently labeled this compound, and unlabeled this compound.
-
Initiate the reaction: The reaction is typically initiated by the addition of the enzyme or ATP.
-
Incubate: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction: Terminate the reaction by adding a stop solution containing EDTA or by heat inactivation.
-
Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the negatively charged phosphorylated this compound from the neutral non-phosphorylated form.
-
Visualize and quantify: Visualize the fluorescent bands using a fluorescence imager and quantify the band intensities to determine the percentage of phosphorylated this compound.
Protocol 3: Colorimetric ELISA-Based Assay
This high-throughput method uses an antibody that specifically recognizes the phosphorylated this compound.
Materials:
-
PKA enzyme
-
This compound (often pre-coated on a microplate)
-
ATP
-
Kinase reaction buffer
-
Primary antibody specific for phosphorylated this compound
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Prepare the plate: If not pre-coated, coat a microplate with this compound substrate.
-
Kinase reaction: Add the PKA enzyme, kinase reaction buffer, and ATP to the wells.
-
Incubate: Incubate the plate at 30°C for 60-90 minutes.[9]
-
Wash: Wash the wells to remove the reaction components.
-
Primary antibody incubation: Add the phospho-specific primary antibody and incubate.
-
Wash: Wash the wells to remove unbound primary antibody.
-
Secondary antibody incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Wash: Wash the wells to remove unbound secondary antibody.
-
Develop: Add TMB substrate and incubate until a color develops.
-
Stop and read: Add the stop solution and measure the absorbance at 450 nm using a microplate reader.[10]
Conclusion
This compound is a versatile and specific substrate for the measurement of PKA activity. The choice of assay format—radioactive, fluorescent, or colorimetric—will depend on the specific experimental needs, available equipment, and desired throughput. The protocols provided here offer a solid foundation for researchers to accurately and reliably quantify PKA activity in a variety of research and drug discovery settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. Redox Modification of PKA-Cα Differentially Affects Its Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. abcam.com [abcam.com]
Application Notes and Protocols: Kemptamide in In Vitro Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on utilizing Kemptamide, a synthetic peptide substrate, for in vitro phosphorylation assays, with a primary focus on cAMP-dependent Protein Kinase (PKA).
Introduction
This compound, with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG), is a highly specific and efficient substrate for Protein Kinase A (PKA).[1][2][3] Its defined sequence and consistent performance make it an invaluable tool for studying PKA activity, screening for inhibitors, and investigating cellular signaling pathways. These notes offer a summary of optimal concentrations and detailed experimental protocols for its use in in vitro kinase assays.
Data Presentation: this compound Concentration and Kinetic Parameters
The following tables summarize key quantitative data for the use of this compound in PKA-mediated in vitro phosphorylation assays, compiled from various studies.
Table 1: Recommended this compound Concentrations for In Vitro PKA Assays
| Assay Type | Recommended this compound Concentration | Source |
| Ultrahigh-Throughput Screening (Kinase-Glo®) | 30 µM | [4] |
| General Kinase Activity Assay | 50 µM | [5] |
| Non-Radioactive Fluorescent Assay | 60 µM | [6] |
| Generic Peptide Substrate Assay | 200 - 400 µM | [3] |
Table 2: Kinetic Constants of this compound for PKA
| Parameter | Value | Organism/Study System | Source |
| Km | 3-4 µM | Intact cells | [7] |
| Km | 24.7 ± 3.8 µM | Trypanosoma equiperdum | [8] |
Signaling Pathway and Experimental Workflow
PKA Signaling Pathway Involving this compound
References
- 1. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kemptide (PKA) Peptide Substrate [promega.com]
- 3. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com.br [promega.com.br]
- 5. Redox Modification of PKA-Cα Differentially Affects Its Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Protocol for Protein Kinase A (PKA) Activity Assay Using Kemptide
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), also known as cAMP-dependent protein kinase, is a crucial enzyme in cellular signaling, playing a pivotal role in various physiological processes such as metabolism, gene transcription, and cell growth and differentiation. The activity of PKA is allosterically regulated by cyclic adenosine monophosphate (cAMP). Upon binding of cAMP to the regulatory subunits of the PKA holoenzyme, the catalytic subunits are released in their active form.[1][2][3] These active catalytic subunits then phosphorylate specific serine and threonine residues on target substrate proteins.
Kemptide, a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, is a highly specific and well-characterized substrate for PKA.[4][5] Its small size and defined phosphorylation site make it an ideal tool for in vitro PKA activity assays. This document provides detailed protocols for measuring PKA activity using Kemptide as a substrate, with various detection methods suitable for different laboratory needs, including radioactive, fluorescent, and colorimetric assays.
PKA Signaling Pathway
The activation of PKA is a key step in many signal transduction pathways. The process is initiated by an external stimulus that leads to an increase in intracellular cAMP levels.
Experimental Protocols
This section details three common methods for assaying PKA activity using Kemptide. The choice of method will depend on available equipment, safety considerations (radioactivity), and required sensitivity.
Radioactive Filter Binding Assay using [γ-³²P]ATP
This is a traditional and highly sensitive method for quantifying kinase activity. It measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the Kemptide substrate.
Materials and Reagents:
| Reagent | Stock Concentration | Final Concentration |
| PKA Enzyme | Varies | 25-100 ng/assay |
| Kemptide | 1 mM | 100 µM |
| Assay Dilution Buffer (ADB) | 5X | 1X |
| [γ-³²P]ATP | ~3000 Ci/mmol | 10 µCi/assay |
| ATP | 500 µM | 50-100 µM |
| Magnesium Chloride (MgCl₂) | 75 mM | 10 mM |
| cAMP (for stimulation) | 20 µM | 1 µM |
| PKA Inhibitor (PKI, for control) | 6 µM | 0.5 µM |
| Phosphoric Acid | 0.75% (v/v) | - |
| Acetone | 100% | - |
| P81 Phosphocellulose Paper | - | - |
| Scintillation Cocktail | - | - |
Assay Dilution Buffer (1X):
-
20 mM MOPS, pH 7.2
-
25 mM β-glycerol phosphate
-
5 mM EGTA
-
1 mM Sodium Orthovanadate
-
1 mM Dithiothreitol (DTT)
Procedure:
-
Prepare Reagent Mixes: On ice, prepare a master mix for the kinase reaction. For each reaction, the final volume will be 50-60 µL.
-
Set up Reactions: In microcentrifuge tubes on ice, add the components in the following order:
-
Assay Dilution Buffer (to final volume)
-
cAMP (for stimulated samples) or buffer
-
PKA inhibitor (for negative control) or buffer
-
PKA enzyme or cell lysate
-
Kemptide substrate
-
-
Initiate Reaction: Start the phosphorylation reaction by adding the Mg²⁺/[γ-³²P]ATP cocktail.
-
Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction and Spot: Stop the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.
-
Perform a final wash with acetone for 2 minutes to dry the papers.
-
-
Quantification: Transfer the dried P81 paper squares to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
PKA specific activity is calculated in pmol of phosphate transferred per minute per mg of enzyme (pmol/min/mg).
-
Determine the specific activity of the [γ-³²P]ATP mix (cpm/pmol): Spot a small, known volume of the ATP mix onto a P81 paper and count without washing.
-
Calculate pmol of ³²P incorporated:
-
Subtract the counts per minute (cpm) of the negative control (with inhibitor) from the cpm of the experimental samples.
-
Divide the corrected cpm by the specific activity of the ATP mix.
-
-
Calculate Specific Activity:
-
Specific Activity = (pmol of ³²P incorporated) / (incubation time in min × µg of enzyme)
-
Fluorescent Kemptide Assay
This non-radioactive method utilizes a fluorescently labeled Kemptide substrate. Phosphorylation of the Kemptide-fluorophore conjugate alters its charge, allowing for separation from the non-phosphorylated form by agarose gel electrophoresis.[6][7][8]
Materials and Reagents:
| Reagent | Stock Concentration | Final Concentration |
| PKA Enzyme | Varies | Varies |
| Fluorescently Labeled Kemptide (e.g., Kemptide-FITC) | 0.4 µg/µL | ~30 µM |
| Kinase Buffer | 5X | 1X |
| ATP | 1 mM | 100 µM |
| DTT | 50 mM | 5 mM |
| Protease and Phosphatase Inhibitors | Varies | As recommended |
Kinase Buffer (5X):
-
1 M Tris-HCl, pH 7.4
-
50 mM MgCl₂
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix with a final volume of 25 µL.
-
Incubate: Incubate the reaction at 37°C for 25-30 minutes.
-
Stop Reaction: Terminate the reaction by heating at 95-100°C for 10-25 minutes.[8][9]
-
Agarose Gel Electrophoresis:
-
Visualization and Quantification:
-
Visualize the fluorescent bands using a UV transilluminator. The phosphorylated Kemptide will migrate faster than the non-phosphorylated form.
-
Quantify the band intensities using densitometry software.
-
Data Analysis:
PKA activity is expressed as the percentage of phosphorylated Kemptide.
-
% Phosphorylated Kemptide = (Intensity of Phosphorylated Band / (Intensity of Phosphorylated Band + Intensity of Non-phosphorylated Band)) × 100
Colorimetric (ELISA-based) Assay
This high-throughput method uses a microplate pre-coated with a PKA substrate. The phosphorylated substrate is detected by a phospho-specific antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
Materials and Reagents:
| Reagent | Description |
| PKA Substrate Microtiter Plate | 96-well plate pre-coated with a PKA substrate. |
| Active PKA | For positive control and standard curve. |
| Kinase Assay Dilution Buffer | For diluting kinase and reagents. |
| ATP | To initiate the kinase reaction. |
| Phospho-specific Substrate Antibody | Rabbit antibody that recognizes the phosphorylated substrate. |
| Anti-Rabbit IgG:HRP Conjugate | HRP-conjugated secondary antibody. |
| TMB Substrate | Colorimetric substrate for HRP. |
| Stop Solution | To stop the colorimetric reaction. |
| Wash Buffer | For washing steps. |
Procedure:
-
Prepare Reagents and Samples: Prepare dilutions of the active PKA standard and experimental samples in Kinase Assay Dilution Buffer.
-
Add Samples to Plate: Add 30 µL of the standards and samples to the wells of the PKA substrate microtiter plate. Include a blank well with only Kinase Assay Dilution Buffer.
-
Initiate Kinase Reaction: Add 10 µL of ATP to all wells except the blank.
-
Incubate: Cover the plate and incubate at 30°C for up to 90 minutes.
-
Wash: Wash the wells three times with 1X Wash Buffer.
-
Add Primary Antibody: Add the phospho-specific substrate antibody to each well and incubate for 60 minutes at room temperature.
-
Wash: Repeat the washing step.
-
Add Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash: Repeat the washing step.
-
Develop Color: Add TMB substrate to each well and incubate for 30-60 minutes at room temperature, protected from light.
-
Stop Reaction: Add Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Generate a Standard Curve: Plot the absorbance values of the active PKA standards against their known concentrations.
-
Determine Sample Activity: Interpolate the PKA activity in the experimental samples from the standard curve.
Experimental Workflow
The general workflow for a PKA activity assay can be summarized in the following diagram.
Summary of Quantitative Data
The following table summarizes typical quantitative parameters for the PKA activity assays described.
| Parameter | Radioactive Assay | Fluorescent Assay | Colorimetric Assay |
| PKA Enzyme | 25-100 ng | Varies | As per standard curve |
| Kemptide | 100 µM | ~30 µM | N/A (plate-bound) |
| ATP | 50-100 µM | 100 µM | As per kit |
| Incubation Temp. | 30°C | 37°C | 30°C |
| Incubation Time | 10-30 min | 25-30 min | up to 90 min |
| Detection Limit | High Sensitivity | Moderate Sensitivity | High Sensitivity |
| Throughput | Low to Medium | Low to Medium | High |
Conclusion
The choice of a PKA activity assay using Kemptide depends on the specific research question, available resources, and desired throughput. The radioactive assay offers high sensitivity and is considered a gold standard for quantitative kinase activity measurement.[10] The fluorescent and colorimetric assays provide safer, non-radioactive alternatives, with the colorimetric method being particularly well-suited for high-throughput screening of PKA inhibitors or activators. By following these detailed protocols, researchers can obtain reliable and reproducible measurements of PKA activity to further their investigations into cellular signaling and drug discovery.
References
- 1. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluram-Kemptide-Lys8 Non-radioactive Assay for Protein Kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 9. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Activity Measurement Using Fluorescently Labeled Kemptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[1] Their dysregulation is implicated in numerous diseases, making them a major target for drug discovery. A common method for studying kinase activity involves monitoring the phosphorylation of a peptide substrate.[1] Kemptide, a synthetic heptapeptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), is a well-established and specific substrate for cAMP-dependent protein kinase (PKA).[2][3][4][5]
The use of fluorescently labeled Kemptide provides a sensitive, non-radioactive, and continuous method for measuring kinase activity, suitable for high-throughput screening (HTS) of potential kinase inhibitors.[1][6][7] This application note provides detailed protocols and data for measuring kinase activity using fluorescently labeled Kemptide, focusing on Protein Kinase A (PKA) as a primary example.
Principle of the Assay
The fundamental principle of this assay is the enzymatic transfer of the γ-phosphate from ATP to a serine residue within the fluorescently labeled Kemptide substrate by a protein kinase.[1] The resulting phosphorylation event leads to a change in the fluorescence properties of the reaction mixture, which can be detected and quantified. Several fluorescence-based detection methods are available, including:
-
Fluorescence Intensity: Phosphorylation can cause a change in the fluorescence intensity of the labeled peptide.[1]
-
Fluorescence Polarization (FP): The phosphorylation of the small, fluorescently labeled Kemptide, followed by binding to a larger molecule (e.g., an antibody or IMAP™ beads), causes a decrease in the rotational speed of the fluorophore, leading to an increase in fluorescence polarization.[8][9][10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): In assays like Z'-LYTE™, a FRET signal is generated or modulated upon phosphorylation of the Kemptide substrate.[11]
This document will focus on a generalized fluorescence intensity and a fluorescence polarization-based protocol.
Quantitative Data Summary
The following tables summarize key quantitative parameters for kinase assays utilizing Kemptide and its fluorescently labeled derivatives.
Table 1: Kinetic Parameters of Kemptide Substrates for PKA
| Substrate | Km (µM) | Notes | Reference |
| Kemptide | 3-4 | For ecto-protein kinase activity. | [4] |
| Kemptide | 16 | Standard synthetic substrate for PKA. | [12][13][14] |
| 5-TAMRA-Kemptide | Lower than unlabeled | Attachment of 5-TAMRA dye to the N-terminus decreased the Km(app) value. | [15] |
| S-Kemptide (LRRASLG) | Lower than T-Kemptide | PKA shows a strong preference for serine over threonine. | [5] |
| T-Kemptide (LRRATLG) | Higher than S-Kemptide | [5] |
Table 2: Performance of Fluorescent Kemptide Assays
| Assay Parameter | Value | Assay Type | Notes | Reference |
| Intra-assay Variation | 5.6 ± 0.8% | Fluorescence-based | [6] | |
| Inter-assay Variation | 14.3 ± 2.6% | Fluorescence-based | [6] | |
| Z' Factor | 0.5 | Fluorometric TLC Assay | Demonstrates reliability for inhibitor evaluation. | [15] |
| Z' Score (fluorescein-Nec-1) | 0.62 | Fluorescence Polarization | Suitable for HTS. | [16][17] |
| Z' Score (fluorescein-Nec-3) | 0.57 | Fluorescence Polarization | Suitable for HTS. | [16][17] |
Signaling Pathway
The following diagram illustrates the canonical cAMP-dependent Protein Kinase A (PKA) signaling pathway, which is often studied using Kemptide as a substrate.
Caption: The PKA signaling pathway.
Experimental Protocols
Protocol 1: General Fluorescence Intensity-Based Kinase Activity Assay
This protocol describes a continuous assay monitoring the change in fluorescence intensity upon phosphorylation of a fluorescently labeled Kemptide substrate.[1]
Materials:
-
Fluorescently labeled Kemptide (e.g., 5-FAM-Kemptide)
-
Protein Kinase A (PKA), catalytic subunit
-
5x Kinase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT)
-
ATP solution (e.g., 10 mM)
-
Bovine Serum Albumin (BSA, 10 mg/mL)
-
Nuclease-free water
-
96-well black plates with clear bottoms
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with nuclease-free water.
-
Prepare working solutions of fluorescent Kemptide, PKA, and ATP in 1x Kinase Assay Buffer. The optimal concentrations should be determined empirically but typically range from 10-200 µM for the peptide and 2-20 nM for the kinase.[1]
-
-
Prepare Reaction Mixtures:
-
Prepare an "Assay Reaction Mixture" and a "Control (no enzyme) Reaction Mixture" for the desired number of reactions. For a 100 µL final volume per well, prepare the following master mixes:
-
| Component | Assay Reaction Mixture (for 10 reactions) | Control Reaction Mixture (for 10 reactions) | Final Concentration (1x) |
| 5x Kinase Assay Buffer | 200 µL | 200 µL | 1x |
| BSA (10 mg/mL) | 4 µL | 4 µL | 0.04 mg/mL |
| PKA Solution (e.g., 20-100 nM) | 100 µL | - | 2-10 nM |
| Nuclease-free Water | to 800 µL | to 800 µL | - |
-
Perform the Assay:
-
Pre-warm the 96-well plate to 30 °C.
-
Add 80 µL of the appropriate reaction mixture to each well.
-
Incubate the plate at 30 °C for 5 minutes in the plate reader.
-
Initiate the reaction by adding 20 µL of a 5x pre-warmed solution of fluorescent Kemptide and ATP.
-
Immediately begin monitoring the change in fluorescence emission (e.g., Ex/Em = 490/520 nm for 5-FAM) over time.[18] Collect data at regular intervals during the initial linear phase of the reaction (first 5-10%).
-
-
Data Analysis:
-
Subtract the change in fluorescence of the "Control (no enzyme)" reaction from the "Assay Reaction" readings.
-
Determine the initial reaction velocity (rate of change in fluorescence) from the linear portion of the curve.
-
This velocity is directly proportional to the kinase activity.
-
Caption: Workflow for fluorescence intensity assay.
Protocol 2: Fluorescence Polarization (FP)-Based Kinase Activity Assay (IMAP™ Principle)
This protocol is based on the IMAP™ (Immobilized Metal Affinity-based Phosphorylation) technology, which uses the high-affinity binding of phosphate groups to trivalent metal-containing nanoparticles.[10][19]
Materials:
-
Fluorescently labeled Kemptide (e.g., 5-FAM-Kemptide)
-
Protein Kinase A (PKA), catalytic subunit
-
Kinase Reaction Buffer
-
ATP solution
-
IMAP™ Binding System (Binding Reagent and Binding Buffer)
-
96-well or 384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a microplate well. The total volume is typically 10-20 µL.
-
Combine the kinase, fluorescently labeled Kemptide, ATP, and reaction buffer.
-
Include appropriate controls: no enzyme, no ATP, and a pre-phosphorylated peptide control if available.
-
Incubate the reaction at room temperature or 30 °C for a predetermined time (e.g., 60 minutes).
-
-
Stop Reaction and Bind:
-
Stop the kinase reaction by adding the IMAP™ Binding Solution (a mixture of Binding Reagent and Binding Buffer). This also initiates the binding of the phosphorylated Kemptide to the nanoparticles.
-
Incubate at room temperature for at least 30 minutes to allow the binding to reach equilibrium.
-
-
Measure Fluorescence Polarization:
-
Read the plate using a fluorescence polarization plate reader with appropriate filters for the fluorophore used (e.g., 485 nm excitation and 530 nm emission for fluorescein).
-
The polarization values are typically measured in millipolarization units (mP).
-
-
Data Analysis:
-
The increase in mP is directly proportional to the amount of phosphorylated substrate.
-
For inhibitor screening, calculate the percent inhibition based on the mP values of the test compound wells relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Caption: Workflow for FP-based IMAP assay.
Applications
-
Enzyme Kinetics: Determination of Km for the peptide substrate and ATP, and Vmax of the kinase.
-
High-Throughput Screening (HTS): Screening of large compound libraries to identify potential kinase inhibitors.[11]
-
Inhibitor Characterization: Determination of IC₅₀ values for kinase inhibitors.[8][15]
-
Selectivity Profiling: Assessing the selectivity of inhibitors against a panel of different kinases.
Conclusion
Assays utilizing fluorescently labeled Kemptide offer a robust, sensitive, and non-radioactive method for measuring the activity of PKA and other kinases that recognize this substrate. These assays are highly amenable to automation and high-throughput formats, making them invaluable tools in academic research and drug discovery for the identification and characterization of novel kinase modulators. The choice of assay format (fluorescence intensity, FP, TR-FRET) will depend on the specific application, available instrumentation, and desired throughput.
References
- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kemptide (PKA) Peptide Substrate [promega.com]
- 4. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 8. A homogeneous assay of kinase activity that detects phosphopeptide using fluorescence polarization and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme - IMAP Assays, IMAP Technology | Molecular Devices [moleculardevices.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. AddexBio Product Detail - Kemptide - (5-FAM) labeled [addexbio.com]
- 13. Kemptide [LRRASLG], 5-FAM labeled [anaspec.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Fluorometric TLC assay for evaluation of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols: Kemptide in High-Throughput Screening for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer. This has made them a primary focus for drug discovery efforts. High-throughput screening (HTS) is a key strategy for identifying novel kinase inhibitors from large compound libraries. A crucial component of any kinase assay is a suitable substrate that can be efficiently phosphorylated by the kinase of interest. Kemptide, a synthetic peptide, has long been established as a specific and efficient substrate for cAMP-dependent Protein Kinase A (PKA). Its well-characterized properties make it a valuable tool in HTS campaigns targeting PKA and for developing assays for other kinases that recognize similar consensus sequences. These notes provide detailed protocols and data for the application of Kemptide-based assays in the high-throughput screening of kinase inhibitors.
Kemptide: A Substrate for Protein Kinase A
Kemptide is a heptapeptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly.[1][2][3][4] It serves as a specific substrate for the cAMP-dependent protein kinase (PKA), mimicking the phosphorylation site of pyruvate kinase.[5] The serine residue within the consensus sequence (Arg-Arg-X-Ser) is the site of phosphorylation by PKA.
Properties of Kemptide
| Property | Value | Reference |
| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly | [1][2][3] |
| Molecular Weight | 772 Da | [1][2][3] |
| PKA Km | 3-4 µM | [5][6] |
High-Throughput Screening Assays Using Kemptide
The versatility of Kemptide allows for its use in various assay formats suitable for HTS, ranging from traditional radiometric assays to more modern non-radioactive methods. The choice of assay technology depends on factors such as sensitivity, cost, and the availability of specific instrumentation.[7]
Radiometric Assays
Historically, kinase activity has been measured by quantifying the transfer of a radioactive phosphate from [γ-32P]ATP or [γ-33P]ATP to a substrate like Kemptide.[8][9][10] While highly sensitive, these assays have significant drawbacks, including the handling and disposal of radioactive materials and the associated health risks.[8][9][10]
Non-Radioactive Assays
To overcome the limitations of radiometric assays, several non-radioactive methods have been developed for HTS.
These assays utilize a fluorescently labeled Kemptide derivative (f-Kemptide).[8] The phosphorylation of f-Kemptide can be detected through various means, such as changes in fluorescence polarization or by using phospho-specific antibodies coupled to a fluorescent reporter. A study demonstrated that the kinetics of f-Kemptide phosphorylation are similar to the standard radioisotopic method, with intra-assay and inter-assay variations of 5.6 ± 0.8% and 14.3 ± 2.6%, respectively.[8]
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a robust and sensitive platform for HTS.[11][12] These assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[11][12]
A more recent development is the Kinase Mobility Shift Assay (KiMSA), which uses a fluorescently labeled Kemptide (Kemptide-FITC).[10] The phosphorylation of Kemptide-FITC results in a change in its net charge, leading to a shift in its mobility during agarose gel electrophoresis. This shift can be quantified by fluorescence densitometry to determine kinase activity.[10]
Experimental Protocols
General Considerations for Kinase Assays
-
Enzyme Purity: Use highly purified kinase preparations to avoid false positives from contaminating kinases.[7]
-
ATP Concentration: The concentration of ATP should be carefully optimized, typically around the Km value for the kinase, to ensure sensitivity to competitive inhibitors.
-
Assay Buffer: The composition of the assay buffer, including pH, ionic strength, and divalent cations (e.g., MgCl2), should be optimized for the specific kinase.[10][13]
-
Controls: Include appropriate controls in every assay plate:
-
Negative Control (No Enzyme): To determine background signal.
-
Positive Control (No Inhibitor): To determine maximum kinase activity.
-
Reference Inhibitor: To validate assay performance.
-
Protocol 1: Fluorescence Polarization (FP)-Based Kinase Assay
This protocol is a generic template for an FP-based HTS assay using a fluorescently labeled Kemptide peptide and a phospho-specific antibody.
Materials:
-
Kinase of interest (e.g., PKA catalytic subunit)
-
Fluorescently labeled Kemptide (e.g., Kemptide-FITC)
-
Anti-phospho-Kemptide antibody labeled with a suitable fluorophore for FP
-
ATP
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.01% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
384-well, low-volume, black microplates
Workflow Diagram:
Caption: Workflow for a Fluorescence Polarization (FP)-based kinase assay.
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate. Typically, a small volume (e.g., 50 nL) of compound stock in DMSO is used.
-
Enzyme Addition: Add the kinase solution to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of Kemptide-FITC and ATP.
-
Reaction Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the anti-phospho-Kemptide antibody solution.
-
Detection Incubation: Incubate for a sufficient time to allow for antibody-peptide binding equilibrium to be reached (e.g., 30 minutes).
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Analysis:
Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol is adapted for a generic kinase using the ADP-Glo™ assay format.
Materials:
-
Kinase of interest (e.g., PKA catalytic subunit)[11]
-
Kemptide substrate[11]
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT)
-
Test compounds (dissolved in DMSO)
-
384-well, white, opaque microplates
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, Kemptide, ATP, and the test compound in the appropriate assay buffer.
-
Reaction Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[12]
-
First Detection Step: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.[12]
-
Second Detection Step: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP and simultaneously catalyze a luciferase reaction to produce light.
-
Signal Stabilization: Incubate at room temperature for about 30 minutes to allow the luminescent signal to stabilize.[12]
-
Measurement: Read the luminescence on a plate luminometer.
Data Analysis:
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound.
Signaling Pathway Visualization
The following diagram illustrates the canonical PKA signaling pathway, the context in which Kemptide acts as a substrate.
Caption: Simplified schematic of the cAMP/PKA signaling pathway.
Conclusion
Kemptide remains a highly relevant and valuable tool for the study of PKA and for the development of HTS assays for kinase inhibitor discovery. Its well-defined sequence and kinetic properties, combined with the availability of various modified forms (e.g., fluorescently labeled), allow for its integration into a wide array of modern, high-throughput assay platforms. The protocols and data presented here provide a framework for the successful implementation of Kemptide-based assays in drug discovery and basic research settings.
References
- 1. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]
- 2. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]
- 3. Kemptide (PKA) Peptide Substrate [promega.sg]
- 4. Kemptide Peptide - Novatein Biosciences [novateinbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PKA Kinase Enzyme System [promega.sg]
- 12. promega.com [promega.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Protein Kinase A (PKA) Activity in Cell Lysates Using Kemptamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a crucial enzyme in cellular signaling, plays a pivotal role in a multitude of physiological processes, including metabolism, gene expression, and memory formation.[1] The activation of PKA is primarily triggered by an increase in intracellular cyclic AMP (cAMP) levels.[1][2] Dysregulation of the PKA signaling pathway is implicated in numerous diseases, making it a significant target for drug discovery and development. Accurate measurement of PKA activity in cellular contexts is therefore essential for both basic research and therapeutic development.
This document provides detailed protocols for measuring PKA activity in cell lysates using Kemptamide, a highly specific and efficient peptide substrate for PKA. This compound, with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, mimics the consensus phosphorylation site for PKA, allowing for precise quantification of its kinase activity.[3][4] The protocols outlined below describe a robust and reproducible microplate-based colorimetric assay suitable for high-throughput screening and quantitative analysis.
Principle of the Assay
The this compound-based PKA activity assay is a solid-phase enzyme-linked immunosorbent assay (ELISA).[1][4] The principle involves the phosphorylation of a this compound substrate, which is either pre-coated on a microplate or added to the reaction in solution. The PKA present in the cell lysate catalyzes the transfer of the gamma-phosphate from ATP to the serine residue within the this compound peptide. The extent of this phosphorylation is then detected using a phospho-specific antibody that recognizes the phosphorylated this compound. This primary antibody is subsequently detected by a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). The addition of a chromogenic substrate, like TMB (3,3',5,5'-Tetramethylbenzidine), results in a color change that is proportional to the amount of phosphorylated this compound, and thus to the PKA activity in the sample.[4] The reaction is stopped with an acid solution, and the absorbance is measured using a microplate reader.[4]
PKA Signaling Pathway
The activation of PKA is a key event in the G-protein coupled receptor (GPCR) signaling cascade. Upon binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a GPCR, a conformational change activates an associated Gs protein. The alpha subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Four cAMP molecules bind to the two regulatory subunits of the inactive PKA tetramer, causing a conformational change and the release of the two active catalytic subunits.[5] These catalytic subunits can then phosphorylate various downstream protein substrates, including this compound in an in vitro assay.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound-based PKA assay.
| Parameter | Value | Reference |
| PKA Substrate | Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) | [4] |
| Km for Kemptide | 2 µM | |
| Km for ATP | 23 µM | |
| Assay Readout | Colorimetric (450 nm) | [2] |
| Assay Format | 96-well or 384-well microplate | [6] |
| Assay Performance Metric | Typical Value | Interpretation | Reference |
| Z'-Factor | > 0.8 | Excellent assay for high-throughput screening | [6] |
| Intra-assay Variation | 5.6% ± 0.8% | Good reproducibility within a single assay | [7] |
| Inter-assay Variation | 14.3% ± 2.6% | Acceptable reproducibility between different assays | [7] |
| Analytical Sensitivity | 0.037 U/mL PKA | High sensitivity for detecting low PKA activity | [1][2] |
Experimental Protocols
I. Preparation of Cell Lysates
This protocol describes the preparation of cell lysates from cultured mammalian cells for the measurement of PKA activity.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (20 mM MOPS, 50 mM β-glycerolphosphate, 50 mM sodium fluoride, 1 mM sodium vanadate, 5 mM EGTA, 2 mM EDTA, 1% NP-40, 1 mM DTT, 1 mM benzamidine, 1 mM PMSF)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with activators (e.g., forskolin) or inhibitors of the PKA pathway as required for the experiment.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold Cell Lysis Buffer supplemented with protease and phosphatase inhibitors to the culture dish. For a 10 cm dish, use 0.5-1.0 mL of buffer.
-
Scraping and Collection: Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Storage: Use the cell lysate immediately for the PKA assay or store in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
II. This compound-Based PKA Activity Assay (Colorimetric)
This protocol details the steps for a microplate-based colorimetric assay to measure PKA activity.
Materials:
-
PKA substrate microplate (pre-coated with this compound) or this compound peptide
-
Cell lysate (prepared as described above)
-
PKA standard (recombinant PKA catalytic subunit)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (1 mM in Kinase Assay Buffer)
-
Phospho-PKA Substrate Antibody (specific for phosphorylated Kemptide)
-
Anti-Rabbit IgG:HRP Conjugate (or other appropriate secondary antibody)
-
TMB Substrate
-
Stop Solution (e.g., 1 M HCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow:
Procedure:
-
Reagent Preparation: Prepare all reagents and bring them to room temperature before use. Dilute the PKA standard, cell lysates, and antibodies in Kinase Assay Buffer as required.
-
Plate Preparation: If using a pre-coated plate, soak each well with 50 µL of Kinase Assay Buffer for 10 minutes at room temperature, then aspirate the buffer.[8]
-
Sample and Standard Addition: Add 40 µL of diluted PKA standards or cell lysate samples to the appropriate wells of the microplate.[9] Include a blank well containing only Kinase Assay Buffer.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well (except the blank).[9] The final ATP concentration should be optimized, but a starting point of 100-200 µM is common.
-
Incubation: Seal the plate and incubate for 60-90 minutes at 30°C with gentle shaking.[2][9]
-
Washing: Aspirate the contents of the wells and wash each well four times with 200 µL of Wash Buffer.[9]
-
Primary Antibody Addition: Add 50 µL of diluted Phospho-PKA Substrate Antibody to each well (except the blank).
-
Primary Antibody Incubation: Seal the plate and incubate for 60 minutes at room temperature.[2]
-
Washing: Repeat the washing step as described in step 6.
-
Secondary Antibody Addition: Add 50 µL of diluted Anti-Rabbit IgG:HRP Conjugate to each well (except the blank).
-
Secondary Antibody Incubation: Seal the plate and incubate for 30 minutes at room temperature.[4]
-
Washing: Repeat the washing step as described in step 6.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature, or until a blue color develops.[9]
-
Stopping the Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.[9]
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Standard Curve Generation: Subtract the absorbance of the blank from all standard and sample readings. Plot the corrected absorbance values of the PKA standards against their known concentrations to generate a standard curve. A four-parameter logistic curve fit is often recommended.[1]
-
PKA Activity Calculation: Determine the PKA activity in the cell lysate samples by interpolating their absorbance values from the standard curve.
-
Normalization: Normalize the PKA activity to the total protein concentration of the respective cell lysate to obtain the specific activity (e.g., in U/mg of protein).
-
Interpretation: Compare the specific PKA activity between different experimental conditions (e.g., stimulated vs. unstimulated cells) to assess the effects of treatments on the PKA signaling pathway. An increase in absorbance corresponds to higher PKA activity. For example, stimulation of cells with forskolin has been shown to cause a significant increase in PKA activity.[7]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Insufficient washing | Increase the number of wash steps or the volume of Wash Buffer. |
| Non-specific antibody binding | Include a blocking step after coating the plate and use a higher dilution of the primary and/or secondary antibody. | |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Low or No Signal | Inactive PKA in lysate | Ensure proper cell lysis and storage conditions to maintain enzyme activity. Include a positive control with recombinant PKA. |
| Insufficient ATP or substrate | Optimize the concentrations of ATP and this compound. | |
| Incompatible buffer components | Check for interfering substances in the lysis buffer (e.g., high concentrations of detergents).[1] | |
| High Well-to-Well Variability | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Inconsistent incubation times or temperatures | Ensure uniform incubation conditions for all wells. | |
| Edge effects in the microplate | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. |
Conclusion
The use of this compound as a substrate provides a specific and sensitive method for measuring PKA activity in cell lysates. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify PKA activity, enabling a deeper understanding of its role in cellular signaling and facilitating the discovery of novel therapeutics targeting this important kinase. The robustness and high-throughput compatibility of the described microplate-based assay make it a valuable tool in modern biological research and drug discovery.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. arborassays.com [arborassays.com]
- 3. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. bmglabtech.com [bmglabtech.com]
- 6. promega.com [promega.com]
- 7. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. arborassays.com [arborassays.com]
Application Notes and Protocols for Non-Radioactive PKA Assay with Kemptide Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, playing a pivotal role in various physiological processes, including metabolism, gene transcription, and cell growth and differentiation.[1][2] Dysregulation of PKA activity is implicated in numerous diseases, making it a significant target for drug discovery. Traditionally, PKA activity has been assayed using radioactive methods involving the transfer of ³²P from ATP to a substrate.[3][4] However, due to safety concerns and the cumbersome nature of handling radioisotopes, non-radioactive assays have become increasingly prevalent.[3][5] This document provides detailed protocols and application notes for a non-radioactive PKA assay utilizing the specific peptide substrate, Kemptide (LRRASLG).[6][7][8] The described methods are based on fluorescence detection, offering a safe, sensitive, and reliable alternative to traditional radioactive assays.[5][7]
PKA Signaling Pathway
The activation of PKA is a key event in the cyclic AMP (cAMP) signaling pathway. In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[2][9] The binding of the second messenger cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[2] These active catalytic subunits can then phosphorylate specific serine and threonine residues on target substrate proteins, such as Kemptide.[9]
Figure 1: Simplified PKA signaling pathway leading to Kemptide phosphorylation.
Principle of the Assay
The non-radioactive PKA assay described here is a mobility shift assay that utilizes a fluorescently labeled Kemptide substrate.[5][10] The principle relies on the change in the net charge of the Kemptide peptide upon phosphorylation by PKA. The addition of a phosphate group introduces negative charges, causing the phosphorylated Kemptide to migrate differently than the non-phosphorylated form in an agarose gel electrophoresis.[10] The fluorescent tag allows for easy visualization and quantification of the separated phosphorylated and non-phosphorylated peptides.[5][10]
Quantitative Assay Performance
The performance of non-radioactive PKA assays using Kemptide has been characterized in several studies. The following table summarizes key quantitative data from fluorescence-based methods.
| Parameter | Value | Assay Method | Reference |
| Intra-assay Variation | 5.6 ± 0.8% | Fluorescence-based (f-Kemptide) | [3] |
| Inter-assay Variation | 14.3 ± 2.6% | Fluorescence-based (f-Kemptide) | [3] |
| Kemptide-Lys8 Detection Limit | 260 pmol | Fluorescence-based (Fluram-Kemptide-Lys8) with electrophoresis | [1][11] |
| Kemptide-Lys8 Linear Range | 700 - 1150 pmol | Fluorescence-based (Fluram-Kemptide-Lys8) with electrophoresis | [1][11] |
| Km for Fluram-Kemptide-Lys8 | 15.67 µM | Fluorescence-based (Fluram-Kemptide-Lys8) | [11] |
| Km for Kemptide (general) | 3-4 µM | General ecto-protein kinase activity | [6] |
| Z'-factor | > 0.8 | Luminescence-based (Kinase-Glo®) | [12] |
Experimental Protocol: Fluorescence-Based Mobility Shift PKA Assay
This protocol is adapted from the Kinase Mobility Shift Assay (KiMSA) methodology.[5][10]
Materials and Reagents
-
Purified PKA catalytic subunit or cell/tissue lysate containing PKA
-
Fluorescently labeled Kemptide (e.g., Kemptide-FITC or Fluram-Kemptide)
-
ATP solution
-
PKA reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
PKA inhibitor (e.g., H-89, sPKI) for negative controls[5]
-
Stop solution (e.g., EDTA or boiling)
-
Agarose
-
Electrophoresis buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Loading dye
-
Fluorescence imaging system
Experimental Workflow
Figure 2: Experimental workflow for the non-radioactive PKA mobility shift assay.
Step-by-Step Procedure
-
Prepare the Kinase Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing the PKA reaction buffer, fluorescently labeled Kemptide substrate, and ATP.
-
Note: The optimal concentrations of Kemptide and ATP should be determined empirically but can start in the range of 10-100 µM.
-
-
Initiate the Kinase Reaction:
-
Add the PKA-containing sample (purified enzyme or cell lysate) to the reaction mixture to start the reaction.
-
For negative controls, pre-incubate the PKA sample with a specific inhibitor before adding it to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
-
Stop the Reaction:
-
Terminate the reaction by either heating the tubes to 95-100°C for 5-10 minutes or by adding a stop solution containing a chelating agent like EDTA to sequester Mg²⁺ ions, which are essential for kinase activity.
-
-
Prepare for Electrophoresis:
-
Add loading dye to each reaction tube.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a suitable percentage agarose gel (e.g., 0.8-1.5%).
-
Run the electrophoresis at a constant voltage until the phosphorylated and non-phosphorylated peptide bands are adequately separated. The phosphorylated Kemptide will migrate further towards the positive electrode.[10]
-
-
Visualization and Quantification:
-
Visualize the fluorescent bands using a gel documentation system or a fluorescence imager.
-
Quantify the fluorescence intensity of the bands corresponding to the phosphorylated and non-phosphorylated Kemptide. The PKA activity can be expressed as the percentage of phosphorylated substrate relative to the total substrate.
-
Applications in Research and Drug Development
-
Enzyme Kinetics: This assay can be used to determine the kinetic parameters of PKA, such as Kₘ and Vₘₐₓ, for different substrates or under various conditions.[1][11]
-
Inhibitor Screening: The assay is well-suited for high-throughput screening of potential PKA inhibitors in drug discovery programs.[5][12]
-
Analysis of Cellular Signaling: It can be employed to measure endogenous PKA activity in cell and tissue extracts to study the effects of various stimuli or drugs on the PKA signaling pathway.[3]
-
cAMP Detection: The assay can be adapted to measure cAMP concentrations in biological samples, providing a versatile tool for studying cAMP/PKA signaling.[5][10]
Conclusion
The non-radioactive PKA assay using a fluorescently labeled Kemptide substrate offers a safe, sensitive, and quantitative method for measuring PKA activity. Its straightforward workflow and adaptability make it a valuable tool for researchers and drug development professionals studying the PKA signaling pathway and its role in health and disease.
References
- 1. Fluram-Kemptide-Lys8 Non-radioactive Assay for Protein Kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ulab360.com [ulab360.com]
- 8. Kemptide (PKA) Peptide Substrate [promega.com]
- 9. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
Application Notes and Protocols for Kinase Affinity Purification Using Immobilized Kemptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The study of their function and the development of targeted therapeutics often require highly purified kinase preparations. Affinity chromatography, a powerful purification technique, leverages the specific binding interaction between a protein and an immobilized ligand. Kemptide, a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, is a well-established and highly specific substrate for cAMP-dependent Protein Kinase A (PKA).[1][2] By immobilizing Kemptide on a solid support matrix, a highly selective affinity resin can be created for the purification of PKA and potentially other kinases that recognize similar substrate motifs.
These application notes provide detailed protocols for the synthesis of immobilized Kemptide resin and its application in the affinity purification of protein kinases.
Principle of Kemptide Affinity Chromatography
The affinity purification of kinases using immobilized Kemptide is based on the specific recognition and binding of the kinase's active site to the Kemptide substrate peptide covalently attached to a chromatography resin. The general workflow involves four main steps:
-
Binding: A cell lysate or partially purified protein mixture containing the target kinase is passed over the immobilized Kemptide column. The kinase specifically binds to the Kemptide substrate.
-
Washing: The column is washed with a buffer to remove non-specifically bound proteins and other contaminants.
-
Elution: The bound kinase is released from the affinity matrix by altering the buffer conditions to disrupt the kinase-Kemptide interaction.
-
Regeneration: The column is stripped of any remaining bound material and re-equilibrated for subsequent purification cycles.
Data Presentation
The following tables summarize key parameters and expected outcomes for Kemptide-based affinity purification. Note that these values are illustrative and optimal conditions should be determined empirically for each specific application.
Table 1: Characteristics of Immobilized Kemptide Resin
| Parameter | Typical Value/Range | Notes |
| Support Matrix | CNBr-activated Sepharose 4B | A common choice for coupling ligands with primary amines. |
| Ligand | Kemptide (LRRASLG) | Specific substrate for PKA. |
| Ligand Density | 1 - 5 mg Kemptide / mL resin | To be determined by peptide coupling efficiency. |
| Binding Capacity | >1 mg PKA / mL resin (Illustrative) | Highly dependent on kinase and binding conditions. |
Table 2: Typical Buffer Compositions for Kinase Purification
| Buffer Type | Composition | Purpose |
| Coupling Buffer | 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3 | For covalent attachment of Kemptide to CNBr-activated resin. |
| Blocking Buffer | 0.1 M Tris-HCl, pH 8.0 | To block remaining active groups on the resin after coupling. |
| Binding/Wash Buffer | 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, pH 7.5 | Promotes specific binding of kinase to immobilized Kemptide. |
| Elution Buffer 1 (Low pH) | 0.1 M Glycine-HCl, pH 2.5 | Disrupts protein-protein interactions to elute the kinase. |
| Elution Buffer 2 (High Salt) | 50 mM Tris-HCl, 1 M NaCl, 10 mM MgCl₂, pH 7.5 | High ionic strength can disrupt binding. |
| Elution Buffer 3 (Competitive) | Binding Buffer + 0.5 M Arginine, pH 7.5 | Arginine can act as a competitive eluent.[3][4][5][6] |
| Regeneration Buffer | 50 mM Tris-HCl, 2 M NaCl, pH 7.5 | Strips tightly bound proteins from the column. |
| Storage Buffer | 20 mM Tris-HCl, 0.02% Sodium Azide, pH 7.5 | For long-term storage of the affinity resin. |
Table 3: Illustrative Purification of PKA from Cell Lysate
| Purification Step | Total Protein (mg) | PKA Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 200 | 1000 | 5 | 100 | 1 |
| Flow-through | 190 | 50 | 0.26 | 5 | - |
| Wash | 8 | 20 | 2.5 | 2 | - |
| Elution | 1.5 | 850 | 567 | 85 | 113 |
Experimental Protocols
Protocol 1: Synthesis of Immobilized Kemptide Resin (Kemptide-Sepharose)
This protocol describes the covalent coupling of the Kemptide peptide to CNBr-activated Sepharose 4B. The primary amine of the N-terminal leucine of Kemptide will react with the activated resin.
Materials:
-
CNBr-activated Sepharose 4B
-
Synthetic Kemptide peptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly)
-
1 mM HCl (ice-cold)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M Acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Sintered glass funnel
-
Reaction vessel (e.g., 15 mL conical tube)
-
End-over-end rotator
Procedure:
-
Resin Preparation: a. Weigh out the desired amount of dry CNBr-activated Sepharose 4B (1 g yields approx. 3.5 mL of gel).[7] b. Swell the resin in 10 volumes of ice-cold 1 mM HCl for 15 minutes.[7] c. Wash the swollen resin on a sintered glass funnel with 10-15 volumes of ice-cold 1 mM HCl to remove additives and preserve the activity of the reactive groups.[7][8] d. Finally, wash the resin with 2-3 volumes of ice-cold Coupling Buffer.
-
Peptide Coupling: a. Immediately transfer the washed resin to a reaction vessel. b. Dissolve the Kemptide peptide in Coupling Buffer to a final concentration of 5-10 mg/mL. c. Add the Kemptide solution to the resin (a 1:2 ratio of gel to peptide solution is recommended).[7] d. Mix the suspension gently on an end-over-end rotator for 2 hours at room temperature or overnight at 4°C.[7][9] Avoid using a magnetic stirrer as it can damage the beads.[8]
-
Blocking Unreacted Groups: a. Centrifuge the resin suspension to pellet the resin and collect the supernatant to determine coupling efficiency (optional, by measuring peptide concentration). b. Wash the resin with 5-10 volumes of Coupling Buffer. c. Add 10 volumes of Blocking Buffer to the resin and mix on an end-over-end rotator for 2 hours at room temperature to block any remaining active sites.[7]
-
Final Washing and Storage: a. Wash the resin with 3-5 cycles of alternating pH using Wash Buffer A and Wash Buffer B to remove non-covalently bound peptide.[7][8] b. Finally, equilibrate the resin with a suitable storage buffer (e.g., 20 mM Tris-HCl, 0.02% Sodium Azide, pH 7.5). c. Store the immobilized Kemptide resin at 4°C.
Protocol 2: Affinity Purification of PKA using Immobilized Kemptide
This protocol provides a general procedure for the purification of PKA from a cell lysate.
Materials:
-
Immobilized Kemptide Resin
-
Chromatography column
-
Cell lysate containing the target kinase
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, pH 7.5
-
Elution Buffer (choose one or use a gradient):
-
Low pH: 0.1 M Glycine-HCl, pH 2.5
-
High Salt: 50 mM Tris-HCl, 1 M NaCl, 10 mM MgCl₂, pH 7.5
-
Competitive: Binding/Wash Buffer + 0.5 M Arginine, pH 7.5
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for low pH elution)
-
Regeneration Buffer: 50 mM Tris-HCl, 2 M NaCl, pH 7.5
Procedure:
-
Column Preparation: a. Pack a chromatography column with the immobilized Kemptide resin. b. Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer.
-
Sample Loading: a. Clarify the cell lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) and filtration (0.45 µm filter). b. Load the clarified lysate onto the equilibrated column at a low flow rate (e.g., 0.5 mL/min) to ensure sufficient time for binding.
-
Washing: a. Wash the column with 10-20 CV of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline. This removes non-specifically bound proteins.
-
Elution: a. Low pH Elution: Apply the Low pH Elution Buffer to the column. Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the pH and preserve kinase activity. b. High Salt Elution: Apply the High Salt Elution Buffer. A step or linear gradient of increasing salt concentration can be used for more selective elution. c. Competitive Elution: Apply the Competitive Elution Buffer containing arginine. This can be a milder elution method.[3][5] d. Monitor the protein content of the collected fractions by measuring absorbance at 280 nm or by a protein assay (e.g., Bradford).
-
Analysis of Purified Kinase: a. Pool the fractions containing the purified kinase. b. Analyze the purity of the eluted fractions by SDS-PAGE. c. Determine the activity of the purified kinase using a suitable kinase assay.
-
Column Regeneration: a. Wash the column with 5-10 CV of Regeneration Buffer to remove any tightly bound proteins. b. Re-equilibrate the column with 5-10 CV of Storage Buffer or Binding/Wash Buffer for immediate reuse. c. For long-term storage, use the Storage Buffer and store at 4°C.
Visualizations
Signaling Pathway
Caption: Simplified PKA signaling cascade.
Experimental Workflow
Caption: Workflow for kinase affinity purification.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Kinase | Inefficient coupling of Kemptide. | Verify peptide coupling efficiency. Use fresh CNBr-activated resin. |
| Kinase is inactive or has low affinity. | Ensure lysate preparation conditions preserve kinase activity. | |
| Elution conditions are too harsh or too mild. | Test a range of elution buffers (pH, salt, competitive ligand). | |
| Low Purity of Eluted Kinase | Insufficient washing. | Increase the volume and/or stringency of the wash buffer (e.g., slightly higher salt). |
| Non-specific binding to the matrix. | Add a non-ionic detergent (e.g., 0.1% Triton X-100) to binding/wash buffers. | |
| Kinase is Inactive after Elution | Elution buffer denatured the protein. | Use a milder elution method (e.g., competitive elution with arginine). Immediately neutralize low pH elution fractions. |
Further Applications and Considerations
-
Purification of Other Kinases: While Kemptide is highly specific for PKA, this affinity matrix could potentially be used to purify other kinases that recognize the Arg-Arg-X-Ser motif. The binding and elution conditions would likely require optimization for each specific kinase.
-
Kinase Specificity Profiling: The immobilized Kemptide resin could be used in pull-down experiments from cell lysates to identify novel kinases that bind to this substrate sequence.
-
Kinase Inhibitor Screening: The affinity resin can be used to study the binding of small molecule inhibitors to the kinase active site by observing their ability to compete with the immobilized Kemptide.
These protocols and notes provide a comprehensive guide for the application of immobilized Kemptide in kinase affinity purification. Successful implementation will empower researchers to obtain high-purity kinases for a wide range of downstream applications in basic research and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective elution of antibodies by arginine and arginine derivatives in affinity column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of arginine on protein binding and elution in hydrophobic interaction and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of arginine as an efficient eluent in cation exchange chromatographic purification of a PEGylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. coupling of proteins to sepharose beads [wwwuser.gwdguser.de]
- 8. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Kemptamide in Studying Ecto-Protein Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecto-protein kinases are cell-surface enzymes that phosphorylate extracellular proteins and other molecules, playing a crucial role in regulating a variety of cellular processes. The study of these enzymes has been significantly advanced by the use of specific substrates, among which Kemptamide stands out. This compound, a synthetic heptapeptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), is a well-characterized substrate for cAMP-dependent protein kinase (PKA). Its utility extends to the specific measurement of ecto-PKA activity on the surface of intact cells, providing a powerful tool for investigating outside-in signaling pathways.
These application notes provide a comprehensive guide to using this compound for the characterization and quantification of ecto-protein kinase activity. Detailed protocols for both traditional radioactive and modern fluorescent assays are presented, along with data interpretation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound in ecto-protein kinase assays, compiled from various studies.
Table 1: Kinetic Parameters of this compound Phosphorylation by Ecto-PKA
| Parameter | Value | Cell Type/System | Reference |
| K_m for Kemptide | 3-4 µM | Various cultured cells | [1] |
| Optimal ATP Concentration | 1 µM | U-937 cells | [2] |
Table 2: Modulators of this compound Phosphorylation by Ecto-PKA
| Modulator | Effect on Phosphorylation | Target | Reference |
| Cyclic AMP (cAMP) | Enhancement | Ecto-PKA | [2] |
| Protein Kinase Inhibitor (PKI) | Inhibition | Ecto-PKA | [1][2] |
| Staurosporine | Inhibition | Protein Kinases (including PKA) | [2] |
| H-7 | Inhibition | Protein Kinases (including PKA) | [2] |
| Phorbol Ester | Enhancement | Protein Kinase C (PKC) pathway, may indirectly affect ecto-PKA | [2] |
Experimental Protocols
Protocol 1: Radioactive Assay for Ecto-PKA Activity using [γ-³²P]ATP
This protocol describes the measurement of ecto-PKA activity on intact cultured cells using this compound and radiolabeled ATP.
Materials:
-
Cultured cells grown to confluence in appropriate multi-well plates.
-
This compound solution (1 mM stock in water).
-
[γ-³²P]ATP (specific activity >3000 Ci/mmol).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM MgCl₂, 1 mM IBMX, pH 7.4).
-
Cyclic AMP (cAMP) solution (1 mM stock in water).
-
Protein Kinase Inhibitor (PKI) peptide (e.g., PKI(5-24)).
-
Trichloroacetic acid (TCA), 25% (w/v).
-
Phosphoric acid, 75 mM.
-
P81 phosphocellulose paper.
-
Scintillation counter and vials.
Procedure:
-
Cell Preparation:
-
Grow cells to confluence in 24-well plates.
-
Prior to the assay, gently wash the cell monolayers twice with pre-warmed Assay Buffer to remove any residual serum proteins.
-
-
Reaction Setup:
-
Prepare the reaction mixture in the Assay Buffer. For each well, the final concentrations should be:
-
This compound: 10 µM
-
[γ-³²P]ATP: 1-10 µCi (final ATP concentration ~1 µM)
-
cAMP: 10 µM (for stimulated activity)
-
PKI: 1 µM (for determining specific activity)
-
-
Prepare control reactions:
-
Basal: No cAMP.
-
Stimulated: With cAMP.
-
Inhibited: With cAMP and PKI.
-
No cells: To measure background phosphorylation.
-
-
-
Kinase Reaction:
-
Add 200 µL of the appropriate reaction mixture to each well.
-
Incubate the plate at 37°C for 10 minutes.[2]
-
-
Reaction Termination and Sample Spotting:
-
Terminate the reaction by adding 50 µL of 25% TCA to each well.
-
Mix thoroughly and centrifuge the plate at 1000 x g for 5 minutes to pellet cell debris.
-
Spot 50 µL of the supernatant from each well onto a labeled P81 phosphocellulose paper square (2x2 cm).
-
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with ethanol and let the papers air dry.
-
-
Quantification:
-
Place each dried P81 paper into a scintillation vial with an appropriate scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific ecto-PKA activity by subtracting the counts per minute (CPM) of the inhibited sample from the CPM of the stimulated sample.
-
Express the activity as pmol of phosphate incorporated per minute per mg of total cell protein.
-
Protocol 2: Fluorescent Assay for Ecto-PKA Activity using Fluorescently-Labeled this compound
This protocol provides a non-radioactive alternative for measuring ecto-PKA activity using a fluorescently-labeled this compound peptide.
Materials:
-
Cultured cells grown to confluence.
-
Fluorescently-labeled this compound (f-Kemptide), e.g., FITC-Kemptide.
-
Assay Buffer (as in Protocol 1).
-
ATP solution (non-radioactive).
-
cAMP solution.
-
PKI peptide.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation:
-
Prepare cells as described in Protocol 1.
-
-
Reaction Setup:
-
Prepare the reaction mixture in Assay Buffer with final concentrations of:
-
f-Kemptide: 5-10 µM
-
ATP: 100 µM
-
cAMP: 10 µM (for stimulated activity)
-
PKI: 1 µM (for determining specific activity)
-
-
Set up basal, stimulated, and inhibited control reactions as in the radioactive assay.
-
-
Kinase Reaction:
-
Add the reaction mixture to the cells and incubate at 37°C.
-
Monitor the increase in fluorescence over time (e.g., every 2 minutes for 20-30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the specific ecto-PKA activity by subtracting the rate of the inhibited sample from the rate of the stimulated sample.
-
The results can be expressed as relative fluorescence units per minute per mg of protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ecto-PKA Signaling Pathway.
Caption: Radioactive Ecto-PKA Assay Workflow.
Caption: Fluorescent Ecto-PKA Assay Workflow.
References
- 1. ERK, PKC and PI3K/Akt pathways mediate extracellular ATP and adenosine-induced proliferation of U138-MG human glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation by extracellular ATP and UTP of the stress-activated protein kinase cascade in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Kemptamide Phosphorylation Assays
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This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering a low phosphorylation signal when using Kemptamide as a substrate for Protein Kinase A (PKA).
Troubleshooting Guide
This section addresses common issues encountered during this compound phosphorylation assays.
Q: Why am I getting a low or no phosphorylation signal?
A: A low or nonexistent signal is the most common issue and can stem from several sources related to the enzyme, substrate, reaction components, or the detection method. Follow this checklist to diagnose the problem.
1. Verify Enzyme Activity:
-
PKA Integrity: Ensure the PKA catalytic subunit has been stored correctly (typically at -80°C in aliquots) and has not been subjected to multiple freeze-thaw cycles, which can decrease its activity.[1]
-
Positive Control: Always include a positive control reaction. Use a known active batch of PKA with optimal concentrations of all components to confirm that the assay setup itself is working. Commercial kits often provide a purified active PKA control.[2]
-
Enzyme Concentration: The amount of PKA might be insufficient. Perform an enzyme titration to determine the optimal concentration for your specific assay conditions.[3]
2. Check Substrate and Reagents:
-
Kemptide Quality: Kemptide is a synthetic peptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) that is a specific substrate for PKA.[4][5][6] Ensure it has been stored properly and has not degraded.
-
ATP Concentration: ATP is the phosphate donor. Verify its concentration and ensure the stock solution has not degraded. The optimal ATP concentration is often near the Km of the kinase, but for endpoint assays, concentrations up to 100 µM can be used.[7]
-
Essential Cofactors: PKA requires magnesium ions (Mg²⁺) as a cofactor. Ensure that MgCl₂ or a similar magnesium salt is present in the kinase reaction buffer at an appropriate concentration (e.g., 20 mM).[3][8] The absence of Mg²⁺ will prevent the kinase reaction.
3. Evaluate Reaction Conditions:
-
Buffer Composition: The reaction buffer must have the correct pH (typically around 7.4-7.5) and ionic strength.[3] Components from your sample preparation, such as high concentrations of detergents or salts, could be inhibiting the enzyme.
-
Incubation Time and Temperature: The reaction may not have proceeded long enough. Typical incubation times range from 15 to 90 minutes at 30°C or room temperature.[3][9][10] Optimize the incubation time for your specific conditions.
-
Presence of Inhibitors: Your sample or reagents could contain PKA inhibitors. Common inhibitors include EDTA (which chelates Mg²⁺), high concentrations of salts, or specific small molecules like H-89.[11][12] If testing crude lysates, endogenous inhibitors may be present.[2]
4. Assess the Detection Method:
-
Antibody-Based Detection: If using a phosphospecific antibody, ensure it is specific for the phosphorylated Kemptide sequence. Check the antibody's recommended dilution and incubation conditions.[2][10]
-
Radiolabeling ([γ-³²P]ATP): If using radioactivity, confirm the age and specific activity of the [γ-³²P]ATP. Ensure proper separation of phosphorylated peptide from unincorporated ATP during the washing steps (e.g., on P-81 phosphocellulose paper).[8]
-
Luminescence Assays (e.g., ADP-Glo™): These assays measure ADP production.[13][14] A low signal means low ADP, indicating low kinase activity. Ensure all assay reagents are active and that the luminometer is functioning correctly.
Q: My results are inconsistent between experiments. What could be the cause?
A: Inconsistent results often point to variability in reagent preparation or experimental execution.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate, consistent dispensing of all reagents, especially the enzyme, as small variations can have a large impact.
-
Reagent Preparation: Prepare fresh dilutions of ATP, PKA, and this compound from concentrated stocks for each experiment. Avoid using previously diluted reagents that may have degraded.
-
Thorough Mixing: Ensure all components are mixed thoroughly but gently at the start of the reaction.
-
Temperature Uniformity: Ensure all wells of the reaction plate are at a uniform temperature during incubation. Avoid placing plates on cold surfaces or in areas with temperature gradients.[7]
Frequently Asked Questions (FAQs)
Q: What is this compound?
A: this compound is a synthetic heptapeptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG).[4][14] It serves as a highly specific and well-characterized substrate for the serine/threonine kinase, cAMP-dependent Protein Kinase A (PKA).[5] The serine residue within the "Arg-Arg-X-Ser" motif is the site of phosphorylation by PKA.[15]
Q: How is PKA activated?
A: In its inactive state, PKA exists as a tetramer of two regulatory (R) subunits and two catalytic (C) subunits. The cell's second messenger, cyclic AMP (cAMP), binds to the regulatory subunits. This binding causes a conformational change, leading to the dissociation of the active catalytic subunits, which can then phosphorylate target substrates like this compound.[15][16]
Q: What are the optimal concentrations for the assay components?
A: Optimal concentrations should be determined empirically through titration, but typical starting ranges are provided below.
| Reagent | Typical Concentration Range | Notes |
| This compound | 30 µM - 130 µM | Higher concentrations may be needed depending on the ATP concentration.[7][8] |
| PKA (catalytic subunit) | 0.002 - 0.02 Units/reaction | Highly dependent on the specific activity of the enzyme lot. Titration is critical.[2][3] |
| ATP | 10 µM - 200 µM | Should generally be at or above the Km for ATP for the kinase.[7][8] |
| MgCl₂ | 10 mM - 20 mM | Essential cofactor for kinase activity.[3][8] |
| cAMP | 1 µM - 25 µM | Only required if using the inactive PKA holoenzyme to stimulate activity.[5][9] Not needed for the purified catalytic subunit. |
Q: Can I use crude cell lysates in my PKA assay?
A: Yes, crude lysates can be used, but with caution. Lysates may contain endogenous PKA, other kinases that could phosphorylate this compound, or phosphatases that could dephosphorylate it. They may also contain ATP and PKA inhibitors.[2] It is recommended to run parallel reactions with a specific PKA inhibitor (like PKI peptide) to confirm that the observed activity is from PKA.[11]
Visual Guides and Protocols
PKA Activation and Substrate Phosphorylation
The diagram below illustrates the activation of the PKA holoenzyme by cAMP, leading to the release of the active catalytic subunit which then phosphorylates the this compound substrate.
Caption: PKA activation by cAMP and this compound phosphorylation.
Troubleshooting Workflow for Low Signal
This decision tree provides a logical workflow for diagnosing the cause of a low phosphorylation signal.
Caption: A decision tree for troubleshooting low signal results.
Standard Experimental Protocol: In Vitro PKA Kinase Assay
This protocol outlines a standard procedure for measuring the phosphorylation of this compound by the PKA catalytic subunit using a generic antibody-based (colorimetric/luminescent) detection method.
1. Reagent Preparation:
-
Kinase Buffer (1X): Prepare a buffer solution containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.[3] Keep on ice.
-
ATP Stock Solution: Prepare a 10 mM ATP stock solution in water. Store in aliquots at -20°C. For the reaction, dilute to the desired final concentration (e.g., 200 µM) in Kinase Buffer.
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution in water.[4][17] Store at -20°C. Dilute in Kinase Buffer to the desired final concentration (e.g., 100 µM).
-
PKA Enzyme: Thaw a single-use aliquot of the PKA catalytic subunit on ice. Dilute to the desired concentration in ice-cold Kinase Buffer immediately before use.
-
Stop Solution: Prepare a solution to terminate the kinase reaction, such as a buffer containing EDTA to chelate Mg²⁺.[12]
2. Assay Procedure:
-
Setup: Work on ice. Add reagents to a 96-well microplate in the following order:
-
Kinase Buffer
-
This compound solution
-
Sample or PKA enzyme solution (for positive control)
-
Include a "No Enzyme" well as a negative control (blank).
-
-
Initiate Reaction: Start the reaction by adding the ATP solution to all wells. The final reaction volume is typically 25-50 µL.
-
Incubation: Mix the plate gently. Incubate at 30°C for 30-60 minutes.[10]
-
Terminate Reaction: Stop the reaction by adding the Stop Solution to each well.
3. Detection (Example: Antibody-based):
-
Binding: Transfer the reaction mixture to the detection plate pre-coated with a phospho-Kemptamide binding agent (if required by the kit). Incubate as per the manufacturer's instructions to allow the phosphorylated substrate to bind.
-
Washing: Wash the wells multiple times with the provided Wash Buffer to remove unphosphorylated substrate and other reaction components.[10]
-
Primary Antibody: Add the phosphospecific primary antibody to each well. Incubate for 60 minutes at room temperature.[10]
-
Washing: Repeat the washing steps.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.[10]
-
Washing: Repeat the washing steps.
-
Substrate Addition: Add the detection substrate (e.g., TMB for colorimetric, or a luminescent substrate).
-
Read Plate: Measure the absorbance or luminescence using a plate reader. The signal intensity is proportional to the amount of this compound phosphorylated by PKA.
References
- 1. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. promega.com [promega.com]
- 4. Kemptide (PKA) Peptide Substrate [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kemptide (PKA) Peptide Substrate [promega.jp]
- 7. promega.com.br [promega.com.br]
- 8. promega.com [promega.com]
- 9. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. PKA Kinase Enzyme System [worldwide.promega.com]
- 15. Protein kinase A - Wikipedia [en.wikipedia.org]
- 16. Systematic identification of signal integration by protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kemptide (PKA) Peptide Substrate [promega.kr]
Technical Support Center: Kemptide Kinase Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in Kemptide kinase assays.
Troubleshooting Guide
High background can obscure genuine kinase activity, leading to inaccurate results. This guide addresses common causes of high background and provides systematic solutions.
1. Is the high background present in the "no enzyme" control?
If you observe a high signal even in the absence of the kinase, the issue likely lies with one of the assay components or non-enzymatic phosphorylation.
-
Possible Cause: Contaminated ATP, substrate, or buffers.
-
Solution:
-
Use fresh, high-quality reagents. Prepare fresh buffers from stock solutions.
-
Filter buffers to remove any particulate matter.
-
If using radioactive ATP ([γ-³²P]ATP), check its purity and age, as older stocks can have higher background.
-
-
Possible Cause: Non-specific binding of the substrate to the solid phase (e.g., phosphocellulose paper, assay plate).
-
Solution:
-
Ensure adequate blocking of the solid phase. For filter-based assays, pre-wetting the filter paper as per the protocol is crucial. For plate-based assays, use appropriate blocking buffers.
-
Optimize washing steps. Increase the number of washes or the volume of wash buffer. Ensure the wash buffer is effective at removing unbound substrate.
-
2. Is the background signal high only when the enzyme is present?
This suggests that the kinase preparation or the reaction conditions are contributing to the high background.
-
Possible Cause: Non-specific phosphorylation by contaminating kinases in the enzyme preparation.
-
Solution:
-
Use a highly purified kinase preparation.
-
Include a specific inhibitor for the kinase of interest (e.g., PKI for PKA) in a control reaction. A significant drop in signal in the presence of the inhibitor indicates that the activity is specific to your kinase, and the remaining signal is non-specific.
-
-
Possible Cause: Kinase autophosphorylation.
-
Solution:
-
While difficult to eliminate completely, optimizing the enzyme concentration can help. Use the lowest concentration of kinase that still provides a robust signal for substrate phosphorylation.
-
If possible, use a kinase mutant with reduced autophosphorylation activity.
-
-
Possible Cause: Sub-optimal assay conditions.
-
Solution:
-
Enzyme Concentration: Titrate the kinase to find the optimal concentration that gives a good signal-to-background ratio.
-
ATP Concentration: While a high ATP concentration can increase the overall signal, it can also contribute to background. Optimize the ATP concentration, often around the Km of the kinase for ATP.
-
Incubation Time: A long incubation time can lead to increased background. Perform a time-course experiment to determine the linear range of the assay and choose an incubation time within this range.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background in a radioactive Kemptide kinase assay?
A1: The most common sources include:
-
Impure [γ-³²P]ATP: Leads to high counts in the absence of kinase activity.
-
Inadequate washing of phosphocellulose filters: Fails to remove all unbound [γ-³²P]ATP.
-
Non-specific binding of [γ-³²P]ATP to assay components.
-
Contamination of buffers or reagents with radioactivity.
Q2: How can I reduce non-specific binding in my fluorescent Kemptide assay?
A2: To reduce non-specific binding in a fluorescent assay:
-
Optimize the concentration of the fluorescently labeled Kemptide. High concentrations can lead to increased non-specific binding.
-
Use appropriate blocking agents if the assay involves immobilization of components to a solid phase.
-
Include detergents like Tween-20 in your wash buffers to help reduce non-specific interactions.
-
Ensure proper mixing of reagents to avoid localized high concentrations.
Q3: Can the buffer composition affect the background signal?
A3: Yes, buffer components can significantly impact the background. The pH, ionic strength, and presence of certain ions can influence both enzyme activity and non-specific binding. It is crucial to use the recommended buffer system for your specific kinase and assay format and to ensure the buffer components are of high purity.
Q4: My luminescence-based Kemptide assay (e.g., ADP-Glo™) has high background. What should I do?
A4: For luminescence-based assays like ADP-Glo™, high background can result from:
-
ATP contamination in reagents: This can lead to a high initial signal before the kinase reaction.
-
Incomplete termination of the kinase reaction: If the kinase is not completely stopped, it will continue to produce ADP, leading to a higher signal.
-
Issues with the detection reagent: Ensure the detection reagent is prepared correctly and is not contaminated.
-
Cross-talk between wells in the microplate. Use opaque, white plates to minimize this.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for a Kemptide kinase assay, primarily focusing on PKA. These values should be used as a starting point for optimization.
| Parameter | Typical Range/Value | Notes |
| Kemptide Concentration | 10 - 100 µM | The Km of PKA for Kemptide is in the low µM range. Using a concentration several-fold above the Km is common. |
| ATP Concentration | 10 - 200 µM | Often set near the Km of the kinase for ATP to balance signal and background. |
| PKA Concentration | 1 - 100 ng/reaction | Highly dependent on the specific activity of the enzyme preparation. Should be titrated for optimal signal-to-background. |
| PKA Inhibitor (PKI) Conc. | 1 - 10 µM | Used to determine the specificity of the kinase activity. |
| Incubation Time | 10 - 30 minutes | Should be within the linear range of the reaction. |
| Incubation Temperature | 30 - 37 °C | Optimal temperature may vary depending on the specific kinase. |
| Wash Buffer (Radioactive) | 0.75% Phosphoric Acid | Used to wash P81 phosphocellulose paper and remove unbound [γ-³²P]ATP. |
Experimental Protocols & Visualizations
Standard Kemptide Kinase Assay Workflow (Radioactive)
This protocol outlines a typical radioactive Kemptide kinase assay using [γ-³²P]ATP and P81 phosphocellulose paper for separation.
-
Prepare the Reaction Mix: In a microcentrifuge tube, combine the assay buffer, Kemptide substrate, and any activators (e.g., cAMP for PKA) or inhibitors.
-
Add the Kinase: Add the protein kinase to the reaction mix. For a negative control, add buffer instead of the enzyme.
-
Initiate the Reaction: Add the [γ-³²P]ATP solution to start the reaction.
-
Incubate: Incubate the reaction at the optimal temperature for a predetermined time within the linear range.
-
Stop the Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square. The paper binds the phosphorylated peptide.
-
Wash: Wash the P81 paper squares multiple times with phosphoric acid to remove unbound [γ-³²P]ATP. A final wash with acetone can aid in drying.
-
Quantify: Place the dried paper in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
Kemptide Kinase Assay Workflow
Troubleshooting Logic for High Background
This diagram illustrates a logical workflow for troubleshooting high background in a Kemptide kinase assay.
Troubleshooting High Background
Technical Support Center: Optimizing Kemptamide Phosphorylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Kemptamide phosphorylation assays. This compound, a synthetic peptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), is a well-established and specific substrate for cAMP-dependent Protein Kinase A (PKA), making it a crucial tool in studying PKA activity and screening for potential inhibitors.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data tables to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a PKA kinase assay using this compound?
A1: The optimal pH for PKA activity is typically around 7.5. A common buffer used is Tris-HCl, which provides stable pH control in this range.[3]
Q2: What are the essential components of a PKA kinase assay buffer?
A2: A standard PKA kinase assay buffer includes a buffering agent (e.g., Tris-HCl), a divalent cation (typically MgCl₂), a source of phosphate (ATP), and a reducing agent (like DTT) to maintain enzyme stability.[3][4] Bovine Serum Albumin (BSA) is also often included to prevent the enzyme from sticking to tubes and pipette tips.[3]
Q3: What concentration of ATP should I use?
A3: The ATP concentration can be varied depending on the experimental goal. For determining the inhibitor constant (Ki) of an ATP-competitive inhibitor, it is recommended to use an ATP concentration equal to its Michaelis-Menten constant (Km).[5] For routine activity assays, concentrations can range from micromolar to low millimolar, with 5µM to 500µM being common.[3][6]
Q4: Can I use crude cell lysates for the assay?
A4: While it is possible to use crude cell lysates, it is important to be aware that detergents and other biochemicals in the lysis buffer may inhibit PKA activity.[6] Additionally, crude lysates may contain other kinases that could potentially phosphorylate this compound, leading to non-specific signals.[6] It is advisable to include controls, such as a PKA-specific inhibitor, to account for this.[7]
Q5: My kinase activity is low. What are some possible causes?
A5: Low kinase activity can stem from several factors, including suboptimal buffer conditions (pH, ion concentrations), inactive enzyme, degraded ATP, or the presence of inhibitors in your sample. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound phosphorylation assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of radiolabeled ATP to the substrate or membrane. | Perform a blank reaction without the enzyme to determine the level of non-specific binding and subtract it from your experimental values.[6] |
| Contamination of reagents with ATP or other kinases. | Use fresh, high-quality reagents. Ensure dedicated lab supplies for kinase assays to prevent cross-contamination. | |
| Autophosphorylation of the kinase. | This can be an issue with luciferase-based assays that measure ATP consumption. Consider using a method that specifically detects the phosphorylated substrate.[5] | |
| Low or No Kinase Activity | Inactive PKA enzyme. | Ensure proper storage and handling of the PKA enzyme. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a positive control. |
| Suboptimal buffer components. | Systematically vary the concentration of key buffer components such as MgCl₂, ATP, and DTT to find the optimal conditions for your specific enzyme batch and substrate concentration. | |
| Incorrect pH of the buffer. | Prepare fresh buffer and verify the pH is at the optimal range for PKA (typically pH 7.5). | |
| ATP degradation. | Prepare fresh ATP solutions and store them in aliquots at -20°C to avoid degradation from multiple freeze-thaw cycles. | |
| Presence of inhibitors in the sample. | If using cell lysates or purified samples, they may contain endogenous inhibitors. Consider further purification of your sample or including a control with a known amount of purified PKA. | |
| Inconsistent Results (Poor Reproducibility) | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of all reaction components. Prepare a master mix for multiple reactions to minimize variability. |
| Temperature fluctuations during incubation. | Use a water bath or incubator with stable temperature control.[6] | |
| Variable incubation times. | Use a precise timer and ensure all samples are incubated for the same duration. |
Data Presentation: Recommended Buffer Component Concentrations
The following table summarizes typical concentration ranges for key components in a PKA kinase assay buffer for this compound phosphorylation. Optimal concentrations may need to be determined empirically.
| Component | Typical Concentration Range | Function | Reference |
| Tris-HCl (pH 7.5) | 20 - 50 mM | Buffering agent to maintain stable pH | [3] |
| MgCl₂ | 5 - 20 mM | Divalent cation required for kinase activity | [3][4] |
| ATP | 5 µM - 1 mM | Phosphate donor | [3][6] |
| This compound | 50 - 200 µM | PKA-specific peptide substrate | [8] |
| DTT | 50 µM - 1 mM | Reducing agent to maintain enzyme stability | [3][4] |
| BSA | 0.1 mg/mL | Prevents non-specific adsorption of the enzyme | [3] |
| cAMP | 0.025 mM | Activator of PKA (for total activity measurements) | [1] |
Experimental Protocols
In Vitro PKA Kinase Assay using Radiolabeled ATP ([γ-³²P]ATP)
This protocol is a standard method for measuring PKA activity.
Materials:
-
Purified PKA catalytic subunit
-
This compound peptide substrate
-
[γ-³²P]ATP
-
PKA Kinase Buffer (see table above for composition)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Prepare the PKA Kinase Reaction Master Mix in a microcentrifuge tube on ice. For each reaction, combine the PKA Kinase Buffer, this compound, and any inhibitors or activators being tested.
-
Add the purified PKA enzyme to the master mix.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be within the linear range of the assay.[6]
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
Non-Radioactive PKA Kinase Assay (Luminescence-Based)
This protocol utilizes an ADP-Glo™ Kinase Assay to measure PKA activity by quantifying the amount of ADP produced.[3]
Materials:
-
Purified PKA catalytic subunit
-
This compound peptide substrate
-
ATP
-
PKA Kinase Buffer (see table above for composition)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
In a 384-well plate, add your test compounds or vehicle control.
-
Add the PKA enzyme diluted in kinase buffer to the wells.
-
Initiate the reaction by adding a mix of this compound and ATP.
-
Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.[3]
Visualizations
PKA Signaling Pathway
Caption: Simplified signaling pathway of Protein Kinase A (PKA) activation.
Experimental Workflow for this compound Phosphorylation Assay
Caption: General experimental workflow for an in vitro this compound phosphorylation assay.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting low kinase activity in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redox Modification of PKA-Cα Differentially Affects Its Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
Kemptide Stability and Storage: A Technical Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Kemptide. It offers troubleshooting guidance and frequently asked questions regarding the stability and storage of this synthetic peptide.
Frequently Asked Questions (FAQs)
1. What is the recommended short-term storage condition for lyophilized Kemptide?
For short-term storage, lyophilized Kemptide is stable for several weeks to months when stored at room temperature, protected from light and moisture.[1][2]
2. What are the optimal long-term storage conditions for lyophilized Kemptide?
For long-term preservation of its integrity, lyophilized Kemptide should be stored at -20°C or -80°C.[2][3][4] When stored under these conditions, the peptide can remain stable for several years.[4]
3. How should Kemptide be handled upon receipt?
Lyophilized peptides are often shipped at ambient temperature and are stable for the duration of transit.[2][5] Upon receipt, it is best practice to store the lyophilized powder at -20°C or colder for long-term stability.[2]
4. What is the stability of Kemptide in solution?
Once reconstituted, Kemptide solutions are significantly less stable than the lyophilized form.[2][5] For maximal stability, solutions should be prepared fresh. If storage is necessary, it is recommended to aliquot the solution into single-use volumes and store them frozen at -20°C.[1][5] Avoid repeated freeze-thaw cycles as this can lead to degradation.[1]
5. Which amino acids in a peptide sequence are most susceptible to degradation?
Certain amino acids are more prone to chemical degradation. Peptides containing Asparagine (Asn), Glutamine (Gln), Methionine (Met), Cysteine (Cys), or Tryptophan (Trp) have more limited shelf lives.[5] The sequence of Kemptide is Leu-Arg-Arg-Ala-Ser-Leu-Gly, which does not contain these more labile residues, suggesting a relatively stable nature.[6][7]
6. What are the common degradation pathways for peptides?
A major degradation pathway for peptides is the deamidation of asparagine (Asn) and glutamine (Gln) residues.[8][9] This non-enzymatic reaction is dependent on pH, temperature, and buffer composition and can alter the structure and function of the peptide.[9][10] Deamidation of asparagine often proceeds through a succinimide intermediate, especially under neutral to alkaline conditions.[9][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Peptide degradation due to improper storage. | Ensure the peptide has been stored at the recommended temperature (-20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles of solutions. Always prepare fresh solutions for critical experiments. |
| Contamination of the peptide solution. | Use sterile buffers for reconstitution and handle the peptide under aseptic conditions to prevent microbial growth. | |
| Difficulty dissolving the lyophilized peptide | The peptide may have specific solubility requirements. | While Kemptide is generally soluble in water, for other peptides, consult solubility guidelines. Sonication may aid in dissolving the peptide. |
| Inconsistent experimental results | Inaccurate peptide concentration due to hygroscopic nature of lyophilized powder. | Allow the vial to equilibrate to room temperature in a desiccator before opening and weighing. This prevents condensation of atmospheric moisture onto the cold peptide.[1][5] |
| Aliquots have degraded over time. | Prepare fresh aliquots from a new stock solution. For long-term experiments, consider performing a stability study under your specific experimental conditions. | |
| Appearance of unexpected peaks in HPLC analysis | Peptide degradation leading to byproducts. | Analyze the degradation products to identify the pathway (e.g., a mass increase of 1 Da may indicate deamidation). Adjust buffer pH and storage conditions to minimize this degradation. |
| Oxidation of the peptide. | If the peptide is susceptible to oxidation, use degassed buffers and consider storing the peptide solution under an inert gas like argon or nitrogen. |
Quantitative Stability Data
| Storage Condition | Temperature | Form | Expected Stability |
| Long-term | -80°C | Lyophilized | Several years[4] |
| Long-term | -20°C | Lyophilized | Several years[3][4] |
| Short-term | +4°C | Lyophilized | Weeks to months |
| Room Temperature | Lyophilized | Days to weeks[2] | |
| In Solution | -20°C | Frozen | Weeks (avoid freeze-thaw)[1][5] |
| In Solution | +4°C | Refrigerated | Days[4] |
Experimental Protocols
Protocol for Assessing Kemptide Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to evaluate the stability of Kemptide under specific conditions (e.g., temperature, pH).
1. Materials:
- Lyophilized Kemptide
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Buffers at desired pH values (e.g., phosphate buffer, acetate buffer)
- HPLC system with a C18 column
2. Procedure:
Visualizations
Kemptide in the PKA Signaling Pathway
Kemptide is a synthetic heptapeptide that acts as a substrate for cAMP-dependent Protein Kinase A (PKA).[6][12][13] The following diagram illustrates the signaling cascade leading to the phosphorylation of Kemptide by PKA.
Caption: PKA signaling pathway leading to Kemptide phosphorylation.
Troubleshooting Workflow for Kemptide Stability Issues
This workflow provides a logical sequence of steps to diagnose and resolve common problems encountered during experiments with Kemptide.
Caption: Workflow for troubleshooting Kemptide stability problems.
References
- 1. peptide.com [peptide.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. bachem.com [bachem.com]
- 6. Kemptide (PKA) Peptide Substrate [promega.com]
- 7. Kemptide [LRRASLG] [anaspec.com]
- 8. Deamidation - Wikipedia [en.wikipedia.org]
- 9. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
Kemptide Assay Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the Kemptide assay, a common method for measuring Protein Kinase A (PKA) activity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your Kemptide assay experiments.
1. Why is my background signal too high?
High background can mask the true signal from your kinase activity, reducing the assay's sensitivity and dynamic range.
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents, including ATP, Kemptide, and buffers. Filter-sterilize buffers if necessary. |
| Non-specific Binding | Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. Optimize washing steps by increasing the number or duration of washes.[1] |
| Excessive Enzyme Concentration | Titrate your PKA enzyme to find the optimal concentration that gives a robust signal without increasing background. |
| Sub-optimal Substrate Concentration | Ensure you are using the optimal concentration of Kemptide. Very high concentrations can sometimes contribute to background. |
| Endogenous Enzyme Activity in Lysates | If using cell or tissue lysates, consider using a specific PKA inhibitor (like PKI) in a control reaction to determine the level of non-PKA dependent phosphorylation.[2][3] |
| Detection Reagent Issues | For fluorescent or luminescent assays, ensure that the detection reagents are not expired and have been stored correctly. In some cases, reducing the concentration of the detection antibody or reagent can help.[1] |
2. Why is my signal weak or absent?
A weak or non-existent signal can be frustrating. Here are several factors to investigate.
| Possible Cause | Recommended Solution |
| Inactive PKA Enzyme | Ensure the PKA enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a positive control. |
| Incorrect ATP Concentration | ATP is a critical substrate. Ensure the final concentration in your reaction is optimal. The Michaelis-Menten constant (Km) of PKA for ATP can be a useful reference.[4] |
| Degraded Kemptide Substrate | Check the quality and storage conditions of your Kemptide peptide. |
| Sub-optimal Assay Conditions | Verify the pH and ionic strength of your assay buffer. PKA activity is sensitive to these parameters. Also, check the reaction temperature and incubation time. |
| Presence of Inhibitors | Your sample may contain endogenous kinase inhibitors. Try diluting your sample or using a purification step to remove potential inhibitors. |
| Inefficient Detection | For assays requiring a separation step (e.g., radioactive assays), ensure the separation of phosphorylated from non-phosphorylated Kemptide is efficient. For antibody-based detection, ensure the antibody is specific and used at the correct dilution. |
3. Why is there high variability between my replicates?
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider preparing a master mix of reagents to minimize well-to-well variation. |
| Inconsistent Incubation Times | Ensure all samples are incubated for the same amount of time. When working with many samples, process them in smaller batches if necessary. |
| Temperature Fluctuations | Use a water bath or incubator to maintain a constant and uniform temperature during the reaction. |
| Plate Edge Effects | In multi-well plate assays, the outer wells can be more susceptible to evaporation. Avoid using the outermost wells or fill them with buffer to create a humidity barrier. |
| Reagent Instability | Prepare fresh dilutions of critical reagents like ATP and PKA for each experiment. |
Experimental Protocols
Below are detailed methodologies for common Kemptide assay formats.
Radioactive [γ-³²P]ATP Kemptide Assay
This traditional method measures the incorporation of radioactive phosphate from [γ-³²P]ATP into Kemptide.
Materials:
-
PKA enzyme
-
Kemptide substrate
-
[γ-³²P]ATP
-
Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation fluid and counter
Procedure:
-
Prepare the kinase reaction mix containing assay buffer, Kemptide, and your sample containing PKA.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).[2][5]
-
Stop the reaction by spotting an aliquot of the reaction mix onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]
-
Perform a final wash with acetone.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
Controls:
-
Negative Control: A reaction without the PKA enzyme to measure background radiation.
-
Positive Control: A reaction with a known amount of purified, active PKA.
Fluorescent Kemptide Assay
This method uses a fluorescently labeled Kemptide and detects the change in its properties upon phosphorylation.
Materials:
-
PKA enzyme
-
Fluorescently labeled Kemptide (e.g., FITC-Kemptide)
-
ATP
-
Assay buffer
-
Method for separating phosphorylated and non-phosphorylated peptide (e.g., agarose gel electrophoresis)
-
Fluorescence detector
Procedure:
-
Set up the kinase reaction with PKA, fluorescently labeled Kemptide, and ATP in the assay buffer.
-
Incubate at the optimal temperature and time.
-
Stop the reaction.
-
Separate the phosphorylated and non-phosphorylated Kemptide. This can be achieved by agarose gel electrophoresis, where the negatively charged phosphate group alters the migration of the peptide.[6]
-
Visualize and quantify the fluorescent bands using a gel imager.
Luminescence-Based ADP-Glo™ Assay
This commercial assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
PKA enzyme
-
Kemptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Luminometer
Procedure:
-
Perform the kinase reaction in a multi-well plate by incubating PKA, Kemptide, and ATP.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3][7]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[3]
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus the kinase activity.[7]
Signaling Pathways and Workflows
PKA Signaling Pathway
The Kemptide assay directly measures the activity of the catalytic subunit of PKA. Understanding the upstream signaling events that lead to PKA activation is crucial for interpreting results from cellular studies.
References
- 1. arp1.com [arp1.com]
- 2. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thermofisher.com [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 7. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
Technical Support Center: Protein Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during protein kinase assays.
Frequently Asked Questions (FAQs) & Troubleshooting
High Background Signal
Q1: I am observing a high background signal in my kinase assay. What are the potential causes and how can I troubleshoot this?
A1: A high background signal can obscure the true kinase activity and lead to inaccurate results. Common causes and solutions are outlined below:
-
Non-enzymatic hydrolysis of ATP: ATP can be unstable and hydrolyze non-enzymatically, leading to a false-positive signal in assays that measure ADP production.
-
Solution: Prepare fresh ATP solutions for each experiment and store them appropriately. Include a "no enzyme" control to quantify the level of non-enzymatic ATP hydrolysis.
-
-
Contaminating Enzymes: The kinase preparation may be contaminated with other ATPases or kinases.[1]
-
Substrate-Independent Phosphorylation (Autophosphorylation): Many kinases can phosphorylate themselves, contributing to the background signal.[2]
-
Solution: Include a "no substrate" control to measure the extent of autophosphorylation.[2] This value can then be subtracted from the signal obtained in the presence of the substrate.
-
-
Assay-Specific Artifacts: Certain assay formats are prone to specific types of background noise.
-
Fluorescence-based assays: Fluorescent compounds in your sample can interfere with the signal.[1][3]
-
Solution: Screen compounds for intrinsic fluorescence before the assay. Use red-shifted fluorophores to minimize interference from autofluorescence of common biological molecules.[1]
-
-
Radiometric assays: Incomplete washing can leave behind unincorporated radiolabeled ATP, leading to high background counts.[4] Contaminants in the radiolabeled ATP can also bind to the filter.[4]
-
Solution: Optimize washing steps to ensure complete removal of unbound ATP. Use high-quality, purified radiolabeled ATP.[4]
-
-
Low or No Signal
Q2: My kinase assay is showing very low or no signal. What could be the problem?
A2: A lack of signal suggests that the kinase reaction is not occurring efficiently. Here are the common culprits and troubleshooting steps:
-
Inactive Kinase Enzyme: The kinase itself may be inactive or have very low activity.
-
Causes: Improper storage, repeated freeze-thaw cycles, or the need for an activating phosphorylation event. Many kinases require autophosphorylation or phosphorylation by an upstream kinase for full activity.[2]
-
Solution: Ensure the kinase is stored at the recommended temperature and handled correctly. Check the literature for any known activation requirements for your specific kinase. Consider performing an activation step before the assay.[2] A binding assay can be used to confirm inhibitor interaction with inactive kinases.[5]
-
-
Suboptimal Assay Conditions: The reaction buffer components, pH, or temperature may not be optimal for your kinase.
-
Solution: Optimize the concentrations of Mg²⁺/Mn²⁺, ATP, and substrate.[6] The optimal pH and temperature should also be determined empirically for each kinase.
-
-
Substrate Issues: The substrate may not be appropriate for the kinase, or it could be degraded or precipitated.
-
Solution: Verify that the substrate is a known target for your kinase. Check the integrity of the substrate by running it on a gel. Ensure the substrate remains soluble in the assay buffer.
-
-
Incorrect ATP Concentration: The ATP concentration can significantly impact kinase activity.
Data Variability and Poor Reproducibility
Q3: I am getting inconsistent results between replicates and experiments. How can I improve the reproducibility of my kinase assay?
A3: Poor reproducibility can stem from several factors, from pipetting errors to reagent instability.
-
Pipetting Inaccuracy: Small volumes used in microplate-based assays can be a significant source of error.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to minimize well-to-well variability.
-
-
Reagent Instability: ATP and the kinase enzyme can lose activity over time, especially at room temperature.
-
Solution: Prepare fresh reagents for each experiment. Keep enzymes and ATP on ice during the experimental setup.[7]
-
-
Edge Effects in Microplates: Wells on the outer edges of a microplate can experience different temperature and evaporation rates, leading to variability.
-
Solution: Avoid using the outer wells of the plate for samples. Fill the outer wells with buffer or water to create a more uniform environment.
-
-
Insufficient Mixing: Inhomogeneous reaction mixtures can lead to inconsistent results.
-
Solution: Ensure thorough mixing of reagents after addition, but avoid introducing bubbles.
-
-
Assay Timing: For kinetic assays, precise timing of reaction initiation and termination is critical.
-
Solution: Use a multichannel pipette to start or stop reactions simultaneously. For high-throughput screening, automated liquid handlers can improve consistency.
-
Data Presentation: Comparison of Kinase Assay Formats
The choice of assay technology is critical and depends on factors like throughput requirements, cost, and the specific scientific question being addressed.[8] Below is a summary of common kinase assay formats.
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[9][10] | Considered the "gold standard" due to its direct measurement, high sensitivity, and low background.[10][11] | Requires handling of radioactive materials, specialized waste disposal, and is not easily amenable to high-throughput screening.[11][12] |
| Fluorescence-Based Assays | Detects changes in fluorescence properties upon phosphorylation. Methods include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays using fluorescently labeled substrates or antibodies.[3][13] | Non-radioactive, amenable to HTS, and can provide real-time kinetic data.[9][13] | Susceptible to interference from fluorescent compounds.[1] FRET-based assays can be difficult to develop.[8] |
| Luminescence-Based Assays | Typically measure the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[14][15][16] | Homogeneous "add-and-read" format, high sensitivity, and suitable for HTS.[4][17] | Indirect measurement of kinase activity. Luciferase-based assays can be inhibited by some compounds, leading to false negatives.[1] |
Experimental Protocols
General Radiometric Kinase Assay Protocol (Dot Blot)
This protocol is a generalized version and should be optimized for the specific kinase and substrate being used.[18]
-
Reaction Setup:
-
Prepare a master mix containing reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), the peptide or protein substrate, and the kinase enzyme.
-
Aliquot the master mix into microcentrifuge tubes.
-
-
Initiate Reaction:
-
Add a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP to each tube to start the reaction. The final ATP concentration should be optimized for the specific kinase.
-
Incubate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[7]
-
-
Stop Reaction:
-
Terminate the reaction by adding a stop solution (e.g., EDTA or a high concentration of unlabeled ATP).
-
-
Capture Substrate:
-
Spot a small volume of the reaction mixture onto a phosphocellulose paper (e.g., P81).[18] The phosphorylated substrate will bind to the paper.
-
-
Washing:
-
Wash the paper multiple times with an appropriate buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
-
Detection:
-
Quantify the radioactivity on the paper using a scintillation counter or a phosphorimager.[18]
-
General Fluorescence Polarization (FP) Kinase Assay Protocol
-
Reaction Setup:
-
In a microplate well, combine the kinase, a fluorescently labeled peptide substrate, and the reaction buffer.
-
-
Initiate Reaction:
-
Add ATP to start the kinase reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a set time.
-
-
Detection:
-
In a separate set of wells (or after stopping the reaction), add an anti-phosphopeptide antibody. The binding of the antibody to the phosphorylated, fluorescently labeled peptide results in a larger molecular complex that tumbles more slowly in solution, leading to an increase in fluorescence polarization.
-
-
Measurement:
-
Read the fluorescence polarization on a suitable plate reader. The change in polarization is proportional to the kinase activity.
-
General Luminescence-Based (ATP Depletion) Kinase Assay Protocol
This protocol is based on the principle of the Kinase-Glo® assay.[17]
-
Kinase Reaction:
-
In a white, opaque microplate well, perform the kinase reaction by combining the kinase, substrate, and ATP in an appropriate reaction buffer.
-
Incubate at the optimal temperature for a time determined to be in the linear range of the reaction.
-
-
ATP Detection:
-
Add an equal volume of the luminescence detection reagent (containing luciferase and luciferin) to the well. This reagent will stop the kinase reaction and initiate the light-producing reaction.
-
-
Signal Stabilization:
-
Incubate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
-
Measurement:
-
Measure the luminescence using a luminometer. The light signal is inversely proportional to the kinase activity.[17]
-
Visualizations
Caption: A generalized experimental workflow for in vitro protein kinase assays.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. promega.com.br [promega.com.br]
- 5. selectscience.net [selectscience.net]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
- 15. promega.co.uk [promega.co.uk]
- 16. reactionbiology.com [reactionbiology.com]
- 17. promega.com [promega.com]
- 18. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the efficiency of Kemptide phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficiency of Kemptide phosphorylation assays.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Phosphorylation | Inactive Enzyme: Protein Kinase A (PKA) may have lost activity due to improper storage or handling. | - Use a fresh aliquot of PKA. - Ensure PKA is stored at -80°C in appropriate buffer containing a stabilizing agent like DTT. |
| Suboptimal Reagent Concentrations: Incorrect concentrations of ATP, Kemptide, or Mg²⁺ can limit the reaction rate. | - Titrate ATP concentration; a common starting point is 10 µM.[1] - Optimize Kemptide concentration; the Km for Kemptide is in the micromolar range (e.g., 3-4 µM, 16 µM).[2][3][4] - Ensure sufficient Mg²⁺ is present, as it is a critical cofactor for PKA. A typical concentration is 10 mM.[5] | |
| Presence of Inhibitors: Contaminants in the sample or reagents may inhibit PKA activity. Common inhibitors include excess salt, phosphate, or ammonium ions.[6] | - Purify the substrate and enzyme to remove potential inhibitors.[6] - Be aware of known PKA inhibitors like H-89, KT5720, and the specific peptide inhibitor PKI.[7][][9][10][11] | |
| Incorrect Assay Conditions: Suboptimal pH or temperature can reduce enzyme activity. | - The optimal pH for PKA activity is typically around 7.4.[12] - The standard incubation temperature is 30°C.[12][13] | |
| High Background Signal | Non-specific Phosphorylation: Other kinases present in a crude lysate may phosphorylate Kemptide. | - Use a specific PKA inhibitor, such as PKI, to determine the fraction of phosphorylation attributable to PKA.[3][14] - Kemptide is a highly specific substrate for PKA, but some non-specific phosphorylation can occur.[15] |
| Contaminated Reagents: [γ-³²P]ATP may contain free phosphate, leading to high background in radioactive assays. | - Use high-quality, freshly prepared [γ-³²P]ATP. | |
| Inconsistent Results | Pipetting Errors: Inaccurate pipetting of small volumes of enzyme or substrates. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize variability between wells. |
| Variable Incubation Times: Inconsistent timing of reaction initiation and termination. | - Use a multichannel pipette or a repeating pipette to start and stop reactions simultaneously. | |
| Temperature Fluctuations: Inconsistent temperature across the assay plate. | - Ensure uniform heating of the reaction plate in an incubator or water bath. |
Frequently Asked Questions (FAQs)
1. What is Kemptide and why is it used in phosphorylation assays?
Kemptide is a synthetic heptapeptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) that serves as a specific and efficient substrate for cAMP-dependent Protein Kinase A (PKA).[2][4][16] Its well-defined sequence and high affinity for PKA make it an ideal tool for studying PKA activity and for screening potential inhibitors.[17]
2. What is the optimal concentration of Kemptide to use in an assay?
The Michaelis constant (Km) of PKA for Kemptide has been reported to be in the range of 3-16 µM.[2][3][4] For optimal reaction efficiency, it is recommended to use a Kemptide concentration several-fold higher than the Km. A common starting concentration is around 100-130 µM.[5][12]
3. What are the key components of a Kemptide phosphorylation reaction buffer?
A typical reaction buffer includes:
-
Buffer: Tris-HCl (e.g., 40 mM, pH 7.4) to maintain a stable pH.[12]
-
Magnesium Ions: Mg²⁺ (e.g., 10-20 mM) as a necessary cofactor for the kinase.[5][12]
-
ATP: The phosphate donor, typically at a concentration of 10-200 µM.[1][12]
-
Dithiothreitol (DTT): A reducing agent to maintain the enzyme in an active state.
4. How can I activate PKA for the assay?
The catalytic subunit of PKA is constitutively active and does not require cAMP for its function.[12] However, if you are using the PKA holoenzyme (composed of regulatory and catalytic subunits), you will need to add cyclic AMP (cAMP) to the reaction to release and activate the catalytic subunits.[18][19][20] A typical concentration of cAMP used is around 5-20 µM.[13]
5. What are some common methods to detect Kemptide phosphorylation?
Several methods can be used to quantify Kemptide phosphorylation:
-
Radioactive Assay: This traditional method uses [γ-³²P]ATP and measures the incorporation of the radioactive phosphate into Kemptide. The phosphorylated peptide is separated from the free ATP using phosphocellulose paper.[13]
-
Fluorescence-Based Assays: These non-radioactive methods utilize a fluorescently labeled Kemptide. Phosphorylation leads to a change in the peptide's charge, allowing for separation of the phosphorylated and non-phosphorylated forms by agarose gel electrophoresis and subsequent quantification of fluorescence.[7][14][21]
-
Luminescence-Based Assays: Assays like the Kinase-Glo® assay measure the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.[22]
-
Electrochemical Biosensors: These sensors can detect the change in charge on an electrode surface upon phosphorylation of an immobilized Kemptide substrate.[1]
Experimental Protocols
Standard Radioactive Kemptide Phosphorylation Assay
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
PKA catalytic subunit
-
Kemptide solution (1 mM)
-
5X Reaction Buffer (200 mM Tris-HCl, pH 7.4, 100 mM MgCl₂, 5 mM DTT)
-
ATP solution (1 mM)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a 1X reaction buffer by diluting the 5X stock.
-
Prepare the reaction mixture in a microcentrifuge tube. For a 50 µL final reaction volume:
-
10 µL of 5X Reaction Buffer
-
5 µL of 1 mM Kemptide (final concentration: 100 µM)
-
X µL of PKA enzyme (amount to be optimized)
-
ddH₂O to bring the volume to 40 µL
-
-
Prepare the ATP mix by combining cold ATP and [γ-³²P]ATP to achieve the desired specific activity (e.g., 500-1000 cpm/pmol) and a final concentration of 200 µM in the reaction.[12]
-
Initiate the reaction by adding 10 µL of the ATP mix to the reaction mixture.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes). The reaction time should be within the linear range of the assay.
-
Terminate the reaction by spotting 40 µL of the reaction mixture onto a P81 phosphocellulose paper square.[12]
-
Wash the P81 paper squares five times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]
-
Rinse the papers with ethanol and allow them to dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
Visualizations
References
- 1. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 9. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.com [promega.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of kemptide, a synthetic serine-containing heptapeptide, as a phosphate acceptor for the estimation of cyclic AMP-dependent protein kinase activity in respiratory tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kemptide (PKA) Peptide Substrate [promega.sg]
- 17. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Functional Insights into Protein Kinase A (PKA) Signaling from C. elegans [mdpi.com]
- 20. Protein kinase A - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. promega.com.br [promega.com.br]
Technical Support Center: Kinase Assay Troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific binding in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in a kinase assay?
Non-specific binding (NSB) refers to the interaction of assay components, such as substrates, inhibitors, or detection antibodies, with surfaces or other molecules in an unintended manner.[1][2] In kinase assays, this often manifests as the binding of a radiolabeled phosphate, a fluorescent probe, or an antibody to the assay plate, filter membrane, or other proteins besides the intended target.[2][3] This phenomenon leads to a high background signal, which can mask the true signal from specific kinase activity, thereby reducing assay sensitivity, specificity, and reproducibility.[2][4]
Q2: How can I determine if my assay has a non-specific binding problem?
High background signal is the primary indicator of non-specific binding. To confirm this, you should run control experiments. The most crucial control is a "no-enzyme" reaction. If you observe a high signal in wells lacking the kinase, it strongly suggests that the substrate, ATP, or detection reagents are binding non-specifically to the plate or other components.[5] Another key control is to run the assay without the substrate to see if the kinase or other reagents contribute to the background.
Q3: What are the common causes of non-specific binding?
Non-specific binding can arise from several factors, often related to the physicochemical properties of the molecules and surfaces involved:
-
Charge-Based Interactions: Electrostatic attraction between charged molecules (like proteins or peptides) and the assay plate or filter surface.[6][7]
-
Hydrophobic Interactions: Non-polar regions of proteins or test compounds can adhere to the hydrophobic plastic surfaces of microplates.[6][7]
-
Protein Aggregation: Some test compounds can form aggregates at micromolar concentrations, which non-specifically inhibit enzymes, leading to false positives.[8][9] This is a well-known issue for "promiscuous inhibitors."
-
Reagent Concentration: Excessively high concentrations of enzyme, substrate, or detection antibodies can increase the likelihood of non-specific interactions.[10]
-
Contaminants: Impurities in assay reagents or buffers can interfere with the assay and increase background signals.[2][11]
Troubleshooting Guides
Issue 1: High Background Signal in the "No-Enzyme" Control
This indicates that the substrate, ATP, or detection reagents are binding to the assay plate or each other.
Solutions:
-
Optimize Buffer Composition:
-
Adjust pH: The pH of your buffer can influence the charge of your protein or peptide substrate.[6] Try adjusting the buffer pH towards the isoelectric point of your substrate to minimize its net charge and reduce electrostatic interactions.[7][12]
-
Increase Salt Concentration: Adding salts like NaCl (e.g., 150-200 mM) can shield electrostatic charges and disrupt charge-based non-specific binding.[6][7]
-
-
Incorporate Blocking Agents:
-
Blocking agents are inert proteins or polymers that coat the surface of the assay plate, preventing the binding of assay components.[4][13]
-
Bovine Serum Albumin (BSA): A commonly used blocking agent, typically at concentrations of 0.1% to 1%.[6][7] It helps prevent proteins from sticking to plastic surfaces.[14]
-
Casein or Non-fat Dry Milk: Often used in ELISAs and Western blotting, these can also be effective blockers in kinase assays.[4][15]
-
Non-Protein Blockers: Polymers such as Polyethylene Glycol (PEG) or Polyvinylpyrrolidone (PVP) can also be used.[13]
-
-
Add a Surfactant (Detergent):
-
Low concentrations of a non-ionic detergent can disrupt hydrophobic interactions.[6][7]
-
Tween-20 or Triton X-100: Typically used at concentrations between 0.01% and 0.1%.[9][14] These detergents prevent proteins and compounds from adhering to plate walls and can disrupt the formation of promiscuous inhibitor aggregates.[9][14]
-
Data Presentation: Effect of Additives on Signal-to-Background Ratio
The following table provides representative data on how optimizing buffer components can improve the signal-to-background (S/B) ratio in a typical kinase assay.
| Condition | Background Signal (RLU) | Specific Signal (RLU) | Signal-to-Background (S/B) Ratio |
| Standard Buffer | 15,000 | 75,000 | 5 |
| + 150 mM NaCl | 10,500 | 73,500 | 7 |
| + 0.1% BSA | 8,000 | 76,000 | 9.5 |
| + 0.05% Tween-20 | 6,000 | 78,000 | 13 |
| Optimized Buffer (All Additives) | 4,000 | 80,000 | 20 |
RLU = Relative Light Units. Data is illustrative.
Issue 2: High Background That Persists After Buffer Optimization
If optimizing the buffer is not sufficient, the issue may lie with other assay components or the physical setup.
Solutions:
-
Optimize Enzyme and Substrate Concentrations:
-
Evaluate Detection Antibodies (for Immunoassays):
-
If using an antibody-based detection method (e.g., ELISA, TR-FRET), non-specific binding may come from the antibody.
-
Use high-quality, affinity-purified antibodies.
-
Consider using antibody fragments (Fab) that lack the Fc region, which is a common source of non-specific binding.[1][17]
-
Ensure the blocking buffer is compatible with the antibodies.[13]
-
-
Select the Appropriate Microplate (for Luminescence/Fluorescence Assays):
-
Luminescence: Use opaque, solid white plates to maximize the luminescent signal.[18][19] Store plates in the dark before use to minimize phosphorescence.[19]
-
Fluorescence: Use solid black plates to reduce background fluorescence and well-to-well crosstalk.[18][20] Be aware that this will also reduce the specific signal by about an order of magnitude compared to white plates.[18]
-
Experimental Protocols
Protocol 1: Standard Kinase Activity Assay (Luminescence-Based)
This protocol outlines a generic procedure for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction using a luciferase-based reagent.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA) containing optimized concentrations of NaCl, BSA, and Tween-20.
-
Compound Plating: Add 5 µL of the test compound (dissolved in DMSO) or DMSO vehicle control to the wells of a white, opaque 384-well plate.
-
Kinase Addition: Add 10 µL of kinase solution (diluted in assay buffer) to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of substrate/ATP mix (prepared in assay buffer) to initiate the reaction. The final ATP concentration should ideally be at or near the Kₘ for the kinase.[21]
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection: Add 25 µL of an ATP detection reagent (e.g., Kinase-Glo®).
-
Signal Measurement: Incubate for 10 minutes to stabilize the signal and then read the luminescence on a plate reader.
Protocol 2: Control Experiment for Non-Specific Binding
This protocol is designed to identify the source of high background signal.
-
Set Up Control Wells: In a separate set of wells on the same plate, prepare the following controls:
-
No-Enzyme Control: Add all reaction components (buffer, compound, substrate, ATP) except for the kinase. Add an equivalent volume of assay buffer instead.
-
No-Substrate Control: Add all components except for the substrate.
-
Buffer/Reagent Blank: Contains only the assay buffer and the final detection reagent.
-
-
Follow Assay Procedure: Perform steps 2-7 from the Standard Kinase Activity Assay protocol for all wells, including controls.
-
Analyze Results:
-
A high signal in the No-Enzyme Control indicates non-specific binding of the substrate, ATP, or detection antibody to the well.
-
A high signal in the No-Substrate Control suggests that the kinase preparation or other components are causing a background signal.
-
The Buffer/Reagent Blank provides the baseline signal from the detection reagent and the plate itself.
-
Visualizations
Caption: Troubleshooting workflow for non-specific binding.
Caption: Specific vs. Non-Specific Binding in a kinase assay.
Caption: Decision tree for selecting a troubleshooting strategy.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 3. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Specific Adsorption Reduction Methods in Biosensing | MDPI [mdpi.com]
- 5. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. agilent.com [agilent.com]
- 20. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 21. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
PKA assay variability and how to minimize it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Protein Kinase A (PKA) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in PKA assays?
Variability in PKA assays can stem from several factors, broadly categorized as technical, experimental, and biological.[1][2][3] Technical errors often include inconsistencies in manual pipetting, improper instrument calibration, and fluctuations in temperature.[4][5][6] Experimental factors involve the quality and concentration of reagents such as ATP and substrates, the choice of assay buffer, and the presence of interfering substances in the sample.[7][8][9] Biological variability can arise from differences in cell line maintenance, passage number, and the metabolic state of the cells at the time of lysis.
Q2: How does the choice of PKA assay format impact variability?
Different PKA assay formats, such as colorimetric, fluorescent, and luminescent assays, have distinct advantages and disadvantages that can influence variability. Colorimetric assays, often ELISA-based, are robust but may have lower sensitivity and be more susceptible to interference from colored compounds in the sample.[10][11][12] Fluorescent and luminescent assays generally offer higher sensitivity and a wider dynamic range, but can be affected by fluorescent or quenching compounds, respectively.[13][14][15][16] The choice of assay should be guided by the specific research question, sample type, and available instrumentation.
Q3: What is the significance of ATP concentration in PKA assays?
The concentration of ATP is a critical parameter in PKA assays as most kinase inhibitors are ATP-competitive.[7][17] Using ATP concentrations close to the Michaelis constant (Km) of PKA for ATP allows for a more sensitive detection of inhibitor potency (IC50).[7][17] However, cellular ATP concentrations are typically in the millimolar range, much higher than the Km of most kinases.[7][16] Therefore, for results that are more physiologically relevant, especially when screening for in-vivo efficacy, it is advisable to perform assays at ATP concentrations that mimic cellular conditions (e-g., 1 mM).[16]
Q4: How do different PKA substrates affect assay results?
The choice of substrate, whether a peptide or a full-length protein, can significantly influence PKA activity and holoenzyme activation.[8][18][19] Synthetic peptides, like Kemptide, are commonly used for their specificity and convenience.[8][14] However, the primary structure of the substrate plays a crucial role in the activation mechanism, and different substrates can lead to variations in the apparent activation constant (A0.5) for cAMP.[18][19] It has been shown that for the type Iα PKA holoenzyme, full dissociation and activation require the presence of both cAMP and a peptide substrate.[19]
PKA Signaling Pathway
Caption: Canonical PKA signaling pathway initiated by ligand binding to a GPCR.
Troubleshooting Guide
Issue: High background or no signal in my assay.
| Possible Cause | Recommended Solution |
| Incorrect wavelength setting | Ensure the microplate reader is set to the correct excitation and emission (for fluorescent assays) or absorbance (for colorimetric assays) wavelengths as specified in the assay protocol.[9] |
| Reagent contamination or degradation | Use fresh, high-purity reagents. Ensure proper storage conditions for all kit components, especially the PKA enzyme and ATP, which should be stored at -20°C or -80°C.[11][20] Avoid repeated freeze-thaw cycles.[11][12][21] |
| Buffer incompatibility | Some components of cell lysis buffers, such as high concentrations of detergents (e.g., SDS), can interfere with the assay.[20] If possible, dilute the sample in a compatible assay buffer.[9][22] Alternatively, perform a buffer exchange using dialysis or desalting columns. |
| Inactive enzyme | Verify the activity of the PKA enzyme using a positive control. If the enzyme is old or has been improperly stored, it may have lost activity.[11] |
Issue: High well-to-well variability (high coefficient of variation, CV%).
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | This is a major source of variability.[4][6] Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. For critical steps, consider using automated liquid handlers to minimize human error.[4][6] |
| Temperature gradients across the plate | Allow all reagents and the microplate to equilibrate to room temperature before starting the assay.[11][14] Avoid placing the plate on cold or warm surfaces during incubation steps. |
| Inadequate mixing | Ensure thorough mixing of reagents in each well, but avoid introducing bubbles.[11] Gentle shaking of the plate after reagent addition can improve consistency. |
| Edge effects | To minimize evaporation and temperature variations at the edges of the plate, avoid using the outermost wells for samples and standards. Instead, fill them with buffer or water. |
Issue: My standard curve is non-linear or has a poor fit.
| Possible Cause | Recommended Solution |
| Incorrect standard dilutions | Prepare fresh serial dilutions of the standard for each experiment.[20] Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Inappropriate standard curve range | If your sample values fall outside the linear range of the standard curve, adjust the concentrations of your standards to bracket the expected sample concentrations.[22] |
| Substrate or ATP depletion | At high enzyme concentrations or long incubation times, the substrate or ATP can be depleted, leading to a plateau in the signal. Optimize the enzyme concentration and incubation time to ensure the reaction remains in the linear range.[14] |
| Incorrect axis scaling | For dose-response curves, use a logarithmic scale for the x-axis (concentration).[22] |
Experimental Workflow for a PKA Activity Assay
Caption: A generalized workflow for a microplate-based PKA activity assay.
Data Summary Tables
Table 1: Impact of ATP Concentration on Inhibitor IC50
This table illustrates how the apparent IC50 of a hypothetical ATP-competitive inhibitor changes with varying ATP concentrations relative to the Km of the kinase.
| Kinase | Inhibitor Ki | ATP Km | ATP Concentration | Calculated IC50 |
| Kinase A | 0.1 µM | 1 µM | 1 µM (at Km) | 0.2 µM |
| Kinase A | 0.1 µM | 1 µM | 1000 µM (1 mM) | 100.1 µM |
| Kinase B | 0.2 µM | 10 µM | 10 µM (at Km) | 0.4 µM |
| Kinase B | 0.2 µM | 10 µM | 1000 µM (1 mM) | 20.2 µM |
| Data derived from the Cheng-Prusoff equation: IC50 = Ki + (Ki/Km) * [ATP].[7][17] |
Table 2: Common Interfering Substances in PKA Assays
| Substance | Typical Concentration | Potential Effect on Assay |
| DMSO | > 0.5% | Decreased PKA activity.[12] |
| Ethanol | > 0.1% | Decreased PKA activity.[12] |
| Sodium Azide | Varies | Inhibition of horseradish peroxidase (HRP) conjugates in colorimetric assays.[12] |
| High salt concentrations | Varies | Can affect enzyme kinetics and antibody binding. |
| Metal Chelators (e.g., EDTA) | Varies | Can interfere with assays that rely on metal ions. |
Detailed Experimental Protocol: Colorimetric PKA Activity Assay
This protocol is a generalized example based on commercially available ELISA-based PKA activity kits.[10][11][12][20]
1. Reagent Preparation:
-
1X Wash Buffer: Dilute the concentrated wash buffer (e.g., 20X) to 1X with deionized water.[11][12]
-
Kinase Assay Buffer: Prepare the assay buffer as per the kit instructions. Keep on ice.[20]
-
PKA Standard: Reconstitute and serially dilute the PKA standard in ice-cold Kinase Assay Buffer to generate a standard curve (e.g., 0-10 U/mL).[20]
-
ATP Solution: Prepare the ATP solution at the desired final concentration in Kinase Assay Buffer.
2. Sample Preparation:
-
Cell Lysates: Lyse cells in a compatible lysis buffer containing protease and phosphatase inhibitors.[20] Centrifuge to pellet debris and collect the supernatant.
-
Sample Dilution: Dilute samples in Kinase Assay Buffer to ensure the PKA activity falls within the linear range of the standard curve.[12]
3. Assay Procedure:
-
Equilibrate all reagents and the substrate-coated microplate to room temperature.[11]
-
Add 50 µL of Kinase Assay Buffer to blank wells.
-
Add 50 µL of each PKA standard and diluted sample to the appropriate wells in duplicate.[11][20]
-
Initiate the kinase reaction by adding 50 µL of the ATP solution to all wells except the blank.
-
Cover the plate and incubate for 90 minutes at 30°C.[11]
-
Aspirate the contents of the wells and wash each well four times with 200 µL of 1X Wash Buffer.[11]
4. Detection:
-
Add 100 µL of a phospho-PKA substrate-specific primary antibody to each well (except the blank).
-
Cover the plate and incubate for 60 minutes at room temperature.[11]
-
Wash the plate as described previously.
-
Add 100 µL of an HRP-conjugated secondary antibody.
-
Cover the plate and incubate for 30-60 minutes at room temperature.[11]
-
Wash the plate as described previously.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.[11]
-
Stop the reaction by adding 50 µL of stop solution to each well.[12]
5. Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.[11]
-
Subtract the average absorbance of the blank from all other readings.
-
Plot the standard curve of absorbance versus PKA activity.
-
Determine the PKA activity of the samples by interpolating their absorbance values from the standard curve.
References
- 1. Errors within the total laboratory testing process, from test selection to medical decision-making – A review of causes, consequences, surveillance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. felixtrument.ca [felixtrument.ca]
- 4. Strategies to minimize variability and bias associated with manual pipetting in ligand binding assays to assure data quality of protein therapeutic quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. Characterization of Substrates That Have a Differential Effect on Saccharomyces cerevisiae Protein Kinase A Holoenzyme Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.zageno.com [go.zageno.com]
- 10. PKA (Protein Kinase A) Colorimetric Activity Kit, 96 Tests - FAQs [thermofisher.com]
- 11. abcam.com [abcam.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. promega.com [promega.com]
- 14. promega.com.br [promega.com.br]
- 15. PKA Kinase Enzyme System Application Note [promega.jp]
- 16. reactionbiology.com [reactionbiology.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. researchgate.net [researchgate.net]
- 19. Differential effects of substrate on type I and type II PKA holoenzyme dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. arborassays.com [arborassays.com]
- 21. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Kemptide: A Detailed Guide for Researchers on its Use as a PKA Substrate
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of Protein Kinase A (PKA) activity. This guide provides a comprehensive comparison of Kemptide, a widely used synthetic peptide substrate for PKA, detailing its kinetic parameters, experimental protocols for its use, and its place within the broader PKA signaling pathway.
Kemptide as a PKA Substrate: A Quantitative Overview
Kemptide is a heptapeptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly[1][2][3][4][5]. It was designed as a specific and efficient substrate for PKA, mimicking the phosphorylation site of pyruvate kinase. Its consistent performance and well-characterized kinetics have made it a staple in kinase research.
While the term "Kemptamide" is sometimes encountered, extensive research indicates this is likely a misspelling of "Kemptide," as no distinct substrate with this name and associated kinetic data for PKA could be identified in the scientific literature. Therefore, this guide will focus exclusively on the properties of Kemptide.
The following table summarizes the key kinetic parameters of Kemptide as a substrate for PKA, providing a quantitative basis for its use in experimental settings.
| Parameter | Value | Description |
| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly | The primary amino acid sequence of the Kemptide peptide.[1][2][3][4][5] |
| Michaelis Constant (Km) | 3-5 µM | Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A low Km indicates a high affinity of the enzyme for the substrate.[6][7][8] |
| Catalytic Rate Constant (kcat) | ~21 s-1 | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per second.[7] |
| Maximum Burst Rate Constant | ~500 s-1 | This represents the initial rapid rate of phosphorylation before the steady-state is reached.[7] |
The PKA Signaling Pathway
Protein Kinase A is a key enzyme in numerous cellular signaling pathways, responding to changes in intracellular cyclic AMP (cAMP) levels. The activation of PKA and its subsequent phosphorylation of target substrates like Kemptide is a central mechanism in cellular regulation.
Experimental Protocol: PKA Activity Assay Using Kemptide
This section details a typical protocol for measuring PKA activity using Kemptide as a substrate. This assay is based on the transfer of the γ-phosphate from [γ-32P]ATP to Kemptide by PKA.
Materials:
-
Purified PKA catalytic subunit
-
Kemptide solution (e.g., 1 mM in water)
-
[γ-32P]ATP
-
ATP solution
-
PKA reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
Pipettes and tips
-
Water bath or incubator
Experimental Workflow:
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing PKA reaction buffer, the desired concentration of Kemptide, and the PKA enzyme.
-
Prepare the ATP Mixture: Prepare a mixture of [γ-32P]ATP and non-radioactive ATP to achieve the desired specific activity and final ATP concentration.
-
Initiate the Reaction: Start the reaction by adding the ATP mixture to the reaction mixture.
-
Incubation: Incubate the reaction tubes at 30°C for a specific time (e.g., 10 minutes). Ensure the reaction time is within the linear range of the assay.
-
Stop the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square. The phosphorylated Kemptide will bind to the paper, while the unreacted [γ-32P]ATP will not.
-
Wash the P81 Paper: Wash the P81 paper squares multiple times with a stopping solution (e.g., 0.75% phosphoric acid) to remove any unbound [γ-32P]ATP.
-
Dry and Count: Dry the P81 paper squares and place them in scintillation vials with a scintillation cocktail.
-
Quantify: Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of phosphorylated Kemptide, and thus to the PKA activity.
Conclusion
Kemptide stands as a reliable and well-characterized substrate for the in vitro assessment of Protein Kinase A activity. Its high affinity and specificity for PKA make it an invaluable tool for researchers in signal transduction and drug discovery. The provided kinetic data and experimental protocol offer a solid foundation for the design and execution of robust and reproducible PKA activity assays.
References
- 1. Kemptide (PKA) Peptide Substrate [promega.jp]
- 2. Promega Kemptide (PKA) Peptide Substrate 1 mg | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 3. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]
- 4. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]
- 5. Kemptide Peptide - Novatein Biosciences [novateinbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kemptamide and Other Protein Kinase A (PKA) Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Kemptamide, a well-characterized peptide substrate of Protein Kinase A (PKA), with other notable PKA substrates. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to PKA and its Substrates
cAMP-dependent Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in numerous cellular signaling pathways, regulating processes such as metabolism, gene transcription, and cell cycle progression.[1][2] The specificity of PKA signaling is determined by its interaction with a diverse array of substrates. An ideal PKA substrate contains a consensus recognition motif, typically Arg-Arg-X-Ser/Thr-Hyd, where 'X' is any amino acid and 'Hyd' is a hydrophobic residue.[3] Kemptide, a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, was designed based on this consensus sequence and serves as a highly specific and efficient substrate for PKA in vitro.[3][4][5] This guide compares the kinetic parameters of Kemptide with other endogenous and synthetic PKA substrates.
PKA Signaling Pathway
The activation of PKA is a multi-step process initiated by the binding of an extracellular signaling molecule to a G-protein coupled receptor (GPCR). This triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). Four molecules of cAMP then bind to the two regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the two catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of substrate proteins within the cell, eliciting a specific cellular response.[1][6][7]
Comparative Kinetic Data of PKA Substrates
The efficiency of a PKA substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km value generally indicates a higher affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme for a particular substrate is often expressed as the ratio kcat/Km, where kcat (the turnover number) is equivalent to Vmax/[Enzyme].
The following table summarizes the reported kinetic parameters for Kemptide and other commonly used or studied PKA substrates. It is important to note that direct comparison of these values should be made with caution, as experimental conditions such as buffer composition, temperature, and enzyme source can influence the results.
| Substrate | Sequence | Km (µM) | Vmax (units/mg or kcat (s-1)) | Source |
| Kemptide | Leu-Arg-Arg-Ala-Ser-Leu-Gly | 3-4[4], 15[8] | 23.8 units/mg[8] | [4][8] |
| Malantide | - | 15 | 23.8 units/mg | [8] |
| Pyruvate Kinase (S22 peptide) | - | - | Ksp* 10-fold higher than Kemptide for bovine heart PKA | [9] |
| Histone H1 (H1-7) | Arg-Arg-Lys-Ala-Ser-Gly-Pro | - | - | [10] |
| Glycogen Synthase | - | - | - | [11][12][13] |
| Phosphorylase Kinase | - | - | - | [14][15][16] |
Note: A comprehensive, standardized table of kinetic data for all PKA substrates is challenging to compile due to variations in experimental conditions across different studies. The data presented here is for comparative purposes and is extracted from the cited literature.
Experimental Protocols
In Vitro PKA Kinase Assay (Radioactive)
This protocol describes a common method for determining the kinetic parameters of a PKA substrate using a radioactive isotope.
Materials:
-
Purified catalytic subunit of PKA
-
PKA substrate peptide (e.g., Kemptide) at various concentrations
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[17]
-
[γ-³²P]ATP
-
ATP solution
-
P81 phosphocellulose paper[18]
-
0.75% Phosphoric acid[18]
-
Acetone[18]
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
Incubator (30°C)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the PKA substrate at a desired concentration, and the purified PKA catalytic subunit in a microcentrifuge tube.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.[18]
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.[18]
-
Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[18]
-
Perform a final wash with acetone to dry the paper.[18]
-
Place the dried paper square in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
To determine Km and Vmax, perform the assay with a range of substrate concentrations and analyze the data using Michaelis-Menten kinetics.
Experimental Workflow for Determining Kinase Substrate Kinetics
The following diagram illustrates a typical workflow for determining the kinetic parameters of a kinase substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kemptide (PKA) Peptide Substrate [promega.com]
- 6. Khan Academy [khanacademy.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of yeast pyruvate kinase 1 as a protein kinase A substrate, and specificity of the phosphorylation site sequence in the whole protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. The basal kinetic parameters of glycogen synthase in human myotube cultures are not affected by chronic high insulin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Control of mammalian glycogen synthase by PAS kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. The Structure of Phosphorylase Kinase Holoenzyme at 9.9 Å Resolution and Location of the Catalytic Subunit and the Substrate Glycogen Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Phosphorylase Kinase by Physiological Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. article.imrpress.com [article.imrpress.com]
- 17. promega.com [promega.com]
- 18. merckmillipore.com [merckmillipore.com]
Kemptide: A Highly Specific Substrate for Protein Kinase A, Not an Inhibitor
For researchers, scientists, and drug development professionals, it is crucial to distinguish between kinase substrates and inhibitors. Contrary to the implication of "Kemptamide specificity," the well-established molecule in kinase research is Kemptide, a synthetic peptide that serves as a highly specific substrate for cAMP-dependent Protein Kinase (PKA), not as a protein kinase inhibitor.
Kemptide, with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, is a synthetic peptide analogous to a phosphorylation site in pyruvate kinase.[1][2][3] Its primary utility in research and drug discovery lies in its role as a reliable substrate for measuring the enzymatic activity of PKA.[2][4] It is not documented to possess inhibitory activity against PKA or other protein kinases.
Kemptide in the Context of Kinase Inhibition Assays
While Kemptide itself is not an inhibitor, it is a vital tool in the screening and characterization of PKA inhibitors. In a typical kinase assay, PKA is incubated with its substrate, Kemptide, and a phosphate donor, ATP. The rate of Kemptide phosphorylation is then measured. To identify potential inhibitors, a test compound is introduced into this system. A reduction in the rate of Kemptide phosphorylation indicates that the compound is inhibiting PKA activity.
Specificity of Kemptide for PKA
Kemptide is widely recognized for its high specificity for PKA.[1][5] This specificity is conferred by the consensus recognition sequence for PKA, which is present in Kemptide's structure. While it is primarily a substrate for PKA, it's important to note that in assays with cell homogenates, other kinases might exhibit some low-level, non-specific phosphorylation of Kemptide.[6]
Experimental Protocol: PKA Activity Assay Using Kemptide for Inhibitor Screening
Below is a generalized protocol for an in vitro PKA activity assay using Kemptide to screen for potential inhibitors. This method is often adapted for high-throughput screening.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PKA.
Materials:
-
Purified, active PKA enzyme
-
Kemptide peptide substrate
-
Adenosine-5'-triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or modified for non-radioactive detection
-
Test compound (potential inhibitor) at various concentrations
-
PKA reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase inhibitor (as a positive control, e.g., H-89)
-
Stop solution (to terminate the reaction)
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactivity, or specific antibodies for non-radioactive methods)
Workflow:
Figure 1. A generalized workflow for a PKA inhibition assay using Kemptide as a substrate.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a reaction vessel (e.g., a microplate well), combine the PKA reaction buffer, Kemptide, and the test compound at various concentrations. Include control reactions with a known inhibitor (positive control) and with solvent only (negative control).
-
Enzyme Addition: Add the purified PKA enzyme to each reaction vessel.
-
Initiation and Incubation: Initiate the phosphorylation reaction by adding ATP. Incubate the reaction mixture at the optimal temperature for PKA activity (typically 30°C) for a predetermined amount of time.
-
Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺, which is essential for kinase activity).
-
Detection of Phosphorylation: Separate the phosphorylated Kemptide from the unphosphorylated substrate and ATP. For radioactive assays, this is often done by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated peptide, followed by washing and scintillation counting. For non-radioactive methods, techniques like fluorescence polarization or antibody-based detection (e.g., ELISA) can be used.
-
Data Analysis: Determine the amount of phosphorylated Kemptide in the presence of different concentrations of the test compound. Calculate the percentage of inhibition relative to the negative control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
PKA Signaling Pathway
PKA is a key enzyme in numerous signaling pathways, most notably the G-protein coupled receptor (GPCR) pathway activated by cyclic AMP (cAMP). Understanding this pathway is critical for contextualizing the role of PKA and the importance of its substrates and inhibitors.
Figure 2. Simplified signaling pathway showing the activation of PKA and subsequent substrate phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kemptide (PKA) Peptide Substrate [promega.com]
- 3. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Anti-Phospho-Kemptide Antibodies for Researchers
For Immediate Release
This guide provides a detailed comparison of commercially available anti-phospho-Kemptide antibodies, offering researchers, scientists, and drug development professionals objective performance insights and supporting experimental data to inform their antibody selection process.
Introduction to Anti-Phospho-Kemptide Antibodies
Anti-phospho-Kemptide antibodies are critical tools for identifying and characterizing substrates of cAMP-dependent protein kinase (PKA) and other related kinases within the AGC family, such as PKC and Akt.[1][2] These antibodies recognize the phosphorylated serine or threonine residue within the consensus Kemptide motif. Kemptide, with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, is a well-established, specific substrate for PKA. The core recognition motif for PKA substrates involves a positively charged residue, typically arginine, at the -3 and often the -2 position relative to the phosphorylated serine or threonine.[1][2] The specificity and cross-reactivity of these antibodies are paramount for obtaining reliable and reproducible results in various applications, including Western blotting, ELISA, immunohistochemistry, and immunoprecipitation.
This guide focuses on a comparative analysis of two prominent anti-phospho-Kemptide antibodies from Cell Signaling Technology: the polyclonal Phospho-(Ser/Thr) PKA Substrate Antibody (#9621) and the monoclonal Phospho-PKA Substrate (RRXS/T) (100G7E) Rabbit mAb (#9624).
Product Comparison
A direct comparison of the key features of the polyclonal Phospho-(Ser/Thr) PKA Substrate Antibody (#9621) and the monoclonal Phospho-PKA Substrate (RRXS/T) Antibody (#9624) is presented below. A significant distinction lies in their clonality and the specificity of their recognized motifs.
| Feature | Phospho-(Ser/Thr) PKA Substrate Antibody (#9621) | Phospho-PKA Substrate (RRXS/T) (100G7E) Rabbit mAb (#9624) |
| Catalog Number | 9621 | 9624 |
| Clonality | Polyclonal | Monoclonal |
| Host Species | Rabbit | Rabbit |
| Recognized Motif | RXXS/T (Arginine at -3 position) | RRXS/T (Arginine at -3 and -2 positions) |
| Manufacturer's Stated Cross-Reactivity | Detects substrates of AGC family kinases, including PKA and PKC.[1][2] Does not cross-react with the nonphosphorylated motif.[1][2] | Recognizes other -3 arginine-bearing phospho-Ser/Thr peptides, such as substrate motifs for Akt and PKC, to a lesser extent.[3] Does not recognize nonphosphorylated substrate motif peptides.[3] |
| Purification | Protein A and peptide affinity chromatography[1][2] | Produced by immunizing animals with synthetic phospho-PKA substrate peptides.[3] |
| Validated Applications | Western Blotting, Immunoprecipitation, Immunohistochemistry, Peptide ELISA[1][2] | Western Blotting, Immunoprecipitation, Peptide ELISA[3] |
Performance Data: A Comparative Overview
While direct, quantitative, side-by-side comparative studies published in peer-reviewed literature are limited, this guide synthesizes available information from product datasheets and the general characteristics of polyclonal versus monoclonal antibodies to provide a performance overview.
The polyclonal nature of the #9621 antibody suggests it recognizes multiple epitopes within the phosphorylated RXXS/T motif.[4][5] This can lead to a more robust signal in applications like Western blotting, especially for low-abundance proteins. However, it may also result in a broader range of cross-reactivity with substrates of other AGC kinases that share the core RXXS/T motif.
Conversely, the monoclonal #9624 antibody is designed to recognize a more specific RRXS/T motif. This heightened specificity is a key advantage of monoclonal antibodies, potentially reducing cross-reactivity with substrates of other kinases and leading to cleaner results.[5] However, its recognition of a single epitope might result in a lower signal intensity compared to a polyclonal counterpart, particularly for targets with low expression levels.
Key Considerations for Antibody Selection:
-
For broad screening of potential PKA and other AGC kinase substrates: The polyclonal #9621 antibody may be advantageous due to its recognition of the more general RXXS/T motif.
-
For specific detection and validation of PKA substrates: The monoclonal #9624 antibody is likely the preferred choice due to its higher specificity for the RRXS/T motif, minimizing the risk of off-target binding.
Experimental Protocols for Antibody Validation
To ensure the specificity and reliability of results, it is crucial to validate the performance of any phospho-specific antibody in the context of the specific experimental setup. Below are detailed protocols for key validation experiments.
Phosphatase Treatment for Specificity Validation
This protocol is essential to confirm that the antibody specifically recognizes the phosphorylated form of the target protein. A loss of signal after phosphatase treatment indicates phospho-specificity.
Workflow for Phosphatase Treatment followed by Western Blot
Caption: Workflow for validating phospho-specificity using phosphatase treatment.
Protocol:
-
Prepare Cell Lysates: Lyse cells or tissues in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Phosphatase Treatment:
-
Take two equal aliquots of the lysate.
-
To one aliquot, add a broad-spectrum phosphatase (e.g., lambda protein phosphatase or calf intestinal alkaline phosphatase) according to the manufacturer's instructions.
-
To the second aliquot (control), add the same volume of reaction buffer without the phosphatase.
-
Incubate both samples at the recommended temperature and time (e.g., 30-60 minutes at 30°C).
-
-
Western Blotting:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins from the treated and untreated lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with the anti-phospho-Kemptide antibody at the recommended dilution.
-
Develop the blot and compare the signal intensity between the phosphatase-treated and untreated samples. A significant reduction or absence of signal in the treated lane confirms phospho-specificity.
-
Dot Blot for Cross-Reactivity Screening
A dot blot is a simple and effective method to screen the cross-reactivity of an antibody against a panel of different phosphorylated and non-phosphorylated peptides.
Workflow for Dot Blot Analysis
Caption: General workflow for assessing antibody cross-reactivity via dot blot.
Protocol:
-
Peptide Preparation: Synthesize or purchase a panel of peptides, including the Kemptide sequence in both its phosphorylated and non-phosphorylated forms. Also include other relevant phospho-peptides with variations in the consensus sequence to test for cross-reactivity.
-
Membrane Spotting: Carefully spot small volumes (1-2 µL) of each peptide solution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Kemptide antibody at the desired concentration for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the membrane.
-
Analysis: Quantify the signal intensity of each spot. High signal for the target phospho-peptide and low or no signal for non-phosphorylated peptides and other phospho-peptides indicates high specificity.
ELISA for Quantitative Specificity Analysis
An enzyme-linked immunosorbent assay (ELISA) can provide a more quantitative measure of antibody specificity and cross-reactivity.
Workflow for Indirect ELISA
Caption: Workflow for quantitative specificity analysis using an indirect ELISA.
Protocol:
-
Plate Coating: Coat the wells of a 96-well microplate with the panel of phosphorylated and non-phosphorylated peptides overnight at 4°C.
-
Blocking: Wash the plate and block the wells with a suitable blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the anti-phospho-Kemptide antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBST).
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add a chromogenic substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance values against the antibody concentration to generate binding curves for each peptide. A strong signal for the target phospho-peptide and minimal signal for other peptides will quantitatively demonstrate the antibody's specificity.
PKA Signaling Pathway
The cAMP-dependent protein kinase (PKA) pathway is a central signaling cascade that regulates a multitude of cellular processes, including metabolism, gene expression, and cell proliferation. The activation of this pathway and the subsequent phosphorylation of target substrates by PKA can be monitored using anti-phospho-Kemptide antibodies.
Caption: Simplified schematic of the PKA signaling pathway.
Conclusion
The choice between a polyclonal and a monoclonal anti-phospho-Kemptide antibody depends on the specific research application. The polyclonal Phospho-(Ser/Thr) PKA Substrate Antibody (#9621) offers broad reactivity that can be advantageous for the discovery of novel substrates of PKA and other AGC family kinases. In contrast, the monoclonal Phospho-PKA Substrate (RRXS/T) (100G7E) Rabbit mAb (#9624) provides higher specificity, which is crucial for the precise detection and validation of PKA-mediated phosphorylation events.
Researchers are strongly encouraged to perform in-house validation of their chosen antibody using the experimental protocols outlined in this guide to ensure data accuracy and reproducibility. While direct comparative data in the public domain is scarce, the information provided herein, based on manufacturer specifications and the fundamental properties of antibodies, serves as a valuable resource for making an informed decision.
References
- 1. Phospho-(Ser/Thr) PKA Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-(Ser/Thr) PKA Substrate Antibody (#9621) Datasheet with Images Cell Signaling Technology [awsprod-cellsignal.com]
- 3. Phospho-PKA Substrate (RRXS*/T*) (100G7E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Kemptide as a Positive Control in Kinase Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly in the development of kinase inhibitors, the use of robust and reliable assay components is paramount. A well-characterized positive control is the cornerstone of any high-throughput screening (HTS) campaign, ensuring assay validity and enabling accurate interpretation of inhibitor potency. This guide provides a detailed comparison of Kemptide, a classic peptide substrate, as a positive control for Protein Kinase A (PKA) and related kinase assays, evaluating its performance against alternatives and offering insights into best practices for experimental design.
Kemptide: The Benchmark PKA Substrate
Kemptide is a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG).[1][2] It was designed as an optimal, specific substrate for cAMP-dependent Protein Kinase A (PKA), mimicking the phosphorylation site of porcine liver pyruvate kinase.[1] Its high affinity and specificity for PKA have established it as a gold-standard positive control in a multitude of kinase assay formats, from traditional radioactive assays to modern fluorescence and luminescence-based methods.[3][4]
The reliability of Kemptide stems from its consistent performance, providing a strong, reproducible signal that defines the 100% activity window of the assay. This is critical for calculating the inhibition percentage of test compounds and for assessing the overall health of the assay system.
Performance Comparison: Kemptide vs. Alternatives
While Kemptide is a premier substrate for PKA, other peptides are also utilized in kinase research. Malantide, a synthetic dodecapeptide, is another commercially available substrate used for PKA and also serves as a substrate for Protein Kinase C (PKC). The choice of substrate can significantly impact assay performance, primarily reflected in the kinetic constants of the enzyme-substrate interaction: the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate, meaning the kinase can efficiently phosphorylate it even at low concentrations.
-
Vmax (Maximum Velocity): Represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. It is a measure of the catalytic turnover rate.
Below is a summary of the kinetic parameters for Kemptide and Malantide with PKA.
| Substrate | Sequence | Km (µM) | Vmax (units/mg) | Source |
| Kemptide | LRRASLG | 16 | 20.4 | Mena-Ulecia K, et al. (2014) |
| Malantide | - | 15 | 23.8 | MedChemExpress |
Disclaimer: The kinetic values presented are sourced from the indicated references and may have been determined under different experimental conditions. For direct comparison, it is recommended to determine these parameters under identical assay conditions in your own laboratory.
The data indicates that both Kemptide and Malantide exhibit high affinity for PKA with similar Km values. A slightly higher Vmax for Malantide might suggest a faster turnover rate under the tested conditions. However, the catalytic efficiency (Vmax/Km) for both peptides remains comparable, positioning Kemptide as a highly efficient and reliable substrate for PKA assays.
The PKA Signaling Pathway
To understand the context of Kemptide's use, it is helpful to visualize the upstream signaling cascade that activates PKA. The pathway is a critical regulator of numerous cellular processes. Activation begins with an external stimulus (e.g., a hormone) binding to a G-protein coupled receptor (GPCR), leading to the production of cyclic AMP (cAMP), which in turn activates PKA. PKA then phosphorylates downstream target proteins, including substrates like Kemptide in an assay setting.
Experimental Protocols
A robust kinase inhibitor screening assay requires careful planning and execution. The following protocol outlines a generic, non-radioactive, 384-well plate-based assay for screening PKA inhibitors using Kemptide as a positive control. This can be adapted for various detection methods, such as luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).
Materials:
-
Recombinant human PKA enzyme
-
Kemptide peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (inhibitors) dissolved in DMSO
-
Known PKA inhibitor (e.g., H-89) for control
-
Detection reagents (specific to the chosen assay platform)
-
384-well assay plates (low-volume, white or black depending on detection method)
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the control inhibitor (e.g., H-89) in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of the 384-well plate.
-
Add DMSO only to the "Positive Control" (Max Activity) and "Negative Control" (No Enzyme) wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting the PKA stock in kinase assay buffer to the desired final concentration.
-
Prepare a 2X substrate/ATP solution by diluting Kemptide and ATP stocks in kinase assay buffer to their final desired concentrations (typically at or near their respective Km values).
-
-
Assay Reaction:
-
To all wells except the Negative Control: Add 5 µL of the 2X PKA enzyme solution.
-
To the Negative Control wells: Add 5 µL of kinase assay buffer without the enzyme.
-
To initiate the kinase reaction, add 5 µL of the 2X Kemptide/ATP solution to all wells. The final reaction volume is 10 µL.
-
Seal the plate and briefly centrifuge to ensure all components are mixed.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and generate a detectable signal by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ Reagent, FRET antibody pairs).
-
Incubate as required by the detection chemistry.
-
Read the plate on a suitable plate reader (e.g., luminometer, fluorescence plate reader).
-
Assay Workflow and Quality Control
The success of a screening campaign is critically dependent on the quality of the assay. The workflow must be designed to clearly distinguish between active inhibitors and experimental noise. Kemptide, as the positive control, is essential for this validation.
Assay Quality: The Z'-Factor
The Z'-factor (Z-prime factor) is a statistical parameter used to evaluate the quality of an HTS assay. It measures the separation between the positive and negative control signal distributions, providing a measure of the assay's dynamic range and data variation. An assay with a Z'-factor greater than 0.5 is considered excellent and robust for screening.
The formula for the Z'-factor is:
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp = Mean of the positive control (Max Activity, e.g., PKA + Kemptide + DMSO)
-
σp = Standard deviation of the positive control
-
μn = Mean of the negative control (Min Activity, e.g., a potent inhibitor or no enzyme)
-
σn = Standard deviation of the negative control
A high-quality positive control substrate like Kemptide is essential for achieving a high Z'-factor, as it ensures a strong and consistent maximum signal (μp) with low variability (σp).
Conclusion
Kemptide remains an exemplary positive control for PKA inhibitor screening due to its high specificity, favorable kinetics, and extensive historical validation. Its performance provides the foundation for a robust assay window, enabling the reliable calculation of inhibitor potencies and a high Z'-factor. While alternatives like Malantide show comparable kinetic properties, Kemptide's long-standing use and characterization make it a dependable choice for researchers. By implementing the detailed protocols and quality control measures outlined in this guide, scientists can ensure the development of high-quality, reproducible kinase assays, accelerating the path toward novel therapeutic discoveries.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
A Comparative Guide to the Kinetic Analysis of Kemptamide Phosphorylation by PKA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic parameters of Kemptamide phosphorylation by Protein Kinase A (PKA) with other peptide substrates. Detailed experimental protocols and signaling pathway diagrams are included to support researchers in designing and interpreting their PKA activity assays.
Introduction to PKA and this compound
Cyclic AMP-dependent protein kinase (PKA) is a key enzyme in cellular signaling, regulating a multitude of processes including metabolism, gene transcription, and cell growth.[1] The activity of PKA is allosterically controlled by cyclic AMP (cAMP), which binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release of the active catalytic subunits.[2]
Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic peptide that serves as a well-characterized and widely used substrate for PKA.[3] Its amino acid sequence contains the minimal consensus recognition motif for PKA, which is Arg-Arg-X-Ser/Thr, where X is any amino acid.[3] The serine residue in the Kemptide sequence is the site of phosphorylation by PKA. Understanding the kinetics of this compound phosphorylation is crucial for studying PKA activity and for the development of novel kinase inhibitors.
Comparative Kinetic Analysis of PKA Substrates
The efficiency of PKA-mediated phosphorylation varies among different peptide substrates. This is reflected in their kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below is a comparison of the kinetic constants for this compound and other relevant PKA peptide substrates.
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Kemptide | LRRASLG | 16 | 20 | 1.25 |
| T-Kemptide | LRRATLG | 490 | 5 | 0.01 |
| Malantide | LRRASLG | 10-20 | Not specified | Not specified |
| R-R-A-S-V | RRASV | 4.8 | 12 | 2.5 |
| R-R-I-S-V | RRISV | 2.9 | 10 | 3.4 |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., ATP concentration, temperature, pH, and buffer composition). The values presented here are compiled from various sources for comparative purposes.
The data clearly demonstrates PKA's preference for a serine residue at the phosphorylation site over a threonine, as evidenced by the significantly lower Km and higher kcat/Km for Kemptide compared to T-Kemptide.[4] Variations in the amino acids surrounding the phosphorylation site also influence the kinetic parameters, highlighting the importance of the consensus sequence for optimal substrate recognition and phosphorylation.
Experimental Protocols
A continuous spectrophotometric assay is a common method for determining the kinetic parameters of PKA. This assay couples the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials and Reagents
-
Purified catalytic subunit of PKA
-
Peptide substrate (e.g., Kemptide)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure
-
Prepare the Assay Mix: In a microcuvette, prepare a reaction mixture containing the kinase reaction buffer, PEP, NADH, PK, and LDH.
-
Add PKA and Substrate: Add a known concentration of the PKA catalytic subunit and the desired concentration of the peptide substrate to the assay mix.
-
Initiate the Reaction: Start the reaction by adding a saturating concentration of ATP.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production and thus the PKA activity.
-
Calculate Initial Velocity: Determine the initial velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).
-
Vary Substrate Concentration: Repeat steps 2-5 with a range of peptide substrate concentrations.
-
Determine Kinetic Parameters: Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat by dividing Vmax by the enzyme concentration.
Visualizing PKA Signaling and Experimental Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the PKA signaling pathway and the experimental workflow for kinetic analysis.
Caption: Canonical PKA Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Kemptide: A Precision Tool for Validating Kinase Knockdown Experiments
In the landscape of cellular signaling research and drug discovery, the ability to accurately validate the knockdown of a target kinase is paramount. While traditional methods such as Western blotting and quantitative reverse transcription PCR (qRT-PCR) provide valuable information on protein and mRNA levels, respectively, they do not directly measure the functional consequence of the knockdown – the reduction in kinase activity. This guide provides a comprehensive comparison of the use of Kemptide, a specific substrate for Protein Kinase A (PKA), as a tool for functional validation of kinase knockdown, with other widely used techniques.
The Central Role of Functional Validation
The ultimate goal of a kinase knockdown experiment, whether through siRNA, shRNA, or CRISPR-Cas9, is to reduce the enzymatic activity of the target kinase. Measuring the total protein level by Western blot or the corresponding mRNA level by qRT-PCR are indirect assessments. A significant decrease in protein or mRNA does not always correlate with a proportional decrease in kinase activity due to factors such as post-translational modifications and the presence of compensatory signaling pathways. Therefore, a direct measure of kinase activity provides a more biologically relevant validation of the knockdown experiment.
Kemptide: A Specific Substrate for PKA Activity
Kemptide is a synthetic heptapeptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) that serves as a highly specific substrate for cAMP-dependent Protein Kinase A (PKA). The serine residue within this sequence is efficiently phosphorylated by PKA. By measuring the rate of Kemptide phosphorylation, researchers can directly quantify the enzymatic activity of PKA in a cell lysate. This makes Kemptide an excellent tool to functionally validate the knockdown of PKA.
Comparison of Kinase Knockdown Validation Methods
| Method | Principle | What is Measured | Pros | Cons |
| Kemptide-based Kinase Assay | Enzymatic phosphorylation of the Kemptide substrate by PKA. | Direct PKA enzymatic activity. | - Direct functional readout of knockdown.- Highly specific for PKA.- Quantitative and sensitive.- Can be adapted to high-throughput screening. | - Requires a specific substrate for the kinase of interest.- May not be suitable for all kinases.- Can be more technically demanding than Western blotting. |
| Western Blotting (Total Protein) | Immunodetection of the target kinase protein using a specific primary antibody. | Total level of the target kinase protein. | - Widely available and established technique.- Provides information on protein size and integrity.- Can be semi-quantitative. | - Indirect measure of kinase activity.- Antibody specificity is critical and can be a source of error.- Does not account for post-translational modifications affecting activity. |
| Western Blotting (Phospho-specific antibody) | Immunodetection of a phosphorylated substrate of the target kinase. | Activity of the upstream kinase on a specific substrate. | - Provides a more direct measure of kinase activity than total protein blotting.- Can be used to probe specific signaling pathways. | - Dependent on the availability and specificity of a phospho-specific antibody.- Phosphorylation state can be influenced by other kinases and phosphatases. |
| Quantitative RT-PCR (qRT-PCR) | Reverse transcription of mRNA to cDNA followed by PCR amplification. | Level of mRNA transcript for the target kinase. | - Highly sensitive and quantitative.- Useful for assessing the efficiency of transcriptional silencing (e.g., siRNA). | - Poor correlation with protein level and kinase activity.- Does not account for post-transcriptional or post-translational regulation. |
| LC-MS/MS | Mass spectrometry-based identification and quantification of the target kinase or its phosphorylated substrates. | Absolute quantification of protein or phosphopeptides. | - Highly specific and sensitive.- Can identify and quantify multiple proteins and phosphorylation sites simultaneously.- Does not rely on antibodies. | - Requires specialized equipment and expertise.- Can be expensive and time-consuming.- Data analysis can be complex. |
Experimental Protocols
Fluorescent Kemptide-based PKA Activity Assay
This protocol describes a non-radioactive method to measure PKA activity in cell lysates following PKA knockdown.
Materials:
-
Cell lysate from control and PKA knockdown cells
-
Fluorescently labeled Kemptide (e.g., FITC-Kemptide)
-
ATP solution
-
PKA assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
PKA inhibitor (e.g., H-89 or PKI) for negative control
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Cell Lysates: Lyse control and PKA knockdown cells in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a standard method (e.g., BCA assay).
-
Set up the Reaction: In a 96-well black plate, add the following to each well:
-
20 µL of cell lysate (containing 10-20 µg of total protein)
-
10 µL of 5X PKA assay buffer
-
10 µL of fluorescently labeled Kemptide (final concentration ~10-20 µM)
-
For negative controls, pre-incubate the lysate with a PKA inhibitor for 10-15 minutes before adding the substrate.
-
-
Initiate the Reaction: Add 10 µL of ATP solution (final concentration ~100 µM) to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for 30-60 minutes.
-
Measure Fluorescence: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Subtract the fluorescence of the negative control (with inhibitor) from the experimental samples. Compare the PKA activity in knockdown samples to the control samples. A significant reduction in fluorescence intensity in the knockdown samples indicates successful functional knockdown of PKA.[1][2][3]
Western Blotting for PKA Knockdown Validation
a) Total PKA Levels
Materials:
-
Cell lysates from control and PKA knockdown cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PKA catalytic subunit
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the PKA catalytic subunit and a loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities for PKA and the loading control. Normalize the PKA band intensity to the loading control and compare the levels between control and knockdown samples.
b) Phospho-PKA Substrate Levels
This method assesses PKA activity by measuring the phosphorylation of its downstream targets.
Procedure:
Follow the same general Western blot protocol as above, but use a primary antibody that specifically recognizes the phosphorylated form of a known PKA substrate (e.g., Phospho-CREB (Ser133) Antibody) or a phospho-PKA substrate motif antibody.[4][5] A decrease in the signal from the phospho-specific antibody in the knockdown cells would indicate reduced PKA activity.
Visualizing the Pathways and Workflows
PKA Signaling Pathway
Caption: The canonical PKA signaling pathway.
Experimental Workflow: Kemptide Assay for Knockdown Validation
Caption: Workflow for PKA knockdown validation using a Kemptide assay.
Logical Relationship: Direct vs. Indirect Validation
Caption: Relationship between knockdown and validation readouts.
Conclusion
Validating kinase knockdown is a critical step in ensuring the reliability and reproducibility of experimental results. While Western blotting and qRT-PCR are valuable techniques, they provide an incomplete picture by not directly measuring the functional consequence of the knockdown. The use of a specific substrate like Kemptide for a PKA activity assay offers a direct, quantitative, and functionally relevant method to validate the knockdown of PKA. By incorporating such functional assays into their workflow, researchers can gain greater confidence in their findings and accelerate the pace of drug discovery and cellular signaling research.
References
- 1. researchgate.net [researchgate.net]
- 2. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-(Ser/Thr) PKA Substrate Antibody (#9621) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Benchmarking New Kinase Assay Technologies with Kemptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of protein kinases, pivotal regulators of cellular processes, is fundamental to numerous research and drug discovery programs. The selection of an appropriate kinase assay technology is a critical decision that impacts data quality, throughput, and cost-effectiveness. Kemptide, a synthetic peptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), is a well-established and highly specific substrate for cAMP-dependent protein kinase (PKA), making it an ideal tool for benchmarking the performance of various kinase assay platforms. This guide provides an objective comparison of new and established kinase assay technologies using Kemptide as a model substrate, supported by experimental data and detailed protocols.
Overview of Kinase Assay Technologies
Kinase assays are essential for measuring the enzymatic activity of kinases, screening for inhibitors, and determining their potency. Modern kinase assay technologies have largely moved away from the traditional, yet robust, radiometric methods towards safer, more high-throughput friendly formats. These new methods primarily rely on fluorescence or luminescence detection. Here, we compare the following technologies:
-
Radiometric Assay ([³²P]-ATP Filter Binding): The historical "gold standard," this method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto the Kemptide substrate.
-
Fluorescence Polarization (FP)-Based ADP Detection: This technology measures the change in the polarization of fluorescent light when a specific antibody binds to ADP, the universal product of kinase reactions.
-
Luminescence-Based ADP Detection: These assays quantify kinase activity by measuring the amount of ADP produced, which is then enzymatically converted to ATP, driving a luciferase-luciferin reaction that produces light.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays measure the transfer of energy between a donor fluorophore (often on an antibody recognizing the phosphorylated substrate) and an acceptor fluorophore (on the substrate).
-
Fluorescent Kemptide Mobility Shift Assay: A newer, non-radioactive method that utilizes a fluorescently labeled Kemptide substrate and separates the phosphorylated and non-phosphorylated forms by electrophoresis.
Quantitative Performance Comparison
The following tables summarize key performance metrics for different kinase assay technologies using PKA and Kemptide. The data is compiled from various sources, including manufacturer's technical notes and independent studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.
| Assay Technology | Detection Method | Key Advantages | Key Disadvantages | Z'-factor * | Signal Stability |
| Radiometric Assay | Scintillation Counting | Direct measurement, high sensitivity, low interference | Radioactive hazards, waste disposal, low throughput | > 0.7 | N/A |
| Transcreener® ADP² FP | Fluorescence Polarization | Universal (ADP detection), homogeneous, highly sensitive, stable signal | Requires a plate reader with FP capabilities, potential for interference from fluorescent compounds | ≥ 0.7[1] | > 24 hours[1] |
| ADP-Glo™ | Luminescence | High sensitivity, broad dynamic range, compatible with high ATP concentrations | Multi-step (two reagent additions), potential for luciferase inhibition by compounds | > 0.7[1] | Several hours |
| LanthaScreen® TR-FRET | Time-Resolved FRET | Homogeneous, ratiometric detection reduces interference, good for HTS | Requires specific antibody-substrate pairs, potential for FRET interference | Typically > 0.6 | > 18 hours |
| HTRF® KinEASE™ | Time-Resolved FRET | Homogeneous, robust, good for HTS | Requires specific antibody-substrate pairs, potential for FRET interference | Typically > 0.6 | Several hours |
| KiMSA (Fluorescent Kemptide) | Fluorescence Imaging | Non-radioactive, direct visualization of product | Electrophoresis step limits throughput, less quantitative than plate-based methods | Not typically calculated | Stable post-electrophoresis |
*Z'-factor is a statistical measure of assay quality, with a value > 0.5 considered excellent for high-throughput screening (HTS).
Table 1: Qualitative and Quantitative Comparison of Kinase Assay Technologies.
| Parameter | Transcreener® ADP² FP[1] | ADP-Glo™[1] | Kinase-Glo® (ATP depletion)[1] |
| Assay Principle | Direct ADP Detection | ADP to ATP to Light | ATP Depletion Measurement |
| Protocol | Single reagent addition | Two reagent additions | Single reagent addition |
| Reagent Stability | > 24 hours | Not specified | Not specified |
| Signal Stability | > 24 hours | Several hours | < 1 hour |
| Compound Interference | Low (far-red tracer) | Potential for luciferase inhibition | Potential for luciferase inhibition |
Table 2: Head-to-Head Comparison of ADP Detection and ATP Depletion Assays.
Experimental Protocols
Detailed methodologies for performing kinase assays with Kemptide using the benchmarked technologies are provided below.
Radiometric [³²P]-ATP Filter Binding Assay
This protocol is a traditional method for measuring PKA activity.
Materials:
-
PKA (catalytic subunit)
-
Kemptide substrate
-
[γ-³²P]-ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (non-radioactive)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and fluid
-
Scintillation counter
Protocol:
-
Prepare a kinase reaction master mix containing kinase buffer, PKA enzyme, and Kemptide.
-
Initiate the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Perform a final wash with acetone to dry the paper.
-
Place the dried P81 paper into a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
Transcreener® ADP² Fluorescence Polarization (FP) Assay
This protocol is adapted from BellBrook Labs' application notes for determining PKA activity with Kemptide.
Materials:
-
Transcreener® ADP² FP Assay Kit (includes ADP² Antibody, ADP Alexa633 Tracer, and Stop & Detect Buffer)
-
PKA (catalytic subunit)
-
Kemptide
-
ATP
-
Kinase reaction buffer
-
384-well low-volume black plates
Protocol:
-
Enzyme Titration:
-
Prepare serial dilutions of PKA in kinase reaction buffer.
-
Add the PKA dilutions to the wells of a 384-well plate.
-
Prepare a solution of ATP and Kemptide in kinase reaction buffer at 2X the final desired concentration.
-
Initiate the kinase reaction by adding the ATP/Kemptide solution to the wells containing the enzyme.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Prepare the ADP Detection Mixture by mixing the ADP² Antibody and ADP Alexa633 Tracer in Stop & Detect Buffer.
-
Add the ADP Detection Mixture to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for Alexa Fluor 633.
-
Convert the mP values to ADP concentration using a standard curve.
-
ADP-Glo™ Luminescence Assay
This protocol is based on the Promega ADP-Glo™ Kinase Assay technical manual.
Materials:
-
ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)
-
PKA (catalytic subunit)
-
Kemptide
-
ATP
-
Kinase reaction buffer
-
Solid white multi-well plates
Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a white multi-well plate containing kinase buffer, PKA, Kemptide, and ATP.
-
Incubate at the desired temperature and for a time sufficient to generate ADP.
-
-
ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
-
ADP to ATP Conversion and Detection:
-
Add a volume of Kinase Detection Reagent equal to the initial kinase reaction volume to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the ADP concentration.
-
HTRF® KinEASE™ TR-FRET Assay (General Protocol)
This is a general protocol for a serine/threonine kinase using a biotinylated substrate, which can be adapted for a biotinylated Kemptide.
Materials:
-
HTRF® KinEASE™ STK Kit (includes STK Substrate-biotin, Streptavidin-XL665, and STK Antibody-Cryptate)
-
PKA (catalytic subunit)
-
Biotinylated Kemptide
-
ATP
-
Kinase reaction buffer
-
HTRF-compatible microplate
Protocol:
-
Enzymatic Reaction:
-
Dispense the kinase, biotinylated Kemptide, and any test compounds into the wells of the microplate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired time.
-
-
Detection:
-
Add a premixed solution of Streptavidin-XL665 and STK Antibody-Cryptate in detection buffer containing EDTA to stop the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Visualizations: Signaling Pathway and Experimental Workflows
PKA Signaling Pathway
The following diagram illustrates the canonical PKA signaling pathway, where Kemptide serves as an artificial substrate for the activated PKA catalytic subunit.
Caption: Canonical PKA signaling pathway leading to substrate phosphorylation.
Homogeneous Kinase Assay Workflow (FP and Luminescence)
This diagram outlines the general workflow for homogeneous, "mix-and-read" kinase assays like the Transcreener® ADP² FP and ADP-Glo™ assays.
Caption: General workflow for homogeneous kinase assays.
Conclusion and Recommendations
The choice of a kinase assay technology is multifaceted and depends on the specific application, available instrumentation, and desired throughput.
-
For high-throughput screening (HTS) of large compound libraries, homogeneous, non-radioactive assays such as Transcreener® ADP² FP , ADP-Glo™ , and TR-FRET -based assays are highly suitable due to their speed, scalability, and robust performance (Z' > 0.5).
-
The Transcreener® ADP² FP assay offers the advantage of a single reagent addition and a very stable signal, which is beneficial for automated HTS workflows.[1]
-
The ADP-Glo™ assay is highly sensitive and can be used with a wide range of ATP concentrations, making it versatile for various kinase targets.
-
TR-FRET assays provide a ratiometric readout that can minimize interference from colored or fluorescent compounds.
-
The radiometric assay , while being the historical gold standard for its directness and reliability, is less suited for HTS due to safety concerns and lower throughput. It remains an excellent choice for orthogonal validation of hits from primary screens and for detailed mechanistic studies.
-
The fluorescent Kemptide mobility shift assay (KiMSA) is a valuable non-radioactive alternative for smaller scale studies and for visualizing the direct phosphorylation product, though it is not amenable to high-throughput applications.[2]
Ultimately, the selection of a kinase assay technology should be guided by a thorough evaluation of the specific research needs against the performance characteristics of each platform. For new kinase targets, it is often advisable to validate findings using an orthogonal assay method to ensure data reliability.
References
Safety Operating Guide
Navigating the Disposal of Kemptamide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential information on the disposal procedures for Kemptamide, a peptide of interest in various research applications.
Core Safety and Handling Procedures
Before disposal, it is imperative to handle this compound with the appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves
Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not inhale dust or aerosols.[1]
-
Wash hands thoroughly after handling.[1]
-
Prevent the release of the substance into the environment.[1]
In Case of Exposure
Immediate and appropriate first aid is crucial in the event of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. A physician should be consulted.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek medical help.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician for guidance.[1]
Kemptide Hazard Classification: A Comparative Overview
Safety Data Sheets from different suppliers for the related peptide, Kemptide, present conflicting hazard information. This discrepancy underscores the importance of treating the compound with caution until its toxicological properties are fully understood.
| Hazard Classification | Supplier 1 | Supplier 2 |
| GHS Classification | Not classified as hazardous[2] | Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed. Acute Aquatic Toxicity (Category 1) , H400: Very toxic to aquatic life. Chronic Aquatic Toxicity (Category 1) , H410: Very toxic to aquatic life with long lasting effects.[1] |
| Signal Word | None[2] | Warning[1] |
| Hazard Pictograms | None[2] | Corrosion, Health Hazard, Environment[1] |
| Disposal Recommendation | Smaller quantities can be disposed of with household waste.[2] | Dispose of contents/container to an approved waste disposal plant.[1] |
Given the more severe hazard classification from one supplier, it is prudent to adopt the more stringent disposal protocols.
Step-by-Step Disposal Protocol for this compound
The following procedure is a recommended guideline for the disposal of this compound, treating it as a potentially hazardous chemical waste.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent cross-contamination and ensure proper disposal.
-
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
For solutions containing this compound, use a leak-proof liquid waste container. Do not pour peptide solutions down the drain.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Include any known hazard warnings (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life") based on the available data for Kemptide.
-
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[3]
-
Experimental Workflow: General Peptide Handling and Disposal
The following diagram illustrates a standard workflow for the handling and eventual disposal of a peptide like this compound in a research setting.
Caption: Workflow for peptide handling from receipt to disposal.
By adhering to these guidelines, researchers can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
